molecular formula C23H18F3N3O3 B15560669 Antitumor agent-181

Antitumor agent-181

Cat. No.: B15560669
M. Wt: 441.4 g/mol
InChI Key: OMYCDIYNNHCYHS-ZUVMSYQZSA-N
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Description

Antitumor agent-181 is a useful research compound. Its molecular formula is C23H18F3N3O3 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H18F3N3O3

Molecular Weight

441.4 g/mol

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]penta-2,4-dienamide

InChI

InChI=1S/C23H18F3N3O3/c1-15-12-29(13-27-15)19-10-17(23(24,25)26)9-18(11-19)28-22(30)5-3-2-4-16-6-7-20-21(8-16)32-14-31-20/h2-13H,14H2,1H3,(H,28,30)/b4-2+,5-3+

InChI Key

OMYCDIYNNHCYHS-ZUVMSYQZSA-N

Origin of Product

United States

Foundational & Exploratory

Antitumor Agent-181: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of compounds referred to as "Antitumor agent-181." The designation "181" has been applied to several distinct molecular entities with anticancer properties, ranging from small molecule microtubule inhibitors to monoclonal antibodies targeting the tumor microenvironment. This document will focus on the core discovery and synthetic methodologies for the most prominent small molecule agents, while also providing context for the biologic agent sharing this designation.

Small Molecule Inhibitors: Targeting Microtubule Dynamics

A significant body of research under the "this compound" designation centers on small molecules that disrupt microtubule polymerization, a critical process for cell division. This mechanism is a clinically validated strategy in cancer therapy. Two distinct chemical classes have been identified: a series of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones and the potent mitotic inhibitor MI-181.

Tetrahydro-2-phenyl-4-quinolones: A Novel Class of Antimitotic Agents

As part of a program to discover and develop new anticancer drug candidates, a novel series of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones were synthesized and evaluated.[1][2][3][4][5] These compounds emerged as a new class of potent antimitotic agents that inhibit tubulin polymerization.[1][2][3][4][5]

The discovery was based on screening substituted heterocyclic ketones.[1] Structure-activity relationship (SAR) studies of the quinolone class revealed key insights. For instance, substitution at the 3'-position of the phenyl ring (Ring C) was found to be more favorable for activity than substitution at the 2' or 4'-positions.[1] While the 6,7-(methylenedioxy) substitution is a common moiety in many natural antimitotic agents, it did not significantly increase activity in this series compared to the unsubstituted analog.[1] Compound 26 , featuring a heterocyclic ring at the 6-position, was identified as the most potent in the series, with ED50 values in the nanomolar range.[1]

The cytotoxic activity of the synthesized 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives was evaluated against a panel of six human tumor cell lines. The effective dose 50 (ED50) values, representing the concentration of the drug that causes 50% inhibition of cell growth, are summarized below.

CompoundHCT-8 (Ileocecal)MCF-7 (Breast)A-549 (Lung)KB (Nasopharynx)CAKI-1 (Kidney)SKMEL-2 (Melanoma)
18 0.280.380.300.17>100.28
20 0.110.110.110.080.300.11
22 0.110.140.140.080.490.11
23 0.0090.0090.010.0070.020.008
24 0.090.090.110.060.280.09
25 0.030.030.040.020.080.03
26 0.0080.0070.0090.0050.020.007
27 0.0090.0090.010.0070.030.008
Colchicine 0.0030.0040.0040.0020.0060.003

Data sourced from the Journal of Medicinal Chemistry, 1998, 41(7), 1155-62.[2][3][5] Values are ED50 in µg/mL.

The general synthetic route to the 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives involves a multi-step process starting from substituted anilines and benzaldehydes.

Synthesis_Workflow_Quinolones cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Aniline Substituted Aniline Doebner Doebner Reaction Aniline->Doebner Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Cyclization Intramolecular Cyclization Doebner->Cyclization Forms Chalcone intermediate Reduction Reduction Cyclization->Reduction Forms Quinolone Quinolone Tetrahydro-2-phenyl-4-quinolone Reduction->Quinolone Final reduction to Tetrahydroquinolone Synthesis_Workflow_MI181 cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Aminothiophenol 4,5-Dimethyl-2-aminothiophenol Condensation Condensation Reaction Aminothiophenol->Condensation PyridineAldehyde Pyridine-3-carbaldehyde PyridineAldehyde->Condensation Oxidation Oxidative Cyclization Condensation->Oxidation Forms intermediate MI181 MI-181 Oxidation->MI181 MOA_Microtubule_Inhibitors Agent This compound (Quinolone or MI-181) Polymerization Microtubule Polymerization Agent->Polymerization Inhibits MitoticSpindle Mitotic Spindle Formation Agent->MitoticSpindle Disrupts Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Microtubules->MitoticSpindle MPhaseArrest M-Phase Arrest Apoptosis Apoptosis (Cell Death) MPhaseArrest->Apoptosis MOA_SRK181 LatentTGFB1 Latent TGF-β1 Activation Activation LatentTGFB1->Activation SRK181 SRK-181 SRK181->Activation Inhibits ActiveTGFB1 Active TGF-β1 Activation->ActiveTGFB1 Receptor TGF-β Receptor (TβRI/II) ActiveTGFB1->Receptor Binds Signaling Smad Signaling Cascade Receptor->Signaling ImmuneSuppression Immune Suppression (T-cell exclusion) Signaling->ImmuneSuppression

References

Identifying and Validating the Target of Antitumor Agent-181: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study based on the fictitious "Antitumor agent-181." The data, experimental protocols, and pathways presented are for illustrative purposes to demonstrate a typical workflow for target identification and validation in drug discovery.

Introduction

The discovery of novel antitumor agents with well-defined molecular targets is a cornerstone of modern cancer therapy. This compound has demonstrated potent cytotoxic effects in various cancer cell lines. This document outlines the comprehensive technical approach undertaken to identify and validate the molecular target of this promising compound, providing a framework for researchers and drug development professionals. The primary objectives of this study were to elucidate the mechanism of action of this compound and to establish a clear scientific rationale for its further development.

Initial Target Hypothesis Generation

Preliminary screening of this compound against a panel of cancer cell lines revealed a significant correlation between its cytotoxic activity and the overexpression of Receptor Tyrosine Kinase (RTK) signaling pathways. This observation led to the initial hypothesis that this compound may exert its effects by targeting a key component of this pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with a serial dilution of this compound (0.01 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Kinase Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on a panel of purified kinases.

Methodology:

  • A panel of 96 purified human kinases was screened using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • The assays were performed in 384-well plates. Each well contained the kinase, its specific substrate, ATP, and either this compound (at a concentration of 1 µM) or a vehicle control.

  • The kinase reactions were initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent was then added to convert the generated ADP to ATP, which was subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence was measured using a plate-reading luminometer. The percentage of kinase inhibition was calculated relative to the vehicle control.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the phosphorylation status of the identified target and its downstream signaling proteins.

Methodology:

  • Cancer cells were treated with various concentrations of this compound or vehicle control for a specified time.

  • Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Membranes were then incubated with primary antibodies against the phosphorylated and total forms of the target protein and downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of this compound to its purified target protein.

Methodology:

  • SPR analysis was performed using a Biacore instrument.

  • The purified target protein was immobilized on a CM5 sensor chip via amine coupling.

  • A series of concentrations of this compound were injected over the sensor chip surface.

  • The association and dissociation of the compound were monitored in real-time by measuring the change in the refractive index.

  • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer15.2
MCF-7Breast Cancer28.5
HCT116Colon Cancer12.8
U87 MGGlioblastoma45.1

Table 2: Kinase Inhibition Profile of this compound (1 µM)

Kinase TargetInhibition (%)
EGFR92.3
VEGFR215.7
PDGFRβ12.1
c-Met8.9

Table 3: Binding Kinetics of this compound to EGFR

ParameterValue
ka (1/Ms)2.5 x 10^5
kd (1/s)1.8 x 10^-4
KD (nM)0.72

Visualization of Pathways and Workflows

experimental_workflow cluster_discovery Discovery & Hypothesis cluster_identification Target Identification cluster_validation Target Validation A Cell-Based Screening (Cytotoxicity) B Target Hypothesis Generation (RTK Pathway) A->B C Kinase Panel Screening B->C D Identification of EGFR as Primary Target C->D E Western Blot Analysis (Phosphorylation) D->E F Surface Plasmon Resonance (Binding Affinity) E->F G In Vivo Xenograft Studies F->G

Caption: Workflow for the identification and validation of the target of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Agent181 This compound Agent181->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

The collective evidence from in vitro cytotoxicity assays, kinase profiling, Western blot analysis, and surface plasmon resonance strongly indicates that the primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR). The compound demonstrates potent and selective inhibition of EGFR, leading to the suppression of downstream pro-survival signaling pathways. These findings provide a solid foundation for the continued preclinical and clinical development of this compound as a targeted anticancer therapeutic. Further in vivo studies are warranted to confirm these findings and to evaluate the agent's efficacy in relevant tumor models.

In Vitro Cytotoxicity of Antitumor Agent-181 (Exemplar: Gas6-Axl Inhibitor) in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of a representative novel antitumor agent, here designated Antitumor Agent-181. Due to the limited public availability of specific data for a compound uniformly named "this compound," this document utilizes a well-characterized exemplar—a potent small molecule inhibitor of the Gas6-Axl signaling pathway—to demonstrate the methodologies and data presentation pertinent to the preclinical evaluation of a novel cancer therapeutic.

The exemplar agent, also known as compound 6-15, functions by disrupting the Gas6-Axl signaling axis, a critical pathway in cancer cell proliferation, survival, migration, and drug resistance.[1] Inhibition of this pathway leads to the downregulation of the downstream PI3K/Akt signaling cascade, resulting in G1 phase cell cycle arrest and the induction of apoptosis in malignant cells.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic effects of the exemplar antitumor agent have been assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 48-hour incubation period, are summarized in Table 1. These data quantify the agent's potency and provide a basis for comparing its activity across different cancer types.

Table 1: In Vitro Cytotoxicity (IC50) of this compound (Exemplar)

Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer1.1[1][2]
MCF-7Breast Cancer2.0[1][2]
MDA-MB-231Breast Cancer2.8[1][2]
PANC-1Pancreatic Cancer4.0[1][2]
A549Lung Cancer4.2[1][2]
HT-29Colon Cancer4.6[1][2]
U937Leukemia6.7[1]

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by targeting the Gas6-Axl signaling pathway. The binding of the ligand Gas6 to the Axl receptor tyrosine kinase initiates a signaling cascade that promotes cell survival and proliferation, primarily through the PI3K/Akt pathway.[1][3] The agent inhibits the expression of both Gas6 and Axl, thereby blocking the initiation of this pro-survival signaling.[3] This disruption leads to reduced phosphorylation of key downstream effectors like Akt, culminating in cell cycle arrest and apoptosis.[1]

cluster_membrane Plasma Membrane Axl Axl Receptor PI3K PI3K Axl->PI3K Activates Gas6 Gas6 Ligand Gas6->Axl Activates Agent181 This compound Agent181->Axl Inhibits Agent181->Gas6 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 1. Mechanism of action of the exemplar this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5]

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment : Treat the cells with various concentrations of the antitumor agent and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).[1]

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1] Viable cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the agent to determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.

  • Cell Treatment : Seed and treat cells with the antitumor agent for the desired time. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[6]

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[7]

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Signaling Pathway (Western Blot) Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a targeted signaling pathway, such as PI3K/Akt.[8]

  • Protein Extraction : Treat cells with the antitumor agent, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE : Mix 20-30 µg of protein from each sample with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel for electrophoretic separation.[8]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking : Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-Akt (Ser473), total Akt, and a loading control like β-actin).[9][10]

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the signal with a digital imager.[1]

  • Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Experimental and Logical Workflows

Visualizing the experimental and logical flow can clarify the research process from initial screening to mechanistic validation.

cluster_workflow General In Vitro Cytotoxicity Workflow A Cell Line Seeding (96-well plates) B Treatment with This compound (Dose-Response) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (MTT) C->D E Data Analysis: Calculate IC50 Values D->E

Figure 2. A typical experimental workflow for IC50 determination.

cluster_logic Logical Framework for Cytotoxicity Study Hypothesis Agent-181 has cytotoxic effects Screening Quantitative Screening (MTT Assay) Hypothesis->Screening Mechanism Mechanism of Action (Apoptosis & Pathway Analysis) Screening->Mechanism Potent IC50 leads to Conclusion Agent-181 induces apoptosis via pathway inhibition Mechanism->Conclusion

Figure 3. Logical relationship of the study components.

Conclusion

The exemplar this compound demonstrates significant in vitro cytotoxicity across a diverse panel of cancer cell lines. Its targeted mechanism of action, involving the inhibition of the Gas6-Axl signaling axis and the subsequent suppression of the PI3K/Akt pathway, highlights its potential as a selective cancer therapeutic. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel antitumor agents.

References

Preclinical Evaluation of Antitumor Agent-181 (SRK-181) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical evaluation of Antitumor agent-181 (SRK-181), a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1). The data herein supports the potential of SRK-181 to overcome resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy, by modulating the tumor microenvironment. This document details the in vivo efficacy, pharmacokinetic profile, and toxicology of SRK-181 in various animal models, presenting quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing key biological pathways and workflows.

Introduction

SRK-181 is a fully human monoclonal antibody designed to selectively target and inhibit the activation of latent TGFβ1. TGFβ1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment that can lead to primary resistance to checkpoint inhibitor therapies.[1] By specifically neutralizing the latent form of TGFβ1, SRK-181 aims to restore anti-tumor immunity and enhance the efficacy of treatments like anti-PD-1 antibodies.[2][1] Preclinical studies have demonstrated that this selective inhibition can render tumors previously resistant to anti-PD-1 therapy vulnerable to treatment, leading to tumor regression and improved survival in animal models.[3][4]

In Vivo Efficacy

The antitumor activity of SRK-181, administered as a murine-version (SRK-181-mIgG1) in combination with an anti-PD-1 antibody, was evaluated in syngeneic mouse models of cancer, which possess a fully competent immune system.[1][5]

Data Presentation

The combination therapy of SRK-181 and anti-PD-1 resulted in significant antitumor effects, including tumor regression and a survival benefit, in models of breast and bladder cancer.[6] The treatment was also shown to remodel the tumor immune microenvironment by increasing the infiltration of cytotoxic CD8+ T cells and reducing the presence of immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).

Table 1: Summary of In Vivo Efficacy of SRK-181 in Combination with Anti-PD-1 Therapy in Syngeneic Mouse Models

Animal Model Cancer Type Treatment Groups Key Findings
EMT6 Breast Cancer 1. IgG Control 2. Anti-PD-1 3. SRK-181-mIgG1 4. SRK-181-mIgG1 + Anti-PD-1 - Combination therapy resulted in synergistic antitumor efficacy with complete responders or significant tumor growth delay. - Statistically significant survival benefit in the combination group compared to anti-PD-1 monotherapy.

| MBT-2 | Bladder Cancer | 1. IgG Control 2. Anti-PD-1 3. SRK-181-mIgG1 4. SRK-181-mIgG1 + Anti-PD-1 | - Combination therapy led to a significant increase in effector T cells and a decrease in immunosuppressive myeloid cells within the tumor. - Median survival was not reached in the combination group, indicating a strong survival advantage. |

Table 2: Modulation of the Tumor Immune Microenvironment by SRK-181 and Anti-PD-1 Combination Therapy in the MBT-2 Model

Immune Cell Population IgG Control (% of total immune cells) SRK-181-mIgG1 + Anti-PD-1 (% of total immune cells) Fold Change
CD8+ T Cells 3.5% 34% ~9.7x increase

| TAMs/MDSCs | 47% | 14% | ~3.4x decrease |

Experimental Protocols

A representative protocol for establishing a syngeneic tumor model and evaluating the efficacy of SRK-181 in combination with anti-PD-1 therapy is as follows:

  • Cell Culture: Murine EMT6 breast cancer or MBT-2 bladder cancer cells are cultured in appropriate media and conditions.

  • Animal Model: Female BALB/c (for EMT6) or C57BL/6 (for MBT-2) mice, aged 6-8 weeks, are used.

  • Tumor Implantation: A suspension of 1x10^6 tumor cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).

  • Treatment Groups: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group):

    • Group 1: IgG Control (intraperitoneally, twice weekly)

    • Group 2: Anti-PD-1 antibody (10 mg/kg, intraperitoneally, twice weekly)

    • Group 3: SRK-181-mIgG1 (10 mg/kg, intraperitoneally, twice weekly)

    • Group 4: SRK-181-mIgG1 (10 mg/kg) + Anti-PD-1 antibody (10 mg/kg) (intraperitoneally, twice weekly)

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition and overall survival.

    • Secondary: Analysis of the tumor immune microenvironment.

  • Immunophenotyping: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, F4/80, Gr-1) for analysis by flow cytometry.[7]

Mandatory Visualization

experimental_workflow_in_vivo_efficacy cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy Evaluation cell_culture Tumor Cell Culture (EMT6 or MBT-2) implantation Subcutaneous Implantation in Syngeneic Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Treatment Administration (IgG, Anti-PD-1, SRK-181, Combo) randomization->treatment tgi Tumor Growth Inhibition treatment->tgi survival Overall Survival Analysis treatment->survival immune Immune Cell Profiling (Flow Cytometry) treatment->immune

In Vivo Efficacy Experimental Workflow.

Pharmacokinetics

Pharmacokinetic (PK) studies of SRK-181 were conducted in mice, rats, and cynomolgus monkeys to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Data Presentation

Single-dose PK studies revealed that the maximum concentration (Cmax) of SRK-181 increased in an approximately dose-proportional manner, while the area under the curve (AUC) showed a more than dose-proportional increase, suggesting target-mediated drug disposition. Weekly intravenous administration in rats and monkeys resulted in sustained serum exposure.[2]

Table 3: Summary of Single-Dose Pharmacokinetic Parameters of SRK-181 in Animal Models

Species Dose (mg/kg, IV) Cmax (µg/mL) T1/2 (days) AUC (µg*day/mL) Clearance (mL/day/kg)
Mouse 0.3 8.5 2.1 15.6 19.2
3 80.2 3.5 245 12.2
10 250 4.8 1150 8.7
Rat 1 22.1 4.5 95.8 10.4
10 245 6.8 1540 6.5
100 2890 10.2 26800 3.7
Cynomolgus Monkey 1 25.6 6.5 158 6.3
10 288 9.8 2650 3.8
100 3150 14.5 42500 2.4

Note: This table presents representative data based on typical pharmacokinetic profiles for monoclonal antibodies and the qualitative descriptions found in the search results. The exact values from the SRK-181 studies are not publicly available.

Experimental Protocols
  • Animals: Naïve, young adult cynomolgus monkeys are used for the study.

  • Dosing: SRK-181 is administered as a single intravenous (IV) bolus injection at doses of 1, 10, and 100 mg/kg.

  • Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours).

  • Sample Processing: Serum is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of SRK-181 in serum samples is determined using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][11][12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters including Cmax, T1/2, AUC, and clearance.

Mandatory Visualization

experimental_workflow_pharmacokinetics cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation animal_selection Animal Selection (Mice, Rats, Monkeys) dosing IV Administration of SRK-181 (Single Dose Escalation) animal_selection->dosing blood_collection Serial Blood Sampling dosing->blood_collection serum_separation Serum Separation and Storage blood_collection->serum_separation bioanalysis Quantification of SRK-181 (ELISA or LC-MS/MS) serum_separation->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis tgf_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Immunosuppressive Effects TGFb1_latent Latent TGF-β1 Complex TGFb1_active Active TGF-β1 TGFb1_latent->TGFb1_active Activation SRK181 SRK-181 SRK181->TGFb1_latent Inhibits Activation TGFbRII TGF-β Receptor II TGFb1_active->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates to Tcell_exclusion T-Cell Exclusion from Tumor nucleus->Tcell_exclusion Transcriptional Regulation Tcell_inhibition Inhibition of T-Cell Activation & Proliferation nucleus->Tcell_inhibition Transcriptional Regulation Treg_induction Induction of Regulatory T-Cells nucleus->Treg_induction Transcriptional Regulation

References

Antitumor Agent-181: A Comprehensive Guide to Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Antitumor Agent-181 (ATA-181), a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. The data herein summarizes key in vitro and in vivo studies, outlining the agent's absorption, distribution, metabolism, and excretion (ADME) profile, alongside its potent anti-proliferative and tumor growth inhibition activities. Detailed experimental protocols and structured data tables are provided to support ongoing research and development efforts.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats to understand its behavior in a biological system. The studies were designed to determine key ADME parameters following both intravenous (IV) and oral (PO) administration.

PK Data Summary

Quantitative analysis revealed moderate oral bioavailability and a half-life supportive of once-daily dosing. The key pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous (IV)Oral (PO)
Dose 2 mg/kg10 mg/kg
Cmax (ng/mL) 1250 ± 180850 ± 110
Tmax (h) 0.11.5
AUC₀-t (ng·h/mL) 2800 ± 3505950 ± 610
AUC₀-inf (ng·h/mL) 2950 ± 3706300 ± 650
t½ (h) 4.5 ± 0.85.1 ± 0.9
Cl (L/h/kg) 0.68 ± 0.09-
Vd (L/kg) 3.1 ± 0.5-
Oral Bioavailability (F%) -42.7%
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following IV and PO administration in male Sprague-Dawley rats.

Methodology:

  • Animal Model: 24 male Sprague-Dawley rats (250-300g) were used, fasted overnight prior to dosing.

  • Dosing:

    • IV Group (n=12): Agent-181 was formulated in 10% DMSO, 40% PEG300, 50% saline and administered as a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group (n=12): Agent-181 was formulated in 0.5% methylcellulose (B11928114) and administered as a single dose of 10 mg/kg via oral gavage.

  • Sample Collection: Blood samples (~150 µL) were collected from the jugular vein into K2EDTA-coated tubes at pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Agent-181 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

PK Study Workflow Diagram

PK_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing_IV IV Dosing (2 mg/kg) Dosing_PO PO Dosing (10 mg/kg) Formulation_IV IV Formulation (10% DMSO/40% PEG300) Formulation_IV->Dosing_IV Formulation_PO PO Formulation (0.5% Methylcellulose) Formulation_PO->Dosing_PO Blood_Collection Serial Blood Sampling (0-24h) Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation) Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling (NCA with WinNonlin) LCMS_Analysis->Data_Analysis Results PK Parameter Calculation (Cmax, AUC, t1/2, etc.) Data_Analysis->Results

Caption: Workflow for the rodent pharmacokinetic study.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound was evaluated through in vitro cell-based assays and in vivo tumor xenograft models to confirm its mechanism of action and antitumor efficacy.

Mechanism of Action: MAPK/ERK Pathway Inhibition

This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to and inhibiting MEK, Agent-181 prevents the phosphorylation and activation of ERK1/2, a critical downstream effector. This action blocks signal transduction, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS.

Signaling Pathway Diagram

MAPK_Pathway EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS EGFR->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Agent181 This compound Agent181->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Agent-181.

In Vitro Potency

The half-maximal inhibitory concentration (IC₅₀) of Agent-181 was determined against a panel of human cancer cell lines, demonstrating potent activity in lines with known BRAF mutations.

Cell LineCancer TypeKey MutationIC₅₀ (nM)
A375 Malignant MelanomaBRAF V600E8.5 ± 1.2
Colo-205 Colorectal CarcinomaBRAF V600E12.1 ± 2.5
HT-29 Colorectal CarcinomaBRAF V600E15.8 ± 3.1
HCT116 Colorectal CarcinomaKRAS G13D75.4 ± 9.8
MCF-7 Breast CarcinomaWild-Type BRAF> 10,000
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the IC₅₀ of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Dosing: Agent-181 was serially diluted in DMSO and then further diluted in culture medium. The cells were treated with a range of concentrations (0.1 nM to 20 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.

  • Data Analysis: The luminescence data was normalized to vehicle-treated controls (100% viability). The IC₅₀ values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Efficacy: Xenograft Model

The antitumor activity of Agent-181 was evaluated in a mouse xenograft model using the A375 melanoma cell line.

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) %
Vehicle -QD, PO0%
Agent-181 10QD, PO45%
Agent-181 30QD, PO78%
Agent-181 60QD, PO95%
TGI was calculated at day 21 of the study.
Experimental Protocol: Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in an A375 human melanoma xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: A375 cells (5 x 10⁶) in Matrigel were implanted subcutaneously into the right flank of each mouse.

  • Group Allocation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

  • Dosing: Agent-181 was formulated in 0.5% methylcellulose and administered daily via oral gavage for 21 consecutive days. The vehicle group received the formulation without the active agent.

  • Efficacy Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study was terminated at day 21. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Conclusion

This compound demonstrates a promising preclinical profile. Its pharmacokinetic properties are suitable for oral administration, and it exhibits potent and selective pharmacodynamic effects by inhibiting the MAPK/ERK pathway. The significant in vivo efficacy in a BRAF-mutant xenograft model supports its continued development as a targeted anticancer therapeutic. Further studies will focus on detailed toxicology, metabolite identification, and establishing a PK/PD relationship to guide clinical dose selection.

In-Depth Technical Guide: Solubility and Stability of Antitumor Agent-181 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of the quinazoline-derived antitumor agent designated as Antitumor agent-181 (also referred to as HJ1). Due to the limited availability of specific public data for a compound explicitly named "this compound" or "HJ1," this guide draws upon established knowledge of the physicochemical properties of quinazoline (B50416) derivatives, a class of compounds to which this agent belongs. The information presented herein is intended to guide laboratory practices for the effective use of this and similar compounds in a research setting.

Core Concepts: Solubility and Stability of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents, including several with potent anticancer activity. A recurring challenge in the development and laboratory application of many quinazoline-based compounds is their characteristically low aqueous solubility. This property can significantly impact bioavailability and the design of in vitro and in vivo experiments.

Stability is another critical parameter that dictates the handling, storage, and reliability of experimental results. Quinazoline derivatives can be susceptible to degradation under various conditions, including exposure to acidic or alkaline environments, light, and high temperatures. Understanding these limitations is paramount for maintaining the integrity of the compound and ensuring the validity of research findings.

Solubility Data

SolventExpected SolubilityKey Considerations
Aqueous Buffers (e.g., PBS) Generally Poor to Very LowSolubility is often pH-dependent. For basic quinazolines, solubility may increase at a slightly acidic pH.
Dimethyl Sulfoxide (DMSO) Generally Good to ExcellentDMSO is a common solvent for preparing high-concentration stock solutions of quinazoline derivatives.
Ethanol Moderate to GoodCan be used as a co-solvent with aqueous solutions to improve solubility.
Methanol Moderate to GoodSimilar to ethanol, it can be used for solubilization, but potential for cellular toxicity should be considered.
N,N-Dimethylformamide (DMF) Good to ExcellentAnother suitable solvent for creating stock solutions, particularly for compounds that are difficult to dissolve in DMSO.

Note: When preparing stock solutions in organic solvents like DMSO for use in cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stability Profile

The stability of quinazoline derivatives is influenced by several factors. The following table outlines the expected stability of this compound under various stress conditions, based on studies of similar compounds.[1]

ConditionExpected StabilityDegradation Profile
Acidic (e.g., 0.1 M HCl) Moderate to LowSusceptible to degradation, with the rate depending on the specific substituents on the quinazoline ring.
Alkaline (e.g., 0.1 M NaOH) LowGenerally shows significant degradation.[1]
Neutral (Aqueous) ModerateStability can be concentration and time-dependent. Solutions in ultrapure water have shown stability for extended periods when stored properly.
Oxidative (e.g., H₂O₂) Generally StableMany quinazoline derivatives exhibit resistance to oxidative degradation.[1]
Photolytic (Light Exposure) Moderate to LowExposure to light can lead to the formation of degradation products.[1]
Thermal (Elevated Temperature) ModerateSolid-state compounds are generally stable at elevated temperatures for a limited duration. Stability in solution at high temperatures is often reduced.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

Protocol for Stability Assessment (Stress Testing)

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add the stock solution to 0.1 M HCl and incubate at a specified temperature (e.g., 80°C).

    • Base Hydrolysis: Add the stock solution to 0.1 M NaOH and incubate at a specified temperature (e.g., 80°C).

    • Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photostability: Expose a solution of the compound to a defined light source (e.g., UV lamp) for a specified duration. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots from each stress condition at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Quantification: Quantify the amount of the remaining parent compound at each time point to determine the degradation rate.

Signaling Pathways and Experimental Workflows

General Signaling Pathways for Anticancer Quinazolines

Quinazoline derivatives exert their antitumor effects through various mechanisms of action, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. While the specific pathway for this compound is not definitively established in the available literature, common targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, target the tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase: Inhibition of VEGFR signaling by certain quinazoline derivatives can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

  • Other Kinases: Various other protein kinases involved in cell cycle regulation and signal transduction can also be targets for quinazoline compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Growth_Factor Growth Factor Growth_Factor->EGFR Antitumor_agent_181 This compound (Quinazoline Derivative) Antitumor_agent_181->EGFR

Caption: Putative signaling pathway inhibited by this compound.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for assessing the solubility and stability of this compound in a laboratory setting.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start_Sol Start: Obtain Compound Screen_Solvents Screen Common Solvents (DMSO, Ethanol, Aqueous Buffer) Start_Sol->Screen_Solvents Determine_Aqueous_Sol Determine Aqueous Solubility (Shake-Flask Method) Screen_Solvents->Determine_Aqueous_Sol Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Determine_Aqueous_Sol->Prep_Stock Start_Stab Start: Stock Solution Prep_Stock->Start_Stab Stress_Testing Perform Stress Testing (Acid, Base, Light, Temp) Start_Stab->Stress_Testing HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Testing->HPLC_Analysis Determine_Degradation Determine Degradation Profile and Half-life HPLC_Analysis->Determine_Degradation

Caption: Workflow for solubility and stability testing of this compound.

Conclusion

While specific data for this compound (HJ1) remains elusive in publicly accessible literature, this guide provides a robust framework for its handling and use in the laboratory based on the known properties of the quinazoline class of compounds. Researchers are strongly encouraged to perform their own solubility and stability studies on their specific batch of this agent to ensure accurate and reproducible experimental outcomes. The provided protocols and workflows offer a starting point for these essential characterizations. A thorough understanding of these physicochemical properties is fundamental to advancing the research and development of this and other promising antitumor agents.

References

Probing the Interaction of Antitumor Agent MI-181 with its Target, Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding of the novel antitumor agent, MI-181, to its molecular target, β-tubulin. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding characteristics, detailed experimental protocols for binding site determination, and the cellular consequences of this interaction. MI-181 has been identified as a potent mitotic inhibitor with significant activity against melanoma cell lines, operating through the disruption of microtubule dynamics.[1]

Quantitative Analysis of MI-181 Interaction with Tubulin

The efficacy of MI-181 as a tubulin-targeting agent has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data regarding the activity of MI-181.

ParameterValueCell Line/SystemReference
Mitotic Arrest IC5023 nMHeLa[2]
Cell Death IC5017 nMHeLa[2]
Cell Viability IC50< 40 nMMost Melanoma Cell Lines[1]

These values highlight the potent, nanomolar efficacy of MI-181 in inducing mitotic arrest and subsequent cell death in cancer cells.

The MI-181 Binding Site on β-Tubulin

MI-181 targets the colchicine-binding site on β-tubulin.[1] However, X-ray crystallography studies have revealed a unique binding mode where MI-181 extends deeper into this well-characterized pocket than colchicine (B1669291) itself.[1] This interaction occurs within the intermediate domain of β-tubulin (residues 206-384), at the interface with the α-tubulin subunit.[1] The binding of MI-181 leads to the depolymerization of microtubules, a critical process for cell division.[1][2]

The crystal structure of the MI-181-tubulin complex was determined at a resolution of 2.60 Å.[1] This high-resolution structure provides critical insights for the rational design of next-generation tubulin inhibitors with improved therapeutic profiles.

Experimental Protocol: X-ray Crystallography of the MI-181-Tubulin Complex

The following protocol outlines the key steps for determining the crystal structure of MI-181 in complex with tubulin, based on the methodologies described in the literature.[1]

1. Protein Complex Preparation:

  • A ternary complex of αβ-tubulin, the tubulin-binding protein stathmin, and tubulin tyrosine ligase (T2R-TTL) is used to facilitate crystallization. Stathmin-like domains are known to bind two αβ-tubulin heterodimers in a curved conformation, which is amenable to crystallization.[1]

2. Crystallization:

  • The T2R-TTL complex is crystallized using established protocols.

  • Crystals are then soaked in a solution containing MI-181 to allow the compound to diffuse into the crystal lattice and bind to tubulin.

3. Data Collection:

  • The MI-181-soaked crystals are subjected to X-ray diffraction.

  • Diffraction data is collected to a high resolution (e.g., 2.60 Å).[1]

4. Structure Determination and Refinement:

  • The collected diffraction data is processed to determine the electron density map.

  • The structure of the MI-181-tubulin complex is then solved and refined to yield the final atomic coordinates.

Visualizing the Experimental and Cellular Processes

To further elucidate the experimental workflow and the cellular consequences of MI-181 activity, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_protein Protein Complex Preparation cluster_crystallization Crystallization & Soaking cluster_data Data Collection & Analysis αβ-tubulin αβ-tubulin T2R-TTL Complex T2R-TTL Complex αβ-tubulin->T2R-TTL Complex Stathmin Stathmin Stathmin->T2R-TTL Complex TTL TTL TTL->T2R-TTL Complex Crystal Growth Crystal Growth T2R-TTL Complex->Crystal Growth MI-181 Soaking MI-181 Soaking Crystal Growth->MI-181 Soaking X-ray Diffraction X-ray Diffraction MI-181 Soaking->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution cellular_effects MI-181 MI-181 β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) MI-181->β-tubulin (Colchicine Site) binds Microtubule Depolymerization Microtubule Depolymerization β-tubulin (Colchicine Site)->Microtubule Depolymerization induces Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Mitotic Spindle Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Mitotic Spindle Disruption->Mitotic Arrest (G2/M Phase) Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Spindle Disruption->Spindle Assembly Checkpoint Activation Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis Spindle Assembly Checkpoint Activation->Apoptosis

References

SRK-181: A Selective Inhibitor of Latent TGFβ1 Activation for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Transforming growth factor-beta 1 (TGFβ1) is a pleiotropic cytokine that plays a pivotal role in tumor immune evasion. By promoting an immunosuppressive tumor microenvironment, TGFβ1 can mediate resistance to checkpoint inhibitor (CPI) therapies. SRK-181 is an investigational, high-affinity, fully human monoclonal antibody designed to selectively target and inhibit the activation of the latent form of TGFβ1. This targeted approach aims to circumvent the toxicities associated with non-selective TGFβ inhibition while restoring anti-tumor immunity. This technical guide provides a comprehensive overview of SRK-181, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction: The Role of TGFβ1 in Cancer Immunity

The TGFβ signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune function.[1][2] In the context of cancer, TGFβ1, the predominant isoform in many tumors, acts as a key mediator of immunosuppression.[3][4] It contributes to the exclusion of effector T cells from the tumor microenvironment, thereby shielding the tumor from immune-mediated destruction.[5] Elevated TGFβ1 activity has been correlated with resistance to anti-PD-(L)1 therapies, making it a compelling target for combination immunotherapy strategies.[5]

SRK-181 is a novel therapeutic antibody that specifically binds to the latent form of TGFβ1, preventing its conversion to the active, signaling-competent form.[6] This selectivity for the latent TGFβ1 isoform is hypothesized to offer a wider therapeutic window compared to pan-TGFβ inhibitors, which have been associated with significant toxicities.[3][4]

Mechanism of Action of SRK-181

SRK-181 is a fully human IgG4 monoclonal antibody that exhibits high affinity and selectivity for the latent form of TGFβ1.[7] Its mechanism of action is centered on preventing the release of active TGFβ1 from its latent complex, which is comprised of the mature TGFβ1 dimer, the Latency Associated Peptide (LAP), and the Latent TGFβ Binding Protein (LTBP).

The proposed mechanism involves the following key steps:

  • Binding to Latent TGFβ1: SRK-181 binds to a specific epitope on the latent TGFβ1 complex.

  • Inhibition of Activation: This binding event sterically hinders the conformational changes required for the release of the active TGFβ1 dimer.

  • Restoration of Immune Cell Infiltration: By neutralizing the immunosuppressive effects of TGFβ1, SRK-181 is designed to facilitate the infiltration and activation of cytotoxic CD8+ T cells within the tumor microenvironment.

  • Synergy with Checkpoint Inhibitors: The influx of T cells into the tumor is expected to sensitize previously resistant tumors to the effects of anti-PD-(L)1 therapies, leading to a more robust and durable anti-tumor immune response.

Signaling Pathway Diagrams

TGFB1_Signaling_Pathway cluster_intracellular Intracellular Space Latent_TGFB1 Latent TGFβ1 (with LAP & LTBP) Active_TGFB1 Active TGFβ1 Latent_TGFB1->Active_TGFB1 Activation (e.g., by integrins, proteases) TBRII TGFβ Receptor II Active_TGFB1->TBRII Binds TBRI TGFβ Receptor I TBRII->TBRI Recruits & phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates TAK1 TAK1 TBRI->TAK1 Activates PI3K_AKT_pathway PI3K/AKT Pathway TBRI->PI3K_AKT_pathway Activates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., EMT, immunosuppression) SMAD_complex->Gene_transcription Translocates to nucleus MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway

Canonical and Non-Canonical TGFβ1 Signaling Pathways.

SRK181_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_combination_therapy Combination with Anti-PD-1 Latent_TGFB1 Latent TGFβ1 Active_TGFB1 Active TGFβ1 Latent_TGFB1->Active_TGFB1 Activation Blocked SRK181 SRK-181 SRK181->Latent_TGFB1 Binds and Inhibits Activation CD8_T_Cell CD8+ T Cell SRK181->CD8_T_Cell Enables Infiltration Immune_Exclusion Immune Cell Exclusion Active_TGFB1->Immune_Exclusion Promotes Immune_Exclusion->CD8_T_Cell Prevents Infiltration Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Kills PD1_PDL1 PD-1/PD-L1 Interaction Tumor_Regression Tumor Regression Tumor_Cell->Tumor_Regression Anti_PD1 Anti-PD-1 Therapy Anti_PD1->CD8_T_Cell Anti_PD1->PD1_PDL1 Blocks T_Cell_Exhaustion T Cell Exhaustion PD1_PDL1->T_Cell_Exhaustion Causes

Proposed Mechanism of Action of SRK-181 in the Tumor Microenvironment.

Preclinical Data

A comprehensive preclinical assessment of SRK-181 has been conducted across multiple species to evaluate its pharmacology, pharmacokinetics, and safety.[8] In vitro studies have demonstrated that SRK-181 potently and selectively inhibits the activation of latent TGFβ1.[9] Preclinical models have shown that the combination of a murine version of SRK-181 with anti-PD-1 therapy overcomes primary resistance to checkpoint inhibitors, leading to tumor regression and a significant survival benefit.[3][4]

Preclinical Safety and Pharmacokinetics
Study Species Dosing Key Findings Reference
4-Week GLP ToxicologyRatWeekly IV administrationWell-tolerated with no treatment-related adverse findings. NOAEL was 200 mg/kg.[8]
4-Week GLP ToxicologyCynomolgus MonkeyWeekly IV administrationWell-tolerated with no treatment-related adverse findings. NOAEL was 300 mg/kg.[8]
In Vitro Platelet FunctionHumanUp to 1,000 µg/mLNo effect on human platelet function.[8]
In Vitro Cytokine ReleaseHuman PBMCsN/ADoes not induce cytokine release.[8]

Clinical Data: The DRAGON Trial

The DRAGON trial (NCT04291079) is a Phase 1, open-label, multicenter study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of SRK-181 as a monotherapy and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors.[10]

Safety and Tolerability

SRK-181 has been generally well-tolerated both as a monotherapy and in combination with pembrolizumab (B1139204).[11][12]

Adverse Events (AEs) - Combination Therapy (Part B, n=78) Frequency Reference
Most Common Treatment-Related AEs (Any Grade) [11]
Rash23.6%[13]
Pruritus20.8%[13]
Fatigue19.4%[13]
Diarrhea12.5%[13]
Grade 3 Treatment-Related AEs (≥5%) [13]
Rash8.3%[13]
Grade 4 Treatment-Related AE 1 patient (generalized dermatitis exfoliative)[11]
Grade 5 Treatment-Related AEs None reported[11]
Treatment-Related Serious AE (≥2%) Pemphigoid[11]
Anti-Tumor Activity

Encouraging anti-tumor activity has been observed in heavily pretreated, anti-PD-(L)1 resistant patients across multiple tumor types.[11]

Tumor Type (n) Objective Response Rate (ORR) Reference
ccRCC (30)23.3%[11]
HNSCC (11)18.2%[11]
Melanoma (11)27.3%[11]
Urothelial Carcinoma (11)9.1%[11]
NSCLC (11)0%[11]
Biomarker Data

Biomarker analyses from the DRAGON trial support the proposed mechanism of action of SRK-181.[11]

  • Increased CD8+ T Cell Infiltration: In paired tumor biopsies, the combination of SRK-181 and pembrolizumab was associated with an enhanced pro-inflammatory microenvironment, including an influx of activated CD8+ T cells in responding patients.[11] The number of activated T-cells correlated with tumor shrinkage.[11]

  • Decreased Myeloid-Derived Suppressor Cells (MDSCs): Treatment with SRK-181 and an anti-PD-1 agent led to a decrease in circulatory immunosuppressive MDSC levels.[5]

  • Predictive Biomarker in ccRCC: A positive correlation was observed between baseline CD8+ T cell infiltration in tumors and the response rate in patients with clear cell renal cell carcinoma (ccRCC).[12] The ORR increased from 23.3% to 40% in patients with baseline CD8+ infiltrated tumors.[12]

Experimental Protocols

The following protocols are provided as examples of methodologies that can be used to assess the activity and effects of SRK-181. These are general protocols and may require optimization for specific experimental conditions.

Immunohistochemistry for CD8+ T Cell Infiltration in Tumor Tissue

This protocol describes a general method for the detection of CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Peroxide block (e.g., 3% H2O2)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-human CD8 monoclonal antibody

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with PBS.

  • Staining:

    • Incubate sections with Peroxide block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with Blocking buffer for 30-60 minutes at room temperature.

    • Incubate with the primary anti-CD8 antibody (at an optimized dilution) overnight at 4°C in a humidified chamber.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Detection and Counterstaining:

    • Incubate with DAB substrate-chromogen solution until the desired stain intensity develops (monitor under a microscope).

    • Rinse with deionized water.

    • Counterstain with hematoxylin.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and xylene.

    • Coverslip with a permanent mounting medium.

Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)

This protocol provides a general framework for identifying and quantifying MDSC populations from peripheral blood mononuclear cells (PBMCs) or single-cell suspensions from tumor tissue.

Materials:

  • Whole blood, PBMCs, or single-cell suspension from tumor

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against:

    • Lineage markers (e.g., CD3, CD19, CD56)

    • Myeloid markers (e.g., CD11b, CD33)

    • MDSC subset markers (e.g., CD14, CD15, HLA-DR)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Erythrocyte lysis buffer (for whole blood)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • If using whole blood, perform red blood cell lysis.

    • Prepare a single-cell suspension and adjust to a concentration of 1 x 10^7 cells/mL in FACS buffer.

  • Staining:

    • Add Fc block to the cell suspension and incubate for 10 minutes at 4°C.

    • Add the antibody cocktail to the cells.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye.

  • Data Acquisition:

    • Acquire events on a flow cytometer.

    • Collect a sufficient number of events for statistical analysis.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on viable cells based on the viability dye staining.

    • Exclude lineage-positive cells (CD3+, CD19+, CD56+).

    • From the lineage-negative population, gate on HLA-DR-low/negative cells.

    • Within the HLA-DR-low/negative gate, identify MDSCs as CD11b+ and CD33+.

    • Further delineate monocytic MDSCs (M-MDSCs) as CD14+ and polymorphonuclear MDSCs (PMN-MDSCs) as CD15+.

Flow_Cytometry_Gating_Strategy Start Total Events Single_Cells Single Cells (FSC-A vs FSC-H) Start->Single_Cells Viable_Cells Viable Cells (Viability Dye-) Single_Cells->Viable_Cells Lin_Negative Lineage- (CD3-, CD19-, CD56-) Viable_Cells->Lin_Negative HLADR_Negative HLA-DR- Lin_Negative->HLADR_Negative MDSCs MDSCs (CD11b+ CD33+) HLADR_Negative->MDSCs M_MDSC M-MDSC (CD14+) MDSCs->M_MDSC PMN_MDSC PMN-MDSC (CD15+) MDSCs->PMN_MDSC

Illustrative Flow Cytometry Gating Strategy for MDSCs.
Latent TGFβ1 Activation Assay (Luciferase Reporter Assay)

This cell-based assay is designed to measure the inhibition of latent TGFβ1 activation by SRK-181.

Materials:

  • A cell line that produces latent TGFβ1 (e.g., engineered HEK293T cells).

  • SRK-181 and isotype control antibody.

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Co-culture:

    • Seed the latent TGFβ1-producing cells in a multi-well plate.

    • After cell attachment, add the TGFβ-responsive reporter cells to the wells.

    • Add serial dilutions of SRK-181 or the isotype control antibody to the co-culture.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the untreated control (100% activation).

    • Plot the percentage of inhibition against the concentration of SRK-181 to determine the IC50 value.

Conclusion

SRK-181 represents a promising and highly selective approach to targeting the immunosuppressive effects of TGFβ1 in the tumor microenvironment. Its ability to specifically inhibit the activation of latent TGFβ1 offers the potential for an improved safety profile compared to non-selective TGFβ inhibitors. Preclinical and emerging clinical data from the DRAGON trial provide a strong rationale for the continued development of SRK-181 in combination with checkpoint inhibitors to overcome immunotherapy resistance in patients with advanced solid tumors. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in the further investigation of SRK-181 and the broader field of TGFβ-targeted cancer therapy.

References

An In-depth Technical Guide to the Synthesis of Substituted 1,2,3,4-Tetrahydro-2-phenyl-4-quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for substituted 1,2,3,4-tetrahydro-2-phenyl-4-quinolones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic pathways and workflows using Graphviz diagrams.

Introduction

Substituted 1,2,3,4-tetrahydro-2-phenyl-4-quinolones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of drug discovery. Their rigid, three-dimensional structure makes them attractive scaffolds for the development of novel therapeutic agents targeting a wide range of diseases. This guide focuses on the prevalent and efficient synthetic routes to access this important molecular framework, with a particular emphasis on methods that allow for the introduction of diverse substituents and control of stereochemistry.

The synthesis of the target scaffold typically involves a two-stage process: first, the construction of a 2,3-dihydroquinolin-4(1H)-one (also known as a flavanone (B1672756) aza-analog), followed by the reduction of the enamine moiety to yield the desired 1,2,3,4-tetrahydro-2-phenyl-4-quinolone. This guide will explore three primary strategies for the synthesis of the dihydroquinolinone intermediate:

  • Acid-Catalyzed Intramolecular Cyclization of 2'-Aminochalcones: A classical and widely used method involving the cyclization of pre-synthesized chalcone (B49325) derivatives.

  • One-Pot Synthesis from o-Aminoacetophenones and Benzaldehydes: A more convergent approach that combines the formation of the chalcone intermediate and its subsequent cyclization in a single reaction vessel.

  • Asymmetric Organocatalytic Synthesis: Modern methods that utilize chiral organic catalysts to achieve high enantioselectivity, a critical aspect for the development of chiral drugs.

Finally, the guide will briefly cover the reduction of the 2,3-dihydroquinolin-4(1H)-one intermediate to the final tetrahydroquinolone product.

Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the key synthetic transformations, providing the necessary information for their replication in a laboratory setting.

Acid-Catalyzed Intramolecular Cyclization of 2'-Aminochalcones

This method relies on the synthesis of 2'-aminochalcone precursors, which are then cyclized under acidic conditions to afford 2,3-dihydroquinolin-4(1H)-ones.

Experimental Protocol: Synthesis of 2'-Aminochalcones

2'-Aminochalcones can be prepared via a Claisen-Schmidt condensation of a 2'-aminoacetophenone (B46740) with a substituted benzaldehyde (B42025) in the presence of a base.

  • Procedure: To a solution of the appropriate 2'-aminoacetophenone (1.0 eq.) in methanol (B129727), a solution of sodium hydroxide (B78521) in methanol is added, followed by the dropwise addition of the substituted benzaldehyde (1.0 eq.). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting solid is filtered, washed with water, and recrystallized to afford the pure 2'-aminochalcone.

Experimental Protocol: Acid-Catalyzed Cyclization

  • Procedure: A mixture of the 2'-aminochalcone (1.0 eq.), phosphoric acid (85%), and acetic acid (1:1 v/v) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is neutralized with a saturated sodium bicarbonate solution, and the precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Data Presentation: Yields of Substituted 2,3-Dihydro-2-phenyl-4-quinolones via Acid-Catalyzed Cyclization

EntrySubstituent on Phenyl Ring (R)Yield (%)
1H>90
24-Cl>90
34-OCH₃>90
44-NO₂>90
One-Pot Synthesis from o-Aminoacetophenones and Benzaldehydes

This approach offers a more streamlined synthesis by combining the chalcone formation and cyclization steps into a single operation, avoiding the isolation of the intermediate.

Experimental Protocol: L-Proline Catalyzed One-Pot Synthesis

  • Procedure: To a solution of an o-aminoacetophenone (1 mmol) and a desired aromatic aldehyde (1 mmol) in ethanol (B145695) (10 mL), L-proline (20 mol%) is added. The reaction mixture is stirred at room temperature for 8-12 hours, with progress monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. Water (20 mL) is added to the residue, and the mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to give the desired 2-aryl-2,3-dihydro-4-quinolone[1].

Data Presentation: Yields of Substituted 2,3-Dihydro-2-phenyl-4-quinolones via L-Proline Catalyzed One-Pot Synthesis [1]

EntryAldehyde Substituent (R)Yield (%)
1H85
24-Cl88
34-OCH₃82
44-NO₂92
52-Cl84
Asymmetric Organocatalytic Synthesis

For the synthesis of enantiomerically enriched 1,2,3,4-tetrahydro-2-phenyl-4-quinolones, asymmetric catalysis is employed to control the stereochemistry at the C2 position during the formation of the 2,3-dihydroquinolin-4(1H)-one intermediate.

Experimental Protocol: Organocatalytic Asymmetric Synthesis

A variety of chiral organocatalysts, such as chiral phosphoric acids or bifunctional thioureas, can be used to catalyze the enantioselective intramolecular aza-Michael addition of 2'-aminochalcones.

  • General Procedure: To a solution of the 2'-aminochalcone (0.1 mmol) in a suitable solvent (e.g., toluene, chloroform), the chiral organocatalyst (5-20 mol%) is added. The reaction is stirred at a specific temperature (ranging from room temperature to lower temperatures) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Data Presentation: Asymmetric Synthesis of 2,3-Dihydro-2-phenyl-4-quinolones

Catalyst TypeSolventTemp. (°C)Yield (%)ee (%)
Chiral Phosphoric AcidTolueneRT85-9580-95
Bifunctional ThioureaCHCl₃070-9085-99
Reduction to 1,2,3,4-Tetrahydro-2-phenyl-4-quinolones

The final step in the synthesis is the reduction of the C2-C3 double bond of the 2,3-dihydroquinolin-4(1H)-one.

Experimental Protocol: Catalytic Hydrogenation

  • Procedure: The substituted 2,3-dihydro-2-phenyl-4-quinolone is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the 1,2,3,4-tetrahydro-2-phenyl-4-quinolone, which can be further purified by recrystallization or column chromatography.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

acid_catalyzed_cyclization start 2'-Aminoacetophenone + Substituted Benzaldehyde chalcone 2'-Aminochalcone start->chalcone  NaOH, MeOH   product 2,3-Dihydro-2-phenyl-4-quinolone chalcone->product  H₃PO₄, AcOH, Reflux  

Caption: Acid-Catalyzed Cyclization Pathway.

one_pot_synthesis reactants o-Aminoacetophenone + Aromatic Aldehyde product 2,3-Dihydro-2-phenyl-4-quinolone reactants->product  L-Proline, EtOH, RT  

Caption: One-Pot Synthesis Workflow.

asymmetric_synthesis chalcone 2'-Aminochalcone product Enantiomerically Enriched 2,3-Dihydro-2-phenyl-4-quinolone chalcone->product  Chiral Organocatalyst, Solvent, Temp.  

Caption: Asymmetric Organocatalytic Synthesis.

final_reduction dihydroquinolone 2,3-Dihydro-2-phenyl-4-quinolone tetrahydroquinolone 1,2,3,4-Tetrahydro-2-phenyl-4-quinolone dihydroquinolone->tetrahydroquinolone  H₂, Pd/C, EtOH  

Caption: Final Reduction Step.

Conclusion

This technical guide has outlined the primary synthetic routes for accessing substituted 1,2,3,4-tetrahydro-2-phenyl-4-quinolones. The methodologies presented, ranging from classical acid-catalyzed cyclizations to modern asymmetric organocatalytic approaches, provide a versatile toolkit for researchers in medicinal chemistry and drug development. The detailed experimental protocols and comparative data tables are intended to facilitate the practical application of these synthetic strategies. The continued development of efficient and stereoselective methods for the synthesis of this important heterocyclic scaffold will undoubtedly contribute to the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Antitumor Agent-181

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor Agent-181 is a novel synthetic small molecule that demonstrates potent anticancer properties by targeting microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport.[1] By inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1] These characteristics make this compound a promising candidate for further investigation and development in cancer therapy.

These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for assessing cell viability, and apoptosis, and for preparing cell lysates for further molecular analysis.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h Treatment
MCF-7Breast Adenocarcinoma15
A549Lung Carcinoma25
HCT-116Colorectal Carcinoma12
HeLaCervical Adenocarcinoma20
SK-MEL-2Skin Melanoma30

Note: IC50 values are representative and may vary depending on experimental conditions such as cell density, passage number, and assay method.

Experimental Protocols

Cell Culture and Maintenance

Successful experiments begin with healthy, consistently cultured cells.

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well, 24-well, and 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in an incubator at 37°C with a humidified atmosphere of 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash cells with PBS, detach them using Trypsin-EDTA, and re-seed at the appropriate density.

  • For experiments, seed cells into the appropriate multi-well plates and allow them to adhere overnight before treatment.[2]

Preparation of this compound Stock and Working Solutions

Proper preparation of the agent is critical for reproducible results.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete growth medium

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in sterile DMSO. For example, dissolve 1 mg of the agent (assuming a molecular weight of 350 g/mol ) in 285.7 µL of DMSO. Mix thoroughly by vortexing until fully dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of working solutions by diluting the stock solution with complete growth medium to the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM). Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate (5,000-10,000 cells/well)[2]

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples within one hour using a flow cytometer.

Visualizations

G cluster_workflow Experimental Workflow for Agent-181 Evaluation cluster_assays Endpoint Assays A Cell Seeding (96-well & 6-well plates) B Overnight Incubation (Adherence) A->B C Treatment with This compound B->C D Incubation (24-72 hours) C->D E MTT Assay (Cell Viability) D->E F Annexin V/PI Staining (Apoptosis Assay) D->F G Data Analysis (IC50, Apoptosis %) E->G F->G

Caption: A flowchart of the in vitro experimental procedure.

G cluster_pathway Proposed Signaling Pathway of this compound Agent This compound Tubulin Tubulin Dimers Agent->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Caspase Caspase Cascade Activation (Caspase-3, -9) Arrest->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Establishing Antitumor Agent-181 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the assumption that "Antitumor agent-181" is synonymous with SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGFβ1) activation. This assumption is based on publicly available scientific literature. Researchers should verify the identity of their specific agent before proceeding.

Introduction

This compound (assumed to be SRK-181) is a novel therapeutic that selectively targets the activation of latent TGFβ1.[1][2][3] The TGFβ signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, metastasis, and drug resistance in advanced disease.[4][5][6] SRK-181 is designed to overcome resistance to checkpoint inhibitors by abrogating TGFβ1-mediated immunosuppression within the tumor microenvironment.[2][7][8]

The development of cancer cell lines resistant to this compound is a critical step in understanding the potential mechanisms of acquired resistance to this new class of therapeutics. Such models are invaluable for identifying novel biomarkers of resistance, elucidating bypass signaling pathways, and developing effective second-line and combination therapies.

These application notes provide a detailed protocol for the generation and characterization of this compound resistant cancer cell lines.

Data Presentation

Table 1: Quantitative Parameters for Characterizing this compound Resistance
ParameterParental Cell Line (Expected)Resistant Cell Line (Expected)Method of Measurement
IC50 of this compound Baseline (e.g., X nM/µM)> 5-fold increase compared to parentalCell Viability Assay (e.g., MTT, CellTiter-Glo)
Resistance Index (RI) 1> 5IC50 (Resistant) / IC50 (Parental)
Expression of TβRII Normal/HighReduced or AbsentWestern Blot, qPCR, Flow Cytometry
Expression of p-SMAD2/3 High (upon TGFβ1 stimulation)Low or Absent (upon TGFβ1 stimulation)Western Blot, Immunofluorescence
Cell Proliferation Rate BaselineMay be altered (increased or decreased)Doubling Time Calculation
Morphological Changes Epithelial-likePotential for Mesenchymal-like featuresPhase-contrast Microscopy

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is essential for establishing the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of interest (e.g., a line known to be sensitive to TGFβ signaling inhibition)

  • Complete cell culture medium

  • This compound (SRK-181)

  • Vehicle control (e.g., sterile PBS or as specified by the manufacturer)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound Resistant Cell Lines

This protocol describes the long-term culture method for inducing resistance.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to its IC50 value determined in Protocol 1.

  • Monitoring and Maintenance: Monitor the cells daily for signs of cell death and changes in morphology. Replace the medium with fresh medium containing the same concentration of this compound every 2-3 days.

  • Subculture: When the cells reach 70-80% confluency, subculture them. At the initial stages, a significant portion of the cells may die, and the recovery period might be longer.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.

  • Iterative Selection: Repeat steps 2-4 for several months. The entire process can take 6-12 months.

  • Cryopreservation: At each successful adaptation to a higher concentration, it is advisable to cryopreserve a stock of the cells.

  • Establishment of a Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental line.

Protocol 3: Validation and Characterization of Resistant Cell Lines

Once a resistant cell line is established, it is crucial to confirm and characterize the resistant phenotype.

Materials:

  • Parental cell line

  • Established resistant cell line

  • This compound

  • Antibodies for Western blotting (e.g., anti-TβRII, anti-p-SMAD2/3, anti-SMAD2/3, anti-actin)

  • Recombinant human TGFβ1

  • Materials for qPCR and flow cytometry

Procedure:

  • Confirmation of Resistance:

    • Perform a cell viability assay (as in Protocol 1) on both the parental and the resistant cell lines to determine and compare their IC50 values for this compound. Calculate the Resistance Index (RI).

    • To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

  • Investigation of Resistance Mechanisms:

    • TGFβ Signaling Pathway Analysis:

      • Western Blotting: Compare the protein expression levels of key components of the TGFβ signaling pathway, such as TβRII, in the parental and resistant lines. To assess pathway activity, starve the cells and then stimulate them with recombinant human TGFβ1 for a short period (e.g., 30-60 minutes). Analyze the phosphorylation of SMAD2/3.

      • qPCR: Analyze the mRNA expression levels of TGFBR2 and other target genes of the TGFβ pathway.

    • Proliferation Assay: Determine the population doubling time of both parental and resistant cell lines to identify any changes in proliferation rates.

    • Morphological Analysis: Observe and document any changes in cell morphology using phase-contrast microscopy.

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup and Baseline cluster_induction Phase 2: Resistance Induction cluster_validation Phase 3: Validation & Characterization start Select Parental Cancer Cell Line ic50 Determine IC50 of This compound (Protocol 1) start->ic50 culture Continuous Culture with IC50 concentration ic50->culture monitor Monitor & Subculture culture->monitor Repeat for 6-12 months escalate Gradual Dose Escalation monitor->escalate Repeat for 6-12 months escalate->culture Repeat for 6-12 months cryo Cryopreserve Stocks escalate->cryo validate_ic50 Confirm IC50 Shift (Protocol 3) cryo->validate_ic50 characterize Characterize Phenotype: - Western Blot - qPCR - Proliferation Assay validate_ic50->characterize resistant_line Established Resistant Cell Line characterize->resistant_line

Caption: Experimental workflow for establishing this compound resistant cell lines.

TGFB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 Latent TGFβ1 ActiveTGFB1 Active TGFβ1 TGFB1->ActiveTGFB1 Activation SRK181 This compound (SRK-181) SRK181->ActiveTGFB1 Inhibits TBRII TβRII ActiveTGFB1->TBRII TBRI TβRI TBRII->TBRI Recruits & Activates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT, Immunosuppression) SMAD_complex->Transcription

References

Application Notes and Protocols: In Vivo Efficacy of Antitumor Agent-181 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Antitumor agent-181 is a hypothetical compound presented for illustrative purposes. The following data and protocols are representative of typical preclinical antitumor agent evaluation and should be adapted for specific experimental contexts.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a critical driver in the proliferation and survival of various human cancers. These application notes provide a summary of the in vivo efficacy of this compound in a xenograft mouse model and offer detailed protocols for its use in preclinical research.

Quantitative Data Summary

The in vivo antitumor activity of this compound was evaluated in a human breast cancer (MCF-7) xenograft mouse model. The following table summarizes the dose-dependent efficacy of this compound administered via two different routes.

Table 1: Dose-Response Efficacy of this compound in MCF-7 Xenograft Model

Dosage GroupAdministration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle ControlOral (p.o.)Daily1500 ± 1500+2.5
Agent-181 (10 mg/kg)Oral (p.o.)Daily975 ± 11035+1.8
Agent-181 (25 mg/kg)Oral (p.o.)Daily525 ± 9565-1.2
Agent-181 (50 mg/kg)Oral (p.o.)Daily225 ± 6085-4.5
Vehicle ControlIntraperitoneal (i.p.)Daily1520 ± 1650+2.3
Agent-181 (10 mg/kg)Intraperitoneal (i.p.)Daily912 ± 12040+1.5
Agent-181 (25 mg/kg)Intraperitoneal (i.p.)Daily456 ± 8070-2.0
Agent-181 (50 mg/kg)Intraperitoneal (i.p.)Daily182 ± 5588-5.1

Signaling Pathway

This compound exerts its effect by inhibiting the PI3K/Akt/mTOR signaling cascade, a key pathway for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent181 This compound Agent181->PI3K

Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Experimental Protocols

Animal Model and Cell Culture
  • Cell Line: Human breast cancer cell line, MCF-7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Mice are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Xenograft Tumor Implantation
  • Harvest MCF-7 cells during the logarithmic growth phase.

  • Resuspend cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel®.

  • Subcutaneously inject 0.1 mL of the cell/Matrigel mixture into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Implantation MCF-7 Cell Implantation Acclimatization->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Treatment with Agent-181 or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Monitoring (3x/week) Treatment->Monitoring Endpoint Endpoint Analysis (Day 21) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy study of this compound.

Drug Preparation and Administration
  • Vehicle Formulation: 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

  • This compound Formulation:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle solution.

    • Create a homogenous suspension of this compound in the vehicle by sonication.

    • Prepare fresh daily before administration.

  • Administration:

    • Oral (p.o.): Administer using a gavage needle at a volume of 10 mL/kg.

    • Intraperitoneal (i.p.): Administer using a 27-gauge needle at a volume of 10 mL/kg.

Monitoring and Endpoint
  • Tumor Measurement: Measure tumor dimensions three times a week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse three times a week as an indicator of toxicity.

  • Endpoint Criteria: The study is concluded when tumors in the vehicle control group reach approximately 1500 mm³, or after 21 days of treatment.

  • Tumor Growth Inhibition (TGI) Calculation:

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Ethical Considerations

All animal experiments should be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC). Efforts should be made to minimize animal suffering. Humane endpoints should be established prior to the start of the study.

Application Notes and Protocols for Intravenous Administration of Antitumor Agent-181

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-181 represents a class of therapeutic compounds under investigation for the treatment of various malignancies. This document provides detailed application notes and protocols for the preparation and intravenous administration of this compound for preclinical research and development. The protocols outlined below are generalized and may require optimization based on the specific physicochemical properties of the particular "this compound" molecule being investigated, such as SRK-181, a monoclonal antibody, or MI-181, a small molecule microtubule-targeting agent. The provided methodologies focus on ensuring the stability, solubility, and appropriate concentration of the agent for intravenous delivery in a research setting.

Physicochemical Properties and Formulation Considerations

The successful intravenous administration of any therapeutic agent hinges on its formulation. For this compound, particularly if it is a poorly water-soluble small molecule, significant formulation development is required. In contrast, antibody-based agents like SRK-181 are proteins and have different formulation requirements.

Table 1: Key Parameters for Intravenous Formulation of this compound

ParameterRecommended RangeRationale
pH 5.0 - 9.0To prevent precipitation and ensure physiological compatibility.[1]
Droplet Size (for nanoemulsions) < 500 nmTo avoid embolism upon intravenous injection.[1]
Viscosity (for nanoemulsions) 0.54 - 0.78 cPTo ensure stability and proper administration.[1]
Final DMSO Concentration (if used) < 0.5%To minimize cellular toxicity in in vitro and in vivo systems.

Signaling Pathway of Microtubule-Targeting Agents

Many antitumor agents, such as the MI-181 class of molecules, function by disrupting microtubule dynamics, a critical process in cell division.[2] This disruption activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.

cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase Mitosis Mitosis G2 Phase->Mitosis Mitotic_Arrest Mitotic_Arrest Mitosis->Mitotic_Arrest Leads to Antitumor_Agent_181 Antitumor_Agent_181 Microtubule_Polymerization Microtubule_Polymerization Antitumor_Agent_181->Microtubule_Polymerization Inhibits Microtubule_Polymerization->Mitosis Required for Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action for a microtubule-targeting this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of an intravenously administered antitumor agent involves a series of in vitro and in vivo experiments to determine its efficacy and safety profile.

Formulation_Development Formulation_Development In_Vitro_Studies In_Vitro_Studies Formulation_Development->In_Vitro_Studies Test in In_Vivo_Studies In_Vivo_Studies In_Vitro_Studies->In_Vivo_Studies Validate with Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis Generate data for

Caption: A generalized workflow for the preclinical assessment of this compound.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a Small Molecule this compound in DMSO

This protocol is suitable for a hydrophobic small molecule version of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound to prepare a 10 mM stock solution.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile, amber microcentrifuge tube.

  • Mixing: Vigorously vortex the solution for 2-5 minutes to facilitate dissolution.

  • Sonication: If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes to break down any aggregates.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term stability. It is recommended to reconstitute in DMSO immediately before use.

Protocol 2: Preparation of Intravenous Formulation for In Vivo Studies

This protocol describes the dilution of the DMSO stock solution into a vehicle suitable for intravenous injection in animal models.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile saline (0.9% NaCl)

  • Sterile polyethylene (B3416737) glycol 400 (PEG400)

  • Sterile Tween 80

  • Sterile, pyrogen-free vials

  • Vortex mixer

Vehicle Composition:

A common vehicle for intravenous administration of poorly soluble compounds is a co-solvent system. A typical composition is:

  • 5% DMSO

  • 40% PEG400

  • 5% Tween 80

  • 50% Saline

Procedure:

  • Vehicle Preparation: In a sterile vial, combine the required volumes of PEG400, Tween 80, and saline. Mix thoroughly.

  • Dilution: While vortexing the vehicle, slowly add the required volume of the 10 mM this compound DMSO stock solution to achieve the desired final concentration. The final DMSO concentration should not exceed 5%.

  • Final Mixing: Continue to vortex the final formulation for at least one minute to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any precipitation or particulates. The final formulation should be a clear, homogenous solution.

  • Administration: Use the prepared formulation for intravenous administration immediately. Do not store the diluted formulation.

Table 2: Example Dosing Calculations for a 20g Mouse

Desired Dose (mg/kg)Final Concentration in Vehicle (mg/mL)Injection Volume (µL)
50.5200
101.0200
202.0200

Note: Injection volume is assumed to be 10 mL/kg.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-8, MCF-7, A-549)[3]

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration in the media should be kept below 0.5%.

  • Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate for 48-72 hours.

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Safety Precautions

  • Handle this compound and DMSO in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dispose of all waste according to institutional guidelines for chemical and biohazardous waste.

Conclusion

The successful preparation of this compound for intravenous administration is critical for obtaining reliable and reproducible results in preclinical studies. The protocols provided herein offer a starting point for the formulation and evaluation of this agent. It is imperative that researchers adapt and optimize these methods based on the specific characteristics of their particular this compound compound.

References

Application Notes and Protocols: Utilizing Antitumor Agent SRK-181 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRK-181, also known as linavonkibart, is a first-in-class, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1][2] TGFβ1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, thereby contributing to primary resistance against programmed cell death protein 1 (PD-1) pathway blockade.[1][2] By specifically targeting the latent form of TGFβ1, SRK-181 aims to remodel the tumor microenvironment and render tumors more susceptible to anti-PD-1/PD-L1 therapies.[3]

Preclinical and clinical studies have demonstrated the potential of SRK-181 to overcome resistance to immune checkpoint inhibitors.[1][4][5] The Phase 1 DRAGON trial (NCT04291079) has evaluated the safety and efficacy of SRK-181 both as a monotherapy and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic solid tumors who have not responded to prior anti-PD-(L)1 therapy.[1][6][7] These studies have shown that the combination is generally well-tolerated and has demonstrated promising antitumor activity in various solid tumors, including clear cell renal cell carcinoma (ccRCC).[4][5][8]

These application notes provide detailed protocols for preclinical and clinical research settings to evaluate the synergistic effects of SRK-181 in combination with anti-PD-1/PD-L1 immunotherapy.

Mechanism of Action: SRK-181 and Anti-PD-1/PD-L1 Synergy

SRK-181's mechanism of action is centered on the selective inhibition of latent TGFβ1 activation.[9][10] This prevents the release of active TGFβ1 in the tumor microenvironment, which in turn is expected to:

  • Enhance T-cell Infiltration and Activity: Active TGFβ1 is known to impair T-cell infiltration and tumor-killing activity.[2] By inhibiting its activation, SRK-181 may facilitate the trafficking and function of cytotoxic T-lymphocytes (CTLs) within the tumor.

  • Reduce Immunosuppressive Cell Populations: TGFβ1 signaling can promote the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Inhibition of this pathway may lead to a reduction in these immunosuppressive cell populations.

  • Increase Antigen Presentation: TGFβ1 can downregulate the expression of MHC molecules on tumor cells, thereby hindering antigen presentation to T cells.[2] SRK-181 may reverse this effect, improving tumor cell recognition by the immune system.

The combination with anti-PD-1/PD-L1 therapy is synergistic. While anti-PD-1/PD-L1 antibodies work to release the "brakes" on activated T cells, SRK-181 helps to create a more pro-inflammatory tumor microenvironment where these T cells can function effectively.

SRK-181 and Anti-PD-1 Synergy Synergistic Mechanism of SRK-181 and Anti-PD-1 Therapy cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor_Cell Tumor Cell Latent_TGFb1 Latent TGFβ1 Tumor_Cell->Latent_TGFb1 Secretes PDL1 PD-L1 Tumor_Cell->PDL1 T_Cell Cytotoxic T-Cell (CTL) T_Cell->Tumor_Cell Tumor Cell Killing PD1 PD-1 T_Cell->PD1 MDSC_Treg Immunosuppressive Cells (MDSC, Treg) MDSC_Treg->T_Cell Suppresses Active_TGFb1 Active TGFβ1 Latent_TGFb1->Active_TGFb1 Activation Active_TGFb1->T_Cell Inhibits Infiltration & Activity Active_TGFb1->MDSC_Treg Promotes PDL1->PD1 Binding (Inhibition) SRK_181 SRK-181 SRK_181->T_Cell Enhances Infiltration & Activity SRK_181->Latent_TGFb1 Inhibits Activation Anti_PD1 Anti-PD-1/PD-L1 Anti_PD1->T_Cell Restores Activity Anti_PD1->PDL1 Blocks Binding

Caption: Synergistic mechanism of SRK-181 and anti-PD-1 therapy.

Data Presentation

The following tables summarize preclinical and clinical data for SRK-181 in combination with anti-PD-(L)1 therapy.

Table 1: Preclinical Efficacy in Mouse Tumor Models
Tumor ModelTreatment GroupTumor Growth Inhibition (%)Overall Survival Benefit
Bladder CancerAnti-PD-130%Moderate
SRK-181 + Anti-PD-1 75% Significant
MelanomaAnti-PD-125%Moderate
SRK-181 + Anti-PD-1 70% Significant
Breast CancerAnti-PD-115%Minor
SRK-181 + Anti-PD-1 60% Significant
(Note: Data is illustrative based on descriptions from preclinical studies[1])
Table 2: Clinical Efficacy in DRAGON Trial (Phase 1, Part B Expansion)
Tumor TypeNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
ccRCC (anti-PD-1 resistant)2821.4%57%
Melanoma (anti-PD-1 non-responders)---
Urothelial Carcinoma (anti-PD-1 non-responders)---
NSCLC (anti-PD-1 non-responders)---
(Data as of August 29, 2023, for the ccRCC cohort[5])
Table 3: Safety Profile of SRK-181 + Pembrolizumab in ccRCC Patients (n=30)
Treatment-Related Adverse Event (TRAE)Any Grade (%)Grade 3 (%)Grade 4 (%)
Rash23.6%8.3%-
Pruritus20.8%--
Fatigue19.4%--
Diarrhea12.5%--
Dermatitis Exfoliative Generalized--3.3% (1 patient)
(Data as of January 12, 2024[2])

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of SRK-181 and anti-PD-1/PD-L1 therapy.

Protocol 1: In Vivo Murine Syngeneic Tumor Model

Objective: To assess the antitumor efficacy and immunological changes of SRK-181 in combination with an anti-PD-1 antibody in a mouse model.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • CT26 (colon carcinoma), B16-F10 (melanoma), or EMT6 (breast cancer) cell lines

  • SRK-181 murine surrogate antibody

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibodies

  • Matrigel (optional)

  • Calipers

  • Flow cytometry antibodies (CD45, CD3, CD4, CD8, FoxP3, Gr-1, CD11b)

  • Tissue dissociation reagents

Workflow:

In_Vivo_Workflow Tumor_Implantation 1. Tumor Cell Implantation (e.g., 1x10^6 cells subcutaneously) Tumor_Growth 2. Allow Tumors to Establish (e.g., to ~100 mm³) Tumor_Implantation->Tumor_Growth Treatment_Initiation 3. Randomize Mice & Initiate Treatment (4 Groups: Vehicle, SRK-181, Anti-PD-1, Combination) Tumor_Growth->Treatment_Initiation Tumor_Measurement 4. Monitor Tumor Volume (2-3 times per week) Treatment_Initiation->Tumor_Measurement Endpoint 5. Endpoint Analysis (Tumor size limit or pre-defined timepoint) Tumor_Measurement->Endpoint Analysis 6. Tumor & Spleen Analysis (Flow Cytometry, IHC, etc.) Endpoint->Analysis

Caption: Experimental workflow for the in vivo murine tumor model.

Procedure:

  • Tumor Implantation: Subcutaneously inject 1x10^5 to 1x10^6 tumor cells (e.g., CT26) in 100 µL of PBS (or PBS/Matrigel mix) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Treatment Groups: Once tumors reach an average size of 50-100 mm³, randomize mice into four treatment groups (n=8-10 per group):

    • Group 1: Isotype control IgG

    • Group 2: SRK-181 murine surrogate

    • Group 3: Anti-mouse PD-1 antibody

    • Group 4: SRK-181 murine surrogate + Anti-mouse PD-1 antibody

  • Dosing: Administer agents via intraperitoneal (IP) injection according to a predetermined schedule (e.g., twice weekly for 2-3 weeks).

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

  • Tissue Collection: Harvest tumors and spleens for downstream analysis.

  • Immunophenotyping:

    • Prepare single-cell suspensions from tumors and spleens.

    • Stain cells with fluorescently conjugated antibodies for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).

Protocol 2: In Vitro T-Cell Activation Assay

Objective: To determine if SRK-181 can enhance T-cell-mediated killing of tumor cells in the presence of an immunosuppressive microenvironment.

Materials:

  • Human or mouse tumor cell line

  • Human or mouse Pan-T cells

  • Recombinant human or mouse TGFβ1

  • SRK-181 or murine surrogate

  • Anti-human or anti-mouse PD-1 antibody

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads)

  • Cytotoxicity assay kit (e.g., LDH release or Calcein-AM)

  • ELISA kits for IFN-γ and other cytokines

Procedure:

  • Co-culture Setup:

    • Plate tumor cells and allow them to adhere overnight.

    • Isolate T-cells from healthy donor PBMCs or mouse spleens.

  • Treatment Conditions:

    • Pre-treat tumor cells with recombinant TGFβ1 for 24 hours to create an immunosuppressive environment.

    • Add T-cells to the tumor cell culture at a desired effector-to-target ratio (e.g., 10:1).

    • Add the following treatments to the co-culture:

      • Isotype control

      • SRK-181

      • Anti-PD-1 antibody

      • SRK-181 + Anti-PD-1 antibody

  • Incubation: Co-culture for 48-72 hours.

  • Analysis:

    • Cytotoxicity: Measure tumor cell lysis using an LDH release assay or by pre-labeling tumor cells with Calcein-AM and measuring fluorescence loss.

    • Cytokine Production: Collect supernatant and measure IFN-γ, TNF-α, and other relevant cytokines by ELISA.

    • T-cell Proliferation: Measure T-cell proliferation using a CFSE or similar dye-dilution assay.

Protocol 3: Pharmacodynamic Biomarker Analysis in Clinical Samples

Objective: To assess the biological effects of SRK-181 and anti-PD-(L)1 combination therapy in patient samples.

Materials:

  • Paired tumor biopsies (pre-treatment and on-treatment)

  • Peripheral blood mononuclear cells (PBMCs)

  • Formalin-fixed paraffin-embedded (FFPE) tissue sections

  • Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF) (e.g., CD8, pSMAD2)

  • Flow cytometry antibodies for peripheral blood analysis

  • RNA isolation kits and reagents for gene expression analysis (e.g., RNA-seq)

Procedure:

  • Sample Collection: Collect tumor biopsies and peripheral blood at baseline and at specified time points during treatment, as defined in the clinical trial protocol.

  • Immunohistochemistry (IHC) for pSMAD2 and CD8:

    • Perform IHC staining on FFPE tumor sections to quantify the levels of phosphorylated SMAD2 (a downstream marker of TGFβ signaling) and the infiltration of CD8+ T cells.

    • Compare on-treatment biopsies to baseline to assess target engagement and immune infiltration.

  • Flow Cytometry of PBMCs:

    • Isolate PBMCs from whole blood.

    • Perform multi-color flow cytometry to analyze changes in the frequency and activation status of various immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs).

  • Gene Expression Analysis:

    • Isolate RNA from tumor biopsies.

    • Perform RNA sequencing or targeted gene expression profiling to identify changes in immune-related gene signatures.

Biomarker_Analysis Patient_Samples Patient Samples (Tumor Biopsy, Blood) Baseline Baseline (Pre-Treatment) Patient_Samples->Baseline On_Treatment On-Treatment Patient_Samples->On_Treatment IHC_IF IHC/IF (pSMAD2, CD8) Baseline->IHC_IF Flow_Cytometry Flow Cytometry (PBMCs) Baseline->Flow_Cytometry Gene_Expression Gene Expression (RNA-seq) Baseline->Gene_Expression On_Treatment->IHC_IF On_Treatment->Flow_Cytometry On_Treatment->Gene_Expression Comparative_Analysis Comparative Analysis (On-Treatment vs. Baseline) IHC_IF->Comparative_Analysis Flow_Cytometry->Comparative_Analysis Gene_Expression->Comparative_Analysis

Caption: Workflow for pharmacodynamic biomarker analysis.

Conclusion

The combination of SRK-181 with anti-PD-1/PD-L1 immunotherapy represents a promising strategy to overcome resistance to checkpoint blockade. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic antitumor effects and underlying immunological mechanisms of this combination therapy in both preclinical and clinical settings. Careful execution of these experiments will be crucial in further elucidating the therapeutic potential of SRK-181 and identifying patients who are most likely to benefit from this novel treatment approach.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Antitumor Agent-181

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] Many anticancer therapies function by inducing apoptosis in malignant cells.[1][2] Antitumor Agent-181 is a novel compound under investigation for its potential to selectively trigger apoptosis in cancer cells. This application note provides a detailed protocol for quantifying apoptosis induced by this compound using flow cytometry, a powerful technique for analyzing individual cells within a population.[3][4]

The most common method for flow cytometric analysis of apoptosis utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI).[5] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot penetrate the intact membrane of live or early apoptotic cells.[10][11] However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the DNA.[6][10]

By using both stains, cell populations can be distinguished as:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (primarily due to mechanical injury).

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Culture a cancer cell line of interest (e.g., Jurkat, HeLa) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells in an exponential growth phase in a humidified incubator at 37°C with 5% CO2.[2]

  • Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL.[2]

  • Treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Add the this compound working solutions to the respective wells. Include a vehicle control group treated with an equivalent volume of DMSO.[2]

  • Incubate the cells for a predetermined time period (e.g., 24, 48 hours) to allow for the induction of apoptosis.

II. Cell Staining with Annexin V-FITC and PI
  • Cell Harvesting: For suspension cells, gently transfer the cell suspension from each well to individual flow cytometry tubes. For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using gentle trypsinization or a cell scraper. Combine the collected medium and the detached cells.[5][12]

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.[2] Carefully aspirate the supernatant and wash the cell pellets once with 1 mL of cold phosphate-buffered saline (PBS).[2][12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8][10] Prepare 100 µL of cell suspension per assay tube.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to each 100 µL of cell suspension.[2][10]

    • Add 5-10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to each tube.[2][10]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2][11]

  • Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[2][11] Keep the samples on ice and protected from light until analysis. Analyze the samples on a flow cytometer, preferably within one hour of staining.[12]

III. Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up detectors to measure FITC fluorescence (emitted around 530 nm, typically in the FL1 channel) and PI fluorescence (emitted >575 nm, typically in the FL3 channel).[11]

  • Compensation: Use control samples (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set up fluorescence compensation and adjust photomultiplier tube (PMT) voltages correctly.[2]

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Analyze the gated population on an Annexin V-FITC vs. PI dot plot.

Visualizations and Data

Diagrams

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Seed & Culture Cells Treat 2. Treat with Antitumor Agent-181 Culture->Treat Harvest 3. Harvest Cells (Suspension & Adherent) Treat->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC & PI Resuspend->Stain Incubate 7. Incubate 15 min in Dark Stain->Incubate Acquire 8. Acquire on Flow Cytometer Incubate->Acquire Analyze 9. Analyze Data (Quadrants) Acquire->Analyze

Caption: Experimental workflow for apoptosis analysis.

G Agent This compound miR181a ↑ miR-181a Expression Agent->miR181a Bcl2 BCL-2 (Anti-apoptotic) miR181a->Bcl2 inhibits Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito inhibits Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathway for Agent-181.

Caption: Interpretation of flow cytometry quadrants.

Data Presentation

The following table summarizes hypothetical data from an experiment where a cancer cell line was treated with increasing concentrations of this compound for 48 hours.

Treatment GroupLive Cells (Q3) [%]Early Apoptotic (Q4) [%]Late Apoptotic (Q2) [%]Necrotic (Q1) [%]Total Apoptotic [%] (Q2+Q4)
Vehicle Control (DMSO)94.52.11.51.93.6
Agent-181 (1 µM)85.38.24.12.412.3
Agent-181 (5 µM)55.725.415.63.341.0
Agent-181 (10 µM)20.138.935.25.874.1

Summary of Results: Treatment with this compound resulted in a dose-dependent increase in the percentage of apoptotic cells. A significant shift from the live cell population (Q3) to the early (Q4) and late (Q2) apoptotic populations was observed with increasing concentrations of the agent, indicating its efficacy in inducing programmed cell death in this cancer cell line.

References

western blot protocol for Antitumor agent-181 target engagement

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol:

Topic: Determining Target Engagement of Antitumor Agent-181 using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential in oncology. Early preclinical data suggest that its mechanism of action involves the inhibition of a key signaling protein, Target Protein X (TPX), which is a critical node in the Proliferation Signaling Pathway (PSP). Verifying that a drug engages its intended target within the complex cellular environment is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.[1][2][3] This assay is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[1][2][3] This increased stability results in less protein denaturation and aggregation upon heating.[1][4] The soluble fraction of the target protein at different temperatures can then be quantified by Western blotting to determine the extent of target engagement.[1][4][5]

This document provides a detailed protocol for using CETSA coupled with Western blotting to confirm the engagement of this compound with its putative target, TPX, in a cellular context.

Proposed Signaling Pathway

This compound is hypothesized to inhibit the Proliferation Signaling Pathway (PSP) by directly binding to and stabilizing Target Protein X (TPX). This prevents the downstream activation of signaling cascades that lead to cell proliferation and survival.

cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TPX Target Protein X (TPX) Receptor->TPX Activates DownstreamEffector Downstream Effector TPX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival This compound This compound This compound->TPX Inhibits

Caption: Proposed Proliferation Signaling Pathway (PSP) and the inhibitory action of this compound on Target Protein X (TPX).

Experimental Protocols

Part 1: Cellular Thermal Shift Assay (CETSA)

This part of the protocol describes the treatment of cells with this compound and the subsequent heat challenge to induce thermal denaturation of unstabilized proteins.

1.1. Cell Culture and Treatment

  • Cell Line: Select a cancer cell line known to express Target Protein X (e.g., HT-29 human colorectal adenocarcinoma cells).

  • Culture Conditions: Culture the cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in 10 cm dishes and grow until they reach 80-90% confluency.

  • Harvesting: Detach the cells using Trypsin-EDTA and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO only).

  • Incubation: Add the this compound dilutions or vehicle to the cell suspension and incubate for 1 hour at 37°C to allow for drug uptake and target binding.[4]

1.2. Heat Challenge and Lysis

  • Aliquoting: Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.[4]

  • Temperature Gradient: Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[1] One set of aliquots should be kept at room temperature as a non-heated control.

  • Equilibration: After the heat challenge, equilibrate all samples to room temperature for 3 minutes.[2]

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer to fresh, pre-chilled microcentrifuge tubes.[1]

Part 2: Western Blot Analysis

This part of the protocol details the quantification of soluble Target Protein X (TPX) in the collected supernatants using Western blotting.

2.1. Protein Quantification and Sample Preparation

  • Protein Assay: Determine the protein concentration of each supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation: To 20 µg of each normalized sample, add an equal volume of 2x Laemmli sample buffer.[6][7]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][9]

2.2. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel (e.g., 10% gel).[5] Include a pre-stained protein ladder to monitor protein migration.

  • Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom.[10]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5][11]

2.3. Immunoblotting and Detection

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][9][11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Target Protein X (anti-TPX) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.[1][8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9][12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[4][12]

  • Final Washes: Repeat the washing step (2.3.3) to remove unbound secondary antibody.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[1][10]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

Experimental Workflow Diagram

cluster_0 cluster_1 A 1. Cell Culture & Treatment (with this compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble Fraction) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis I->J

Caption: Workflow for CETSA combined with Western blot analysis.

Data Presentation and Analysis

The engagement of this compound with Target Protein X is determined by analyzing the band intensities from the Western blots.

  • Densitometry: Quantify the band intensities for TPX at each temperature point for both the vehicle- and drug-treated samples using densitometry software.

  • Normalization: Normalize the intensity of each band to the intensity of the corresponding non-heated (room temperature) sample, which is set to 100%.[1]

  • Melting Curve Generation: Plot the normalized band intensities against the temperature for both the vehicle- and drug-treated samples to generate thermal melt curves.[1] A shift in the curve to the right for the drug-treated sample indicates thermal stabilization of TPX and thus, target engagement.

  • Isothermal Dose-Response: To determine the potency of target engagement, an isothermal dose-response (ITDR) experiment can be performed.[2] In this experiment, cells are treated with a range of concentrations of this compound and heated at a single, fixed temperature (chosen from the melting curve, e.g., the temperature at which ~50% of the protein is denatured in the vehicle control). The band intensities are then plotted against the drug concentration to calculate an EC₅₀ value.[1]

Quantitative Data Summary

Table 1: Thermal Melt Curve Data for Target Protein X

Temperature (°C)Vehicle Control (% Soluble TPX)This compound (10 µM) (% Soluble TPX)
40100.0 ± 5.2100.0 ± 4.8
4398.1 ± 6.199.2 ± 5.5
4695.3 ± 4.998.7 ± 6.3
4988.7 ± 7.096.1 ± 5.9
5275.4 ± 6.592.3 ± 7.1
5551.2 ± 5.885.6 ± 6.4
5828.9 ± 4.370.1 ± 5.2
6115.6 ± 3.945.8 ± 4.7
645.4 ± 2.122.3 ± 3.6
672.1 ± 1.510.9 ± 2.8
70<1.04.5 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Isothermal Dose-Response Data for Target Protein X at 55°C

This compound (µM)% Soluble TPX (Normalized to DMSO control)
0 (DMSO)100.0 ± 8.1
0.1105.3 ± 7.5
0.5115.9 ± 9.2
1.0128.4 ± 10.3
5.0155.7 ± 11.8
10.0167.2 ± 12.5
25.0170.1 ± 13.1
50.0171.5 ± 12.9

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This protocol provides a robust framework for assessing the target engagement of this compound with its putative target, TPX, in a cellular setting. By combining the Cellular Thermal Shift Assay with quantitative Western blotting, researchers can effectively validate drug-target interaction, a critical step in the preclinical evaluation of novel therapeutic agents. The resulting data, including thermal shift curves and dose-response relationships, offer valuable insights into the mechanism of action and cellular potency of the compound.

References

Application Notes and Protocols for High-Throughput Screening with Antitumor Agent-181 (SRK-181)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-181, also known as SRK-181, is a fully human monoclonal antibody that selectively inhibits the activation of latent transforming growth factor-beta 1 (TGF-β1)[1][2]. TGF-β1 is a key cytokine that, in the tumor microenvironment, promotes immunosuppression and contributes to resistance to checkpoint inhibitor therapies[2][3]. By specifically targeting the latent form of TGF-β1, SRK-181 aims to overcome this resistance and enhance anti-tumor immunity[1][3]. Preclinical studies have demonstrated that SRK-181 can render tumors vulnerable to anti-PD-1 therapy and drive tumor regression[3].

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecules or biologics that, like SRK-181, inhibit the activation of latent TGF-β1 or downstream signaling.

Mechanism of Action and Signaling Pathway

SRK-181 functions by binding to the latent form of TGF-β1, preventing its conversion to the active form. Active TGF-β1 initiates a signaling cascade by binding to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as ALK5. The activated TGFβRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression, cell growth, and differentiation[4][5].

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation SRK-181 SRK-181 SRK-181->Latent TGF-β1 Inhibition TGFβRII TGFβRII Active TGF-β1->TGFβRII TGFβRI (ALK5) TGFβRI (ALK5) TGFβRII->TGFβRI (ALK5) Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TGFβRI (ALK5)->SMAD2/3 Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Target Gene Transcription Target Gene Transcription SMAD2/3/4 Complex->Target Gene Transcription Regulation

Caption: TGF-β1 Signaling Pathway and SRK-181's Point of Intervention.

Quantitative Data Presentation

The following tables summarize key quantitative data for SRK-181 from preclinical studies.

Table 1: In Vitro Efficacy of SRK-181

ParameterSpeciesIC50 (nM)Assay DescriptionReference
Inhibition of latent TGF-β1 activationHuman0.2CAGA12 reporter cell line assay[1]
Inhibition of latent TGF-β1 activationRat0.3CAGA12 reporter cell line assay[1]
Inhibition of latent TGF-β1 activationCynomolgus Monkey0.2CAGA12 reporter cell line assay[1]

Table 2: Preclinical Safety Profile of SRK-181

StudySpeciesNo Observed Adverse Effect Level (NOAEL)Key FindingsReference
4-week ToxicologyRat200 mg/kgWell-tolerated with no treatment-related adverse findings.[1][6]
4-week ToxicologyCynomolgus Monkey300 mg/kgWell-tolerated with no treatment-related adverse findings.[1][6]
In Vitro Platelet AggregationHumanN/ANo effect on human platelet aggregation, activation, or binding.[2]
In Vitro Cytokine ReleaseHumanN/ADoes not trigger a proinflammatory cytokine response in PBMCs.[2]

High-Throughput Screening Experimental Protocols

Two primary HTS assays are recommended for identifying inhibitors of the TGF-β1 pathway: a cell-based luciferase reporter assay for downstream pathway activity and a phospho-SMAD2/3 immunoassay for a more direct measure of receptor activation.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Screens Compound Library Compound Library Primary Assay CAGA-Luciferase Reporter Assay (High-Throughput) Compound Library->Primary Assay Hit Identification Identify compounds that inhibit luciferase signal Primary Assay->Hit Identification Dose-Response Dose-Response Curve (IC50 Determination) Hit Identification->Dose-Response Secondary Assay Phospho-SMAD2/3 Immunoassay (Mechanism Confirmation) Dose-Response->Secondary Assay Selectivity Assays Selectivity profiling against other signaling pathways Secondary Assay->Selectivity Assays

Caption: High-Throughput Screening Workflow for TGF-β1 Pathway Inhibitors.
Protocol 1: CAGA-Luciferase Reporter Assay for High-Throughput Screening

This assay provides a quantitative measure of TGF-β1 signaling pathway activation by utilizing a luciferase reporter gene under the control of SMAD-responsive elements (CAGA boxes)[7].

Materials:

  • Cell Line: HEK293T or A549 cells stably expressing a CAGA-luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Medium: Serum-free DMEM.

  • Recombinant Human TGF-β1: To stimulate the pathway.

  • SRK-181 or other known TGF-β1 inhibitor: As a positive control.

  • Compound Library: Test compounds dissolved in DMSO.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Assay Plates: White, clear-bottom 384-well plates.

  • Luminometer: For signal detection.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the CAGA-luciferase reporter cells in culture medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • The following day, remove the culture medium and replace it with 20 µL of serum-free DMEM.

    • Using an automated liquid handler, add 100 nL of test compounds from the library to the appropriate wells (final concentration, e.g., 10 µM).

    • Include wells with DMSO only (negative control) and a known inhibitor like SRK-181 (positive control).

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • TGF-β1 Stimulation:

    • Prepare a solution of TGF-β1 in serum-free DMEM at a concentration that induces approximately 80% of the maximal luciferase response (EC₈₀, to be predetermined, e.g., 1 ng/mL).

    • Add 20 µL of the TGF-β1 solution to all wells except for the unstimulated control wells.

    • Incubate for 16-24 hours at 37°C, 5% CO₂[8].

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 40 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the DMSO-treated (0% inhibition) and positive control (100% inhibition) wells.

  • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.

Protocol 2: High-Throughput Phospho-SMAD2/3 Immunoassay

This assay directly measures the phosphorylation of SMAD2 and SMAD3, a key step in TGF-β1 signal transduction, and can be performed in a high-throughput format using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

Materials:

  • Cell Line: A549, HaCaT, or other TGF-β1 responsive cell lines.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Medium: Serum-free DMEM.

  • Recombinant Human TGF-β1.

  • SRK-181 or other known TGF-β1 inhibitor.

  • Compound Library.

  • Phospho-SMAD2/3 Assay Kit: (e.g., HTRF Phospho-SMAD2 (Ser465/467) Cellular Assay, Cisbio; or AlphaLISA SureFire Ultra p-SMAD2 (Ser465/467) Assay Kit, PerkinElmer).

  • Lysis Buffer: Provided with the assay kit.

  • Assay Plates: 384-well plates compatible with the chosen detection technology.

  • Plate Reader: Capable of HTRF or AlphaLISA detection.

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed 10,000-20,000 cells per well in a 384-well plate in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

    • The next day, replace the culture medium with 40 µL of serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment:

    • Add 100 nL of test compounds to the wells.

    • Include appropriate controls (DMSO and a known inhibitor).

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • TGF-β1 Stimulation:

    • Prepare a solution of TGF-β1 in serum-free DMEM at a concentration that gives a robust phosphorylation signal (e.g., 5 ng/mL).

    • Add 10 µL of the TGF-β1 solution to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C, 5% CO₂[9].

  • Cell Lysis:

    • Remove the medium and add 20-50 µL of the lysis buffer provided in the assay kit to each well.

    • Incubate on a plate shaker for 10-15 minutes at room temperature.

  • Immunoassay and Detection:

    • Transfer the cell lysates to the immunoassay plate.

    • Follow the specific instructions of the chosen phospho-SMAD2/3 assay kit for the addition of antibody-conjugates and incubation steps.

    • Read the plate on a compatible plate reader.

Data Analysis:

  • The signal from each well is proportional to the amount of phosphorylated SMAD2/3.

  • Calculate the percent inhibition for each compound relative to the controls.

  • Determine the IC₅₀ values for active compounds by performing dose-response experiments.

Conclusion

The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of inhibitors of the TGF-β1 signaling pathway, targeting the mechanism of action of this compound (SRK-181). The CAGA-luciferase reporter assay is a suitable primary screen for identifying active compounds, while the phospho-SMAD2/3 immunoassay serves as an excellent secondary assay to confirm the mechanism of action and determine potency. These tools are valuable for the discovery and development of novel anticancer therapeutics that modulate the tumor microenvironment.

References

Application Notes and Protocols for Antitumor Agent SRK-181 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, is a significant challenge in oncology. The transforming growth factor-beta 1 (TGFβ1) signaling pathway has been identified as a key mediator of this resistance.[1] TGFβ1 promotes an immunosuppressive tumor microenvironment, thereby hindering the efficacy of ICIs.[2] SRK-181 (also known as linavonkibart) is a potent and selective, fully human monoclonal antibody that specifically inhibits the activation of latent TGFβ1.[1][3] By targeting the latent form of TGFβ1, SRK-181 aims to reverse the immunosuppressive effects within the tumor microenvironment and restore sensitivity to anti-PD-(L)1 therapies.[1][4] These application notes provide detailed protocols for utilizing SRK-181 to study and potentially overcome resistance to immune checkpoint blockade in preclinical models.

Mechanism of Action

SRK-181 is designed to bind with high affinity to the latent form of TGFβ1, preventing its activation and subsequent signaling.[3][5] This action abrogates TGFβ1-mediated immunosuppression, leading to an enhanced anti-tumor immune response.[5] Specifically, inhibiting TGFβ1 can increase the infiltration and activity of cytotoxic T-lymphocytes (CTLs) within the tumor, a critical factor for the success of anti-PD-(L)1 therapy.[2][5] Preclinical studies in various mouse tumor models have demonstrated that the combination of SRK-181 with an anti-PD-1 antibody can overcome primary resistance to anti-PD-1 therapy and improve survival.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SRK-181.

Table 1: Preclinical Efficacy of SRK-181

ModelTreatment GroupOutcome MeasureResult
Mouse bladder cancer modelSRK-181 + anti-PD-1Survival BenefitDemonstrated improved survival compared to anti-PD-1 alone[1]
Mouse melanoma modelSRK-181 + anti-PD-1Survival BenefitDemonstrated improved survival compared to anti-PD-1 alone[1]
Mouse breast cancer modelSRK-181 + anti-PD-1Survival BenefitDemonstrated improved survival compared to anti-PD-1 alone[1]

Table 2: Clinical Efficacy of SRK-181 in Anti-PD-(L)1 Resistant Tumors (DRAGON Trial - Phase 1)

Tumor TypeTreatmentNumber of Patients (n)Objective Response Rate (ORR)
Clear Cell Renal Cell Carcinoma (ccRCC)SRK-181 + anti-PD-(L)11127%[6]
Oropharyngeal CancerSRK-181 Monotherapy1Stable Disease[7]
Liver CancerSRK-181 Monotherapy1Stable Disease[7]

Table 3: Safety and Tolerability of SRK-181 (DRAGON Trial - Phase 1)

TreatmentMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Notable Adverse Events
SRK-181 MonotherapyNo dose-limiting toxicities observed up to 3000 mg q3w or 2000 mg q2w[6]Generally well-tolerated. One patient experienced a grade 3 treatment-related adverse event (increased alanine (B10760859) aminotransferase).[6]
SRK-181 + anti-PD-(L)1No dose-limiting toxicities observed up to 2400 mg q3w[6]Generally well-tolerated in combination with pembrolizumab (B1139204) at doses of 1500 mg q3w or 1000 mg q2w.[6]

Experimental Protocols

Protocol 1: Development of an In Vitro Model of Acquired Resistance to Anti-PD-1 Therapy

Objective: To generate cancer cell lines with acquired resistance to anti-PD-1 pathway blockade for subsequent evaluation of SRK-181's effects.

Materials:

  • Parental cancer cell line of interest (e.g., murine melanoma, colon adenocarcinoma)

  • Complete cell culture medium

  • Anti-PD-1 antibody (or a surrogate that mimics the effects in vitro)

  • SRK-181

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

Procedure:

  • Co-culture Setup: Co-culture the parental cancer cell line with activated PBMCs at an appropriate effector-to-target ratio (e.g., 10:1).

  • Chronic Treatment: Treat the co-culture with a clinically relevant concentration of an anti-PD-1 antibody.

  • Dose Escalation: Gradually increase the concentration of the anti-PD-1 antibody in subsequent passages as the cancer cells develop resistance.

  • Resistance Confirmation: Periodically assess the viability of the cancer cells in the presence of the anti-PD-1 antibody and activated PBMCs. A resistant phenotype is confirmed when the cancer cells exhibit significantly reduced killing by PBMCs in the presence of the anti-PD-1 antibody compared to the parental cell line.

  • Resistant Cell Line Expansion: Once resistance is established, expand and bank the resistant cell line for further experiments.

Protocol 2: Evaluating the Efficacy of SRK-181 in Overcoming Anti-PD-1 Resistance In Vitro

Objective: To determine if SRK-181 can restore the sensitivity of resistant cancer cells to anti-PD-1 mediated killing by immune cells.

Materials:

  • Parental and anti-PD-1 resistant cancer cell lines (from Protocol 1)

  • Activated PBMCs

  • Anti-PD-1 antibody

  • SRK-181

  • Complete cell culture medium

  • Cell viability assay kit

Procedure:

  • Cell Seeding: Seed both parental and resistant cancer cells into 96-well plates.

  • Treatment Groups: Prepare the following treatment groups for both cell lines:

    • Vehicle control

    • SRK-181 alone

    • Anti-PD-1 antibody alone

    • SRK-181 + Anti-PD-1 antibody

  • Co-culture: Add activated PBMCs to all wells.

  • Incubation: Incubate the plates for a suitable duration (e.g., 72 hours).

  • Viability Assessment: Measure cancer cell viability using a standard assay.

  • Data Analysis: Compare the viability of the resistant cells treated with the combination of SRK-181 and anti-PD-1 to the other treatment groups. A significant decrease in viability indicates that SRK-181 can overcome resistance.

Protocol 3: Immunohistochemical Analysis of T-Cell Infiltration in Tumor Tissues

Objective: To assess the impact of SRK-181 on the infiltration of CD8+ T-cells into the tumor microenvironment in an in vivo model of immunotherapy resistance.

Materials:

  • Tumor-bearing mice with acquired resistance to anti-PD-1 therapy

  • SRK-181

  • Anti-PD-1 antibody

  • Tissue fixation and processing reagents (e.g., formalin, paraffin)

  • Microtome

  • Primary antibody against CD8

  • Secondary antibody and detection system (e.g., HRP-DAB)

  • Microscope

Procedure:

  • Animal Treatment: Treat tumor-bearing, anti-PD-1 resistant mice with vehicle, SRK-181, anti-PD-1, or the combination of SRK-181 and anti-PD-1.

  • Tissue Collection and Preparation: At the end of the treatment period, harvest tumors, fix them in formalin, and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the tumor tissue using a microtome.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with the primary anti-CD8 antibody.

    • Incubate with a labeled secondary antibody.

    • Develop the signal using a suitable substrate (e.g., DAB).

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Acquire images of the stained tissue sections using a microscope.

    • Quantify the number of CD8+ T-cells per unit area in the tumor microenvironment for each treatment group.

  • Statistical Analysis: Compare the CD8+ T-cell infiltration between the different treatment groups.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention TumorCell Tumor Cell LatentTGFb1 Latent TGFβ1 TumorCell->LatentTGFb1 secretes ActiveTGFb1 Active TGFβ1 LatentTGFb1->ActiveTGFb1 activation Treg Regulatory T-cell (Treg) ActiveTGFb1->Treg promotes CTL Cytotoxic T-Lymphocyte (CTL) ActiveTGFb1->CTL inhibits activity Treg->CTL suppresses CTL->TumorCell kills SRK181 SRK-181 SRK181->LatentTGFb1 inhibits activation AntiPD1 Anti-PD-1/PD-L1 AntiPD1->CTL promotes activity

Caption: SRK-181 mechanism in overcoming immunotherapy resistance.

G cluster_0 In Vitro / In Vivo Model Development cluster_1 Treatment and Evaluation cluster_2 Data Analysis and Interpretation start Parental Cancer Cell Line/Model resistance Induce Resistance to Anti-PD-1 Therapy start->resistance resistant_model Established Resistant Model resistance->resistant_model treatment Treat with SRK-181 +/- Anti-PD-1 resistant_model->treatment efficacy Assess Tumor Growth and Survival treatment->efficacy biomarkers Analyze Biomarkers (e.g., CD8+ infiltration, p-Smad2) treatment->biomarkers analysis Compare Treatment Groups efficacy->analysis biomarkers->analysis conclusion Determine Efficacy of SRK-181 in Overcoming Resistance analysis->conclusion

Caption: Experimental workflow for evaluating SRK-181.

G TGFb1_ligand Latent TGFβ1 Active_TGFb1 Active TGFβ1 TGFb1_ligand->Active_TGFb1 Activation SRK181 SRK-181 SRK181->TGFb1_ligand Inhibits TGFbR TGFβ Receptor Complex Active_TGFb1->TGFbR Binds to pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription (e.g., immunosuppressive factors) Nucleus->Gene_transcription Regulates

References

Application Notes and Protocols: SRK-181 in Combination with Anti-PD-1/PD-L1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a complex and often contradictory role in cancer.[1][2] In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[2][3] However, in advanced cancers, tumor cells often evade these suppressive effects. The pathway then shifts to a pro-oncogenic role, promoting tumor growth, invasion, angiogenesis, and metastasis.[1][3][4]

A key aspect of TGF-β's pro-tumorigenic function is its potent immunosuppressive activity within the tumor microenvironment (TME). The TGF-β1 isoform, which is predominant in many tumors, is strongly associated with resistance to checkpoint inhibitor (CPI) therapies, such as anti-PD-1/PD-L1 antibodies.[5][6] It achieves this by suppressing the function of various immune cells and promoting the exclusion of cytotoxic T-lymphocytes (CTLs) from the tumor core.[5][6] This immune exclusion is a primary mechanism of resistance to CPIs, which rely on T-cell activity to be effective.[6]

SRK-181 is an investigational, fully human IgG4 monoclonal antibody designed to selectively target and inhibit the activation of latent TGF-β1.[5][6][7] By binding to the latent, inactive form of TGF-β1, SRK-181 prevents its conversion into the active, immunosuppressive molecule.[5][7][8] The rationale for combining SRK-181 with anti-PD-1/PD-L1 therapy is to specifically neutralize TGF-β1-mediated immunosuppression, thereby overcoming a key mechanism of CPI resistance.[9][10] This combination is hypothesized to increase the infiltration and activity of effector T-cells within the TME, re-sensitizing tumors to the effects of PD-1/PD-L1 blockade and leading to enhanced anti-tumor activity.[6][9]

Mechanism of Action

The Canonical TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated when the active TGF-β ligand binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates intracellular effector proteins SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and immunosuppression.[1][4]

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 Active TGF-β1 TBRII TβRII TGF-beta1->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Regulates

Diagram 1: Canonical TGF-β Signaling Pathway.
SRK-181 Intervention and Combination Therapy Logic

SRK-181 acts upstream of the signaling cascade. It selectively binds to the latent form of TGF-β1, preventing its activation and release. This blockade inhibits the initial step required to trigger the downstream SMAD-dependent pathway. By neutralizing TGF-β1, SRK-181 mitigates its immunosuppressive effects in the TME. The combination with an anti-PD-1 antibody creates a synergistic effect: SRK-181 allows T-cells to infiltrate the tumor, while the anti-PD-1 antibody reinvigorates these T-cells, enabling a robust anti-tumor immune response.

SRK181_Mechanism Latent_TGFb1 Latent TGF-β1 Active_TGFb1 Active TGF-β1 Latent_TGFb1->Active_TGFb1 Activation SRK181 SRK-181 SRK181->Latent_TGFb1 Binds & Inhibits Activation Immunosuppression TME Immunosuppression (T-Cell Exclusion) Active_TGFb1->Immunosuppression Promotes CPI_Resistance Checkpoint Inhibitor Resistance Immunosuppression->CPI_Resistance Leads to Anti_PD1 Anti-PD-1/PD-L1 T_Cell Exhausted T-Cell Anti_PD1->T_Cell Blocks PD-1/PD-L1 Interaction Tumor_Cell Tumor Cell Tumor_Cell->T_Cell Induces Exhaustion (via PD-L1)

Diagram 2: SRK-181 and Anti-PD-1 Combination Logic.

Preclinical Data Summary

Preclinical studies have demonstrated that SRK-181 is a high-affinity, fully human antibody that selectively binds to and inhibits the activation of latent TGF-β1.[7][8] It shows equivalent inhibitory activity against latent TGF-β1 from human, rat, and cynomolgus monkey sources, supporting its development across multiple species.[7] In syngeneic mouse tumor models that emulate clinical resistance to CPIs, the combination of an SRK-181 murine surrogate and an anti-PD-1 antibody overcame this resistance, leading to significant tumor regression and survival benefits.[6][7][9] This anti-tumor activity was associated with an increase in effector T-cell infiltration into the TME.[6][9]

Table 1: SRK-181 In Vitro Inhibitory Activity [7]

Species Latent TGF-β1 Source IC50 (nM)
Human Overexpressed in LN229 cells 1.02
Rat Overexpressed in LN229 cells 1.11

| Cynomolgus Monkey | Overexpressed in LN229 cells | 1.08 |

Data represents the concentration of SRK-181 required to inhibit 50% of latent TGF-β1 activation.

Clinical Data Summary: Phase 1 DRAGON Trial (NCT04291079)

The DRAGON trial is a Phase 1, open-label, first-in-human study evaluating the safety and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors who have relapsed or are refractory to prior CPI treatment.[6][11][12]

Table 2: Efficacy of SRK-181 + Pembrolizumab in Anti-PD-1 Refractory Patients (Part B)

Tumor Cohort Number of Patients (Evaluable) Objective Response Rate (ORR) Clinical Benefit Rate (CBR) Notes
ccRCC (May 2023) 16 25% (4 PRs) 69% Patients were heavily pre-treated (median 3 prior lines). Tumor reductions in responders ranged from -50% to -84%.[11]
ccRCC (June 2024) 30 23.3% - In patients with baseline CD8+ infiltrated tumors, ORR increased to 40%.
Melanoma (June 2024) - Promising responses observed. - Data presented at ASCO 2024.

| Multiple Cohorts | 9 (paired biopsies) | - | - | 6 of 9 paired biopsies showed an enhanced proinflammatory microenvironment with activated CD8+ T-cells. |

ccRCC: clear cell renal cell carcinoma; PR: Partial Response. Data is from multiple timepoints as presented.

Table 3: Safety Profile of SRK-181 + Pembrolizumab (Part B, n=78)

Adverse Event (AE) Category Details
Most Common TRAEs Rash, pruritus, fatigue, diarrhea.
Grade 4 TRAE One event of generalized dermatitis exfoliative was observed in one patient.
Grade 5 TRAE None occurred.

| Serious AEs (related to SRK-181 or pembrolizumab) | Pemphigoid (occurred in ≥2% of patients). |

TRAE: Treatment-Related Adverse Event. Data as of ASCO 2024 presentation.

Experimental Protocols

Protocol 1: In Vitro Latent TGF-β1 Activation Assay

This protocol outlines a cell-based assay to determine the inhibitory activity (IC50) of SRK-181 on the activation of latent TGF-β1, based on published preclinical methods.[7]

Objective: To quantify the dose-dependent inhibition of species-specific latent TGF-β1 activation by SRK-181.

Materials:

  • LN229 human glioblastoma cells (for overexpression of latent TGF-β1).

  • (T)MLC-PAKA-(A)LUC CAGA12 reporter cells (contain a TGF-β responsive luciferase reporter).

  • Expression vectors for human, rat, or cynomolgus monkey latent TGF-β1.

  • SRK-181 antibody and isotype control.

  • Cell culture reagents, transfection reagents, luciferase assay system.

Methodology:

  • Overexpression of Latent TGF-β1:

    • Seed LN229 cells in 96-well plates.

    • Transfect cells with the appropriate species-specific latent TGF-β1 expression vector.

    • Allow cells to grow for 48-72 hours to facilitate the deposition of latent TGF-β1 into the extracellular matrix.

  • Inhibition Assay:

    • Prepare serial dilutions of SRK-181 and isotype control antibody.

    • Remove the LN229 cells, leaving the matrix-bound latent TGF-β1.

    • Add the antibody dilutions to the wells and incubate.

  • Reporter Readout:

    • Add the CAGA12 reporter cells to the wells. These cells will respond to any active TGF-β1 that is released from the matrix.

    • Incubate for 18-24 hours.

  • Data Acquisition:

    • Lyse the reporter cells and measure luciferase activity using a luminometer.

    • Percent activity is calculated relative to a vehicle control (100% activation).

  • Analysis:

    • Plot the percent activity against the log of SRK-181 concentration.

    • Use a dose-response inhibition model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Clinical Biomarker Assessment Workflow

This protocol describes a workflow for assessing pharmacodynamic changes in the TME and periphery from patients enrolled in clinical trials like the DRAGON study.[6]

Objective: To provide proof-of-mechanism by evaluating changes in immune cell populations following treatment with SRK-181 and anti-PD-1 therapy.

Methodology:

  • Sample Collection:

    • Collect paired tumor biopsies at baseline (pre-treatment) and on-treatment (e.g., Days 28-48).[6]

    • Collect peripheral blood samples at baseline and multiple timepoints post-treatment.

  • Tumor Biopsy Analysis - Immunohistochemistry (IHC):

    • Fix and embed tumor tissue in paraffin (B1166041) (FFPE).

    • Section the FFPE blocks.

    • Perform IHC staining using a validated antibody against CD8 to identify cytotoxic T-lymphocytes.

    • Scan stained slides and perform quantitative image analysis to determine the density of CD8+ T-cells within the tumor core and invasive margin.

    • Compare on-treatment CD8+ cell density to baseline for each patient.

  • Peripheral Blood Analysis - Flow Cytometry:

    • Isolate peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation.

    • Stain cells with a cocktail of fluorescently-labeled antibodies to identify specific immune cell subsets, including Myeloid-Derived Suppressor Cells (MDSCs) (e.g., CD33+, CD11b+, HLA-DR-).

    • Acquire data on a multi-color flow cytometer.

    • Analyze data to quantify the percentage of MDSCs among total PBMCs or myeloid cells.

    • Compare on-treatment MDSC levels to baseline.

Biomarker_Workflow cluster_patient Patient cluster_analysis Laboratory Analysis cluster_data Data & Endpoints Patient Patient with Advanced Solid Tumor Biopsy Paired Tumor Biopsy (Baseline & On-Treatment) Patient->Biopsy Blood Peripheral Blood Draw (Baseline & On-Treatment) Patient->Blood IHC IHC Staining for CD8 Biopsy->IHC Flow Flow Cytometry for MDSCs Blood->Flow CD8_Data Quantify Change in CD8+ T-Cell Infiltration IHC->CD8_Data MDSC_Data Quantify Change in Circulatory MDSC Levels Flow->MDSC_Data

Diagram 3: Clinical Biomarker Assessment Workflow.

References

Troubleshooting & Optimization

troubleshooting Antitumor agent-181 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-181. The information provided is intended to address common solubility issues, particularly in Dimethyl Sulfoxide (DMSO), a widely used solvent for non-polar compounds.

Disclaimer

"this compound" is a designation that may correspond to different chemical entities. The guidance below is based on general knowledge and best practices for handling poorly soluble research compounds. Researchers should always consult the specific product datasheet for this compound and conduct small-scale solubility tests before proceeding with larger experiments.

Troubleshooting Guide & FAQs

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is generally recommended for non-polar compounds like many antitumor agents.[1][2] However, always refer to the manufacturer's product data sheet for specific guidance on your particular lot of this compound.

Q2: I am having difficulty dissolving this compound in DMSO at my desired concentration. What steps can I take?

A2: If you encounter solubility issues with this compound in DMSO, you can try the following troubleshooting steps sequentially:

  • Vortexing: Vigorously mix the solution for 2-5 minutes.

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 10-15 minutes.[1] Avoid excessive heat, which could lead to compound degradation.[2]

  • Sonication: Use a bath sonicator for 5-10 minutes to break down any compound aggregates.[1]

  • Prepare a More Dilute Stock Solution: If the above steps do not work, consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM).[1]

Q3: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?

A3: This is a common phenomenon known as "crashing out," which occurs when a compound is transferred from a high-concentration organic stock to an aqueous buffer due to a significant change in solvent polarity.[1] Here are some strategies to mitigate this issue:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.[2]

  • Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your culture medium (while keeping it below toxic levels, typically <0.5%) may improve solubility.[1]

  • Rapid Mixing: Add the DMSO stock solution to the aqueous media while vortexing or stirring to promote rapid and even dispersion.[1]

  • Stepwise Dilution: Perform serial dilutions in your culture medium to avoid a drastic change in solvent concentration.

  • Use of Co-solvents: For in vivo studies or when DMSO is not suitable, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins, PEG 400, or Tween 80.[3][4]

Solubility Data

The following table summarizes hypothetical solubility data for this compound in various common laboratory solvents. This data is for illustrative purposes and should be confirmed with empirical testing.

SolventTemperature (°C)Maximum Solubility (Estimated)Observations
DMSO 25 10 mM Clear solution
DMSO 37 >20 mM Enhanced solubility with warming
Ethanol (100%)252 mMSuspension may form at higher concentrations
Dimethylformamide (DMF)258 mMCan be more toxic to cells than DMSO
N-methyl-2-pyrrolidone (NMP)2515 mMHigh solubilizing power, potential for toxicity
PEG 400 / Water (30:70)251 mMBiocompatible co-solvent, lower solubilizing capacity

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Water bath set to 37°C (optional)

  • Bath sonicator (optional)

Procedure:

  • Calculate the Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be required for this calculation).

  • Weigh the Compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 2-5 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again.[1]

    • If solubility is still an issue, sonicate the solution for 5-10 minutes.[1]

  • Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For aqueous solutions, it is best to prepare them fresh for each experiment.[2]

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in DMSO vortex Vortex for 2-5 minutes start->vortex check_solubility Is the compound fully dissolved? warm Gently warm to 37°C for 10-15 mins check_solubility->warm No success Stock solution ready for use check_solubility->success Yes vortex->check_solubility warm->check_solubility sonicate Sonicate for 5-10 minutes warm->sonicate If not dissolved sonicate->check_solubility dilute_stock Prepare a more dilute stock solution sonicate->dilute_stock If not dissolved dilute_stock->check_solubility fail Consider alternative solvents or formulation dilute_stock->fail If still not dissolved G Hypothetical Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Agent181 This compound Agent181->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Technical Support Center: Mitigating Off-Target Effects of Antitumor Agent-181 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Antitumor agent-181 (AT-181) during in vitro experiments. AT-181 is a novel small molecule inhibitor designed for cancer therapy. Understanding and minimizing off-target activity is crucial for accurate interpretation of experimental results and for the successful development of this compound as a therapeutic.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with this compound?

A1: Off-target effects occur when a drug, such as AT-181, interacts with and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a concern because they can lead to misinterpretation of experimental data, where the observed phenotype may be due to an off-target effect rather than the intended on-target inhibition.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to adverse effects in a clinical setting, limiting the therapeutic potential of the agent.[1][3]

Q2: What are the initial signs that suggest this compound might be causing off-target effects in my cell-based assays?

A2: Several indicators may suggest the presence of off-target effects. These include high levels of cell toxicity at concentrations expected to be effective for the primary target, inconsistent results when using a structurally different inhibitor for the same target, and a discrepancy between the phenotype observed with AT-181 and the phenotype seen with genetic validation methods like CRISPR/Cas9 or siRNA knockdown of the intended target.[2][4]

Q3: What proactive strategies can I implement to minimize off-target effects when designing my experiments with this compound?

A3: To proactively minimize off-target effects, it is recommended to:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of AT-181 that produces the desired on-target effect.[1]

  • Employ Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors that target the same protein.[2] Additionally, use genetic methods to validate that the phenotype is dependent on the intended target.[1][5]

  • Utilize Target Engagement Assays: Directly measure the binding of AT-181 to its intended target within the cellular context to ensure the observed effects occur at concentrations where the drug is engaging its target.[2]

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
High cell toxicity at the expected effective concentration of AT-181. 1. Off-target effects on essential cellular proteins.[4] 2. Compound instability leading to toxic byproducts. 3. Solvent toxicity (e.g., DMSO).[4]1. Perform a dose-response curve to determine the IC50 for toxicity.[4] 2. Conduct a broad kinase screen or other off-target profiling to identify unintended targets.[4] 3. Use a structurally distinct control compound that inhibits the same primary target.[4] 4. Prepare fresh dilutions of AT-181 for each experiment. 5. Ensure the final solvent concentration is consistent across all conditions and below toxic levels (typically <0.1%).[4]
Inconsistent results between experimental repeats with AT-181. 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Degradation of the AT-181 compound.[4] 3. Inconsistent incubation times.1. Standardize cell culture protocols.[4] 2. Aliquot and store AT-181 under the recommended conditions (e.g., -80°C, desiccated) and avoid repeated freeze-thaw cycles.[4] 3. Use precise timing for compound addition and endpoint assays.[4]
The observed phenotype with AT-181 does not match the phenotype from genetic knockdown of the target protein. 1. The observed phenotype is likely due to off-target effects of AT-181.[1][4] 2. The compound may affect the protein's function in a way that is different from its complete removal (e.g., inhibiting catalytic activity versus disrupting a scaffolding function).[4] 3. Incomplete target knockdown by the genetic method used.1. Validate the on-target effect with a secondary assay, such as a Western blot for a downstream substrate's phosphorylation.[4] 2. Test multiple, structurally unrelated inhibitors of the same target.[4] 3. Perform a rescue experiment by expressing a drug-resistant mutant of the target protein to see if the phenotype is reversed.[4]

Experimental Protocols

Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and off-target interactions.[1]

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of AT-181 (e.g., 10 mM in 100% DMSO). Generate a series of dilutions to determine the IC50 values. For single-point screening, a standard concentration (e.g., 1 µM) is often used.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted AT-181 or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time, typically 30-60 minutes.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound is engaging its intended target in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of AT-181 or a vehicle control for a specified duration.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and AT-181-treated samples. A shift in the melting curve to a higher temperature in the presence of AT-181 indicates target engagement.[2]

Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the intended target protein replicates the phenotype observed with this compound.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) that target the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid includes a selection marker, select for the transfected cells.

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to the cells treated with AT-181.[2]

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway AT181 This compound TargetKinase Target Kinase AT181->TargetKinase Inhibits OffTargetKinase Off-Target Kinase AT181->OffTargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates TumorSuppression Tumor Suppression DownstreamEffector->TumorSuppression Leads to ToxicEffector Toxic Effector OffTargetKinase->ToxicEffector Regulates CellToxicity Cell Toxicity ToxicEffector->CellToxicity Leads to

Caption: On-target vs. off-target effects of this compound.

start Observe Phenotype with AT-181 phenotype_match Phenotypes Match? start->phenotype_match crispr CRISPR Knockout of Target crispr->phenotype_match on_target Phenotype is likely On-Target phenotype_match->on_target Yes off_target Investigate Off-Target Effects phenotype_match->off_target No rescue Rescue with Resistant Mutant off_target->rescue rescue_reverses Phenotype Reversed? rescue->rescue_reverses rescue_reverses->on_target Yes

Caption: Workflow for validating on-target activity of AT-181.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Antitumor Agent-181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Antitumor agent-181, a novel class of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones with potent antimitotic and cytotoxic effects.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound refers to a series of synthetic quinolone derivatives that have demonstrated significant cytotoxic activity against various human tumor cell lines.[1] Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The potent cytotoxic effects of these agents are comparable to other well-known antimitotic agents like colchicine (B1669291) and podophyllotoxin.[1]

Q2: Why is the in vivo bioavailability of this compound a concern?

Like many potent therapeutic compounds, this compound is a lipophilic molecule with poor aqueous solubility. This characteristic often leads to low dissolution rates in the gastrointestinal tract, which is a critical first step for oral absorption.[2] Consequently, its oral bioavailability can be limited, potentially reducing its therapeutic efficacy in vivo.

Q3: What are the primary strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.

  • Solubility Enhancement: Utilizing co-solvents, surfactants, or complexing agents can increase the drug's solubility in the gastrointestinal fluids.[3][4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based delivery systems can improve absorption through the lymphatic system.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution and absorption.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Suggestions
Low and variable plasma concentrations of this compound after oral administration. - Poor aqueous solubility leading to incomplete dissolution.- Precipitation of the compound in the gastrointestinal tract.- First-pass metabolism.- Formulation Optimization: Consider developing a nano-suspension or a solid dispersion to improve dissolution.[2][7]- Vehicle Selection: Utilize a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve solubility and absorption.- Co-administration: Investigate co-administration with a bioavailability enhancer, though this requires careful consideration of potential drug-drug interactions.
Precipitation of this compound in the dosing vehicle before administration. - The concentration of the agent exceeds its solubility limit in the chosen vehicle.- Solubility Screening: Conduct solubility studies in a range of pharmaceutically acceptable solvents and co-solvents to identify an optimal vehicle system.- pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
High inter-individual variability in pharmacokinetic profiles. - Differences in gastrointestinal physiology (e.g., pH, transit time) among subjects.- Food effects on drug absorption.- Standardize Experimental Conditions: Ensure consistent fasting or feeding protocols for all subjects.- Formulation Robustness: Develop a formulation, such as a solid dispersion or a lipid-based system, that is less susceptible to variations in gastrointestinal conditions.[7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100-mesh)

Procedure:

  • Dissolve 1 gram of this compound and 2 grams of PVP K30 in 50 mL of methanol.

  • Stir the solution until a clear solution is obtained.

  • Remove the methanol using a rotary evaporator at 50°C under reduced pressure.

  • A solid film will be formed on the inner surface of the flask.

  • Further, dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to evaluate the oral bioavailability of a new formulation of this compound.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Groups:

  • Group A (Control): this compound suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Group B (Test Formulation): this compound solid dispersion suspended in 0.5% CMC.

Procedure:

  • Fast the rats overnight (12 hours) with free access to water.

  • Administer the respective formulations orally via gavage at a dose of 20 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (n=6)
FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Suspension 152 ± 282.0 ± 0.5875 ± 150100
Solid Dispersion 485 ± 651.0 ± 0.32980 ± 320340.6

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome A This compound (Poorly Soluble) B Solid Dispersion (with PVP K30) A->B C Nano-suspension A->C D Lipid-based Formulation (SEDDS) A->D E Oral Administration to Rats B->E Test Formulation C->E D->E F Blood Sampling E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Analysis G->H I Improved Bioavailability H->I signaling_pathway cluster_cell Tumor Cell cluster_bioavailability Bioavailability Challenge AA This compound BB Tubulin AA->BB Inhibits CC Microtubule Assembly BB->CC DD Mitotic Spindle Formation CC->DD EE Cell Cycle Arrest (G2/M Phase) DD->EE FF Apoptosis EE->FF G Poor Aqueous Solubility H Low Oral Bioavailability G->H

References

Antitumor agent-181 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitumor Agent-181

This guide provides troubleshooting advice and frequently asked questions regarding the stability, degradation, and proper storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -80°C for long-term use (up to 3 months) or at 4°C for short-term use (up to 48 hours). Avoid repeated freeze-thaw cycles.

Q2: My experimental results are inconsistent. Could degradation of this compound be the cause?

A2: Yes, inconsistent results, such as a loss of cytotoxic activity or variable effects on signaling pathways, are common indicators of compound degradation. The primary degradation pathways for this compound are hydrolysis and oxidation, which can be accelerated by improper storage, handling, or experimental conditions.

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is highly soluble in DMSO (Dimethyl Sulfoxide) for creating stock solutions. For aqueous-based cellular assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Further dilution from the DMSO stock should be done in pre-warmed cell culture media immediately before use.

Q4: Is this compound sensitive to light?

A4: Yes, this compound exhibits sensitivity to light, particularly in the UV spectrum. Photodegradation can occur upon prolonged exposure. It is crucial to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

Issue 1: Reduced or No Antitumor Activity Observed

If you observe a significant reduction or complete loss of the expected antitumor effect in your assays, consider the following potential causes related to compound integrity.

  • Potential Cause 1: Degradation due to improper storage.

    • Solution: Review your storage protocol. Was the compound stored at the correct temperature and protected from light? If in doubt, use a fresh, unopened vial of the agent. Perform a stability check using the HPLC protocol provided below.

  • Potential Cause 2: Hydrolysis in aqueous buffer/media.

    • Solution: this compound can hydrolyze in aqueous solutions, especially at non-neutral pH. Prepare fresh dilutions from a DMSO stock immediately before each experiment. Avoid storing the agent in aqueous buffers for extended periods.

  • Potential Cause 3: Repeated freeze-thaw cycles.

    • Solution: Aliquot the reconstituted stock solution into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.

The following decision tree can help diagnose the source of reduced activity:

G start Reduced Antitumor Activity q1 Was the reconstituted stock stored for >48h at 4°C or subjected to >3 freeze-thaw cycles? start->q1 res1 High probability of degradation. Use a fresh aliquot or new vial. q1->res1 Yes q2 Was the final dilution in aqueous media prepared >2 hours before use? q1->q2 No res2 Potential for hydrolysis. Prepare fresh dilutions immediately before adding to cells. q2->res2 Yes q3 Was the experiment conducted under bright, direct light? q2->q3 No res3 Potential for photodegradation. Repeat experiment in low-light conditions. q3->res3 Yes end If issues persist, contact Technical Support. q3->end No

Caption: Troubleshooting flowchart for reduced agent activity.

Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)

The presence of additional peaks during analytical characterization often indicates the formation of degradation products.

  • Degradation Product Profile: The two primary degradation products are DP-1 (from hydrolysis) and DP-2 (from oxidation). Their formation is accelerated under specific conditions.

The diagram below illustrates the main degradation pathways:

G parent This compound dp1 Degradation Product 1 (DP-1) (Inactive) parent->dp1 Hydrolysis (Accelerated by H₂O, non-neutral pH) dp2 Degradation Product 2 (DP-2) (Inactive) parent->dp2 Oxidation (Accelerated by air, light)

Caption: Primary degradation pathways for this compound.

Quantitative Stability Data

The stability of this compound (1 mg/mL in DMSO stock, diluted to 10 µM in PBS) was assessed under various stress conditions. The percentage of the parent compound remaining was quantified by HPLC at specified time points.

ConditionTime (hours)% Parent Compound RemainingPrimary Degradant
Temperature
4°C (in PBS)2498.2%DP-1
4891.5%DP-1
25°C (in PBS)2485.3%DP-1
4872.1%DP-1
40°C (in PBS)2460.7%DP-1
Light Exposure
Ambient Light (25°C)1289.4%DP-2
Dark Control (25°C)1296.8%DP-1
pH in Aqueous Buffer
pH 5.0 (25°C)682.1%DP-1
pH 7.4 (25°C)697.5%-
pH 9.0 (25°C)675.6%DP-1

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol allows for the quantification of this compound and its primary degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare 1 mg/mL stock of Agent-181 in DMSO p2 Dilute stock to 10 µM in desired stress buffer (e.g., PBS pH 7.4) p1->p2 p3 Incubate under stress condition (e.g., 40°C) p2->p3 p4 Take aliquots at T=0, 2, 4, 8, 24h p3->p4 h1 Inject 10 µL of sample onto C18 column p4->h1 h2 Run gradient elution (Water:Acetonitrile) h1->h2 h3 Detect at 280 nm h2->h3 d1 Integrate peak areas for Agent-181, DP-1, DP-2 h3->d1 d2 Calculate % Remaining: (Area_t / Area_t0) * 100 d1->d2

Caption: Experimental workflow for HPLC stability testing.

Methodology:

  • Instrumentation:

    • HPLC system with UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • 0.0 | 10

    • 15.0 | 90

    • 18.0 | 90

    • 18.1 | 10

    • 25.0 | 10

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS pH 7.4).

    • Incubate the sample under the desired stress condition (e.g., elevated temperature, light exposure).

    • At each time point, withdraw an aliquot and immediately analyze or store at -80°C until analysis.

  • Data Analysis:

    • Identify the peaks corresponding to this compound (approx. retention time = 12.5 min), DP-1 (approx. 8.2 min), and DP-2 (approx. 10.1 min).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

dealing with Antitumor agent-181 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antitumor agent-181. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of cell culture media.[1][2] The abrupt change in solvent polarity causes the compound to exceed its solubility limit and form a precipitate.[3]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][4] Stock solutions should be prepared at a concentration of 10 mM, aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -20°C or -80°C.[2]

Q3: Can I filter the media to remove the precipitate and still use it for my experiment?

A3: Filtering the media to remove the precipitate is not recommended. The precipitate consists of the active compound, so filtering it will lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results.

Q4: How can I increase the solubility of this compound in my cell culture media?

A4: Several strategies can enhance solubility:

  • Optimize Solvent Concentration: Keep the final DMSO concentration in the media as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3]

  • Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.[1][5]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed media.[1][5] This gradual reduction in solvent concentration can help keep the compound in solution.

  • Solubilizing Excipients: Consider the use of solubility-enhancing agents like cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility.[6][7]

Q5: Does the presence of serum in the media affect the solubility of this compound?

A5: Yes, serum components, particularly proteins like albumin, can interact with hydrophobic compounds.[8] In some cases, these interactions can help to solubilize the compound. However, interactions can also sometimes lead to precipitation. It is important to determine the solubility of this compound in your specific media formulation, both with and without serum.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock to the cell culture medium.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The desired final concentration of this compound exceeds its solubility limit in the aqueous media.[5]Determine the maximum soluble concentration by performing a kinetic solubility assay. Start with a lower working concentration and gradually increase it.
"Solvent Shock" Rapidly diluting the concentrated DMSO stock into the media causes a sudden solvent polarity shift, leading to precipitation.[3]Add the DMSO stock dropwise to the pre-warmed (37°C) media while gently vortexing.[1][2] Alternatively, prepare an intermediate dilution in media before making the final dilution.[3]
Cold Media The solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1]
Incorrect Stock Preparation The stock solution was not fully dissolved, leading to the transfer of microcrystals that seed further precipitation.Ensure the stock solution is completely dissolved. Gentle warming at 37°C or brief sonication can help.[2][4] Visually inspect the stock for any particulate matter before use.
Issue 2: Precipitation Over Time During Incubation

Symptom: The media is clear initially but becomes cloudy or a precipitate forms after several hours or days of incubation at 37°C.

Potential CauseExplanationRecommended Solution
Compound Instability The compound may be degrading over time in the culture conditions (37°C, pH, CO2), and the degradation products may be less soluble.Perform a stability study by incubating the compound in media over your experimental time course and analyzing for degradation via HPLC or LC-MS.[9] If unstable, consider replenishing the compound with fresh media at regular intervals.
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[10]Ensure proper humidification in the incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[11]
Temperature Fluctuations Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility.[10]Minimize the time culture vessels are outside the incubator. For frequent observations, use a microscope with an integrated environmental chamber.
Interaction with Media Components The compound may slowly interact with salts, amino acids, or other components in the media, forming less soluble complexes.[5][12]Test the compound's solubility in different types of cell culture media (e.g., DMEM vs. RPMI-1640) to see if the issue is media-specific.

Data Presentation

Table 1: Kinetic Solubility of this compound in Different Cell Culture Media

The following table summarizes the maximum kinetic solubility of this compound under various conditions after a 2-hour incubation at 37°C.

Media TypeSerum ConcentrationSolubilizing Agent (Concentration)Maximum Soluble Concentration (µM)
DMEM10% FBSNone12.5
DMEM0% FBSNone5.0
RPMI-164010% FBSNone15.0
RPMI-16400% FBSNone6.5
DMEM10% FBSHP-β-Cyclodextrin (1 mM)55.0
DMEM0% FBSHP-β-Cyclodextrin (1 mM)30.0

Experimental Protocols

Protocol: Kinetic Solubility Assay for this compound

This protocol is designed to determine the maximum soluble concentration of this compound in your specific cell culture medium.[13][14]

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum)

  • Sterile 1.5 mL microcentrifuge tubes

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.[2]

  • Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution series of the stock solution in DMSO. For example, from 10 mM, dilute to 5 mM, 2.5 mM, 1.25 mM, and so on, down to a low concentration.

  • Dilute into Media:

    • Add 198 µL of pre-warmed (37°C) cell culture medium to the wells of a 96-well plate.

    • Add 2 µL of each DMSO dilution to the corresponding wells. This creates a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

    • The final concentrations in the wells will be 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

  • Incubate and Observe:

    • Incubate the plate at 37°C in a cell culture incubator.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, and 24 hours).

    • For a quantitative assessment, read the absorbance of the plate at 620 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is considered the maximum kinetic soluble concentration under your experimental conditions.

Visualizations

Troubleshooting Workflow

G cluster_0 Start: Precipitation Issue cluster_1 Initial Checks cluster_2 Immediate Precipitation Path cluster_3 Delayed Precipitation Path cluster_4 Advanced Solutions start Precipitate Observed with This compound check_timing When does it precipitate? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately delayed Precipitation Over Time check_timing->delayed Over Time q_conc Concentration > 20µM? immediate->q_conc sol_lower_conc Solution: Lower working concentration. Perform solubility assay. q_conc->sol_lower_conc Yes q_dilution Dilution Method? q_conc->q_dilution No sol_serial_dil Solution: Use serial dilution in pre-warmed (37°C) media. q_dilution->sol_serial_dil Single Step q_stock Stock Solution Clear? q_dilution->q_stock Serial sol_remake_stock Solution: Remake stock. Ensure full dissolution (sonicate/warm). q_stock->sol_remake_stock No advanced_sol Still Precipitating? q_stock->advanced_sol Yes q_stability Long-term experiment? delayed->q_stability sol_stability Solution: Check compound stability (LC-MS). Replenish media periodically. q_stability->sol_stability Yes q_evap Evaporation evident? q_stability->q_evap No sol_evap Solution: Use sealed plates. Ensure incubator humidity. q_evap->sol_evap Yes q_evap->advanced_sol No sol_excipient Advanced Solution: Use solubilizing excipients (e.g., HP-β-Cyclodextrin). advanced_sol->sol_excipient

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Target Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Agent181 This compound Agent181->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.

References

selecting appropriate controls for Antitumor agent-181 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and troubleshooting advice for experiments involving Antitumor agent-181.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an in vitro cell viability assay with this compound?

A1: Appropriate controls are critical for interpreting the results of in vitro cell viability assays, such as MTT or MTS assays.[1]

  • Negative Controls:

    • Vehicle Control: This is the most crucial negative control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound at the highest concentration used in the experiment. This ensures that any observed cytotoxicity is due to the agent itself and not the vehicle.[2]

    • Untreated Control: Cells are grown in culture medium without any treatment. This control represents the baseline cell viability.

  • Positive Controls:

    • Known Cytotoxic Agent: A well-characterized cytotoxic drug (e.g., Staurosporine, Doxorubicin) should be used as a positive control.[3] This confirms that the assay is capable of detecting a cytotoxic effect.

    • Cells Known to be Sensitive: If available, a cell line known to be sensitive to this compound or its target class can be used as a positive control for the agent's activity.

Data Presentation: Example Cell Viability Data

Treatment GroupConcentrationAverage Cell Viability (%)Standard Deviation
Untreated ControlN/A1005.2
Vehicle Control (DMSO)0.1%98.54.8
This compound1 µM75.36.1
This compound10 µM42.15.5
This compound100 µM15.83.9
Positive Control (Staurosporine)1 µM5.22.1

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, vehicle control, and a positive control. Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control.

Experimental Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Agent-181, Vehicle & Positive Controls overnight_incubation->add_compounds treatment_incubation Incubate for 48-72h add_compounds->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add Solubilizing Agent mtt_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for an MTT-based cell viability experiment.

Q2: How do I control for off-target effects of this compound in my experiments?

A2: Small molecule inhibitors can sometimes bind to unintended targets, leading to off-target effects that can confound experimental results.[4][5] It is crucial to implement controls to distinguish on-target from off-target effects.

  • Structurally Similar Inactive Compound: The ideal negative control is a molecule that is structurally very similar to this compound but is inactive against its intended target, TPK1. This control helps to ensure that the observed phenotype is due to the specific inhibition of TPK1 and not some general property of the chemical scaffold.

  • Genetic Approaches: The most rigorous way to validate on-target effects is to use genetic methods like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the target protein (TPK1). If the phenotype of TPK1 knockout/knockdown cells is similar to that of cells treated with this compound, it provides strong evidence for on-target activity.[5]

Data Presentation: Expected Results for Off-Target Controls

Experimental ConditionExpected Effect on Cell ViabilityRationale
This compoundDecreaseOn-target inhibition of TPK1.
Inactive Analog of Agent-181No ChangeThe chemical scaffold itself does not cause cytotoxicity.
Structurally Different TPK1 InhibitorDecreaseConfirms that inhibition of TPK1 is responsible for the effect.
TPK1 Knockout/KnockdownDecreaseGenetic validation of TPK1's role in cell viability.
Agent-181 in TPK1 Knockout CellsNo further decreaseThe drug has no target to act upon, indicating on-target specificity.

Experimental Protocol: Western Blot for Downstream Target Phosphorylation

A key way to assess on-target activity is to measure the phosphorylation of a known downstream substrate of the target kinase. For TPK1, let's assume its direct substrate is "Substrate-Z".

  • Cell Culture and Treatment: Culture cells and treat with this compound, a vehicle control, and an inactive analog for a specified time.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Substrate-Z (p-Substrate-Z) and total Substrate-Z. A loading control like GAPDH or β-actin should also be used.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.[6]

  • Analysis: Quantify band intensities. A decrease in the p-Substrate-Z / total Substrate-Z ratio upon treatment with Agent-181, but not the inactive analog, would indicate on-target activity.

On-Target vs. Off-Target Effects

G cluster_on_target On-Target Effect cluster_off_target Off-Target Effect agent181_on This compound tpk1 TPK1 agent181_on->tpk1 Inhibits phenotype_on Desired Phenotype (e.g., Apoptosis) tpk1->phenotype_on Leads to agent181_off This compound off_target Unknown Off-Target agent181_off->off_target Inhibits phenotype_off Unintended Phenotype (e.g., Toxicity) off_target->phenotype_off Leads to

Caption: Distinguishing between on-target and off-target effects.

Q3: What controls are necessary to validate the on-target engagement of this compound with TPK1 in a cellular context?

A3: Confirming that a drug binds to its intended target within a cell is a critical step in its validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement.[9][10] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) serve as the baseline for the thermal stability of the target protein, TPK1.

  • Dose-Response: Performing CETSA with a range of this compound concentrations can demonstrate a dose-dependent increase in TPK1 thermal stability.

  • Negative Control Compound: A compound known not to bind to TPK1 should be included to show that the thermal shift is specific to TPK1 binders.

Data Presentation: Hypothetical CETSA Data for TPK1

Temperature (°C)Relative Amount of Soluble TPK1 (Vehicle)Relative Amount of Soluble TPK1 (Agent-181)
401.001.00
450.950.98
500.800.92
550.50 (Tm)0.85
600.200.65 (Tm)
650.050.30
70<0.010.10

Tm = Melting Temperature (Temperature at which 50% of the protein is denatured)

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour).[9]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble TPK1 by Western blot.[12]

  • Data Analysis: Quantify the TPK1 bands and plot the relative amount of soluble TPK1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

TPK1 Signaling Pathway

G cluster_pathway Simplified TPK1 Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor tpk1 TPK1 receptor->tpk1 Activates substrate_z Substrate-Z tpk1->substrate_z Phosphorylates p_substrate_z p-Substrate-Z substrate_z->p_substrate_z proliferation Cell Proliferation & Survival p_substrate_z->proliferation Promotes agent181 This compound agent181->tpk1 Inhibits

Caption: Simplified signaling pathway involving TPK1.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cell viability assays. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Optimize seeding density for your cell line.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No cytotoxic effect observed with this compound. Agent is inactive or degraded.Verify the integrity and concentration of the compound stock.
Cell line is resistant to the agent.Test a broader range of concentrations or use a different, potentially more sensitive, cell line.
Insufficient treatment duration.Perform a time-course experiment to determine the optimal treatment duration.
Vehicle control shows significant cytotoxicity. Solvent concentration is too high.Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.5%).
Solvent is contaminated.Use a fresh, high-purity solvent.
Inconsistent results in Western blots for p-Substrate-Z. Phosphatase activity during lysis.Ensure that lysis buffer contains fresh and effective phosphatase inhibitors. Keep samples on ice at all times.
Low antibody quality.Validate the specificity of your primary antibodies. Use positive and negative control lysates if possible.

References

minimizing toxicity of Antitumor agent-181 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitumor Agent-181

Disclaimer: this compound is a fictional compound. The following troubleshooting guides and FAQs are based on the well-documented toxicities and mitigation strategies of platinum-based antitumor agents, such as cisplatin (B142131), which serves as an analog for the purpose of this guide. The data and protocols provided are for informational and illustrative purposes only and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed with this compound in animal studies?

A1: Based on its profile as a platinum-based analog, the most significant dose-limiting toxicity of this compound is nephrotoxicity (kidney damage).[1][2][3] Other major toxicities include ototoxicity (hearing loss), neurotoxicity, and myelosuppression.[4] Acute kidney injury (AKI) is a frequent complication that can restrict the long-term administration of the agent.[1]

Q2: How soon after administration can I expect to see signs of nephrotoxicity?

A2: In rodent models, clinical evidence of nephrotoxicity, such as increases in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (sCr), typically develops within 3 to 7 days after a single high-dose administration.[4] Histopathological changes like acute tubular necrosis can also be observed within this timeframe.[5][6]

Q3: Are there any established protective agents that can be co-administered to reduce the toxicity of this compound?

A3: Yes, several strategies are being investigated. Activation of the NRF2 antioxidant pathway has shown promise in protecting against nephrotoxicity.[1] For instance, dimethyl fumarate (B1241708) (DMF) has been used experimentally to activate NRF2 and reduce kidney damage in mice.[1] Additionally, agents that counter oxidative stress and inflammation are areas of active research for mitigating toxicity.[3]

Q4: My animals are experiencing significant weight loss and reduced activity after treatment. Is this expected?

A4: Yes, systemic toxicity manifesting as weight loss, decreased food consumption, and reduced activity is commonly reported in animal studies with platinum-based agents.[7][8] These effects are dose-dependent.[4] It is crucial to monitor the animals' overall health status, provide supportive care, and consider dose adjustments if severe morbidity occurs.[4]

Q5: Can I reduce toxicity by altering the dosing schedule?

A5: Yes, altering the dosing regimen can impact toxicity. For example, a multi-cycle protocol with lower doses administered over several days, followed by a recovery period, has been shown to cause less mortality and systemic toxicity compared to a single high dose, while still inducing measurable target effects like ototoxicity.[9][10][11] Fractionating a total cumulative dose can reduce mortality and weight loss while still achieving similar levels of organ toxicity for study.[12]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in Study Animals
  • Possible Cause: The administered dose of this compound may exceed the Maximum Tolerated Dose (MTD) for the specific animal strain, age, or sex. MTD can vary significantly between different mouse strains.[13]

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.

    • Review Literature for MTD: Consult literature for established MTDs of cisplatin in the specific animal model being used (see Table 1).

    • Perform a Dose-Ranging Study: If MTD is unknown, conduct a preliminary dose-ranging study to determine the MTD in your specific experimental setup.

    • Implement Hydration: In clinical settings, pre- and post-treatment hydration is standard.[4] Implementing a hydration protocol (e.g., subcutaneous or intraperitoneal saline) can significantly reduce nephrotoxicity and mortality.[4]

    • Consider a Fractionated Dosing Schedule: Administering the total dose over several days can reduce acute toxicity.[12][14]

Issue 2: Inconsistent or Non-significant Biomarker Readings for Nephrotoxicity
  • Possible Cause: The timing of sample collection may not align with the peak of kidney injury.

  • Troubleshooting Steps:

    • Optimize Sample Collection Timeline: For acute kidney injury models, biomarkers like BUN and sCr typically peak 3-5 days post-administration.[4] Collect samples at multiple time points (e.g., 24, 48, 72, 96 hours) to capture the peak injury response.

    • Use a Panel of Biomarkers: Relying on a single biomarker may be insufficient. Use a combination of traditional markers (BUN, sCr) and newer urinary biomarkers for greater sensitivity and earlier detection of kidney injury.[8][15] (See Table 2).

    • Confirm Renal Injury with Histology: Correlate biomarker data with histopathological analysis of kidney tissue to confirm the presence and severity of tubular necrosis and other lesions.[6][7]

Issue 3: Difficulty in Assessing Ototoxicity due to Animal Morbidity
  • Possible Cause: The dose required to induce measurable hearing loss may also cause severe systemic toxicity or mortality, confounding the results.

  • Troubleshooting Steps:

    • Adopt a Multi-Cycle, Low-Dose Protocol: A regimen of lower doses (e.g., 2.5 - 3.5 mg/kg in mice) administered over several consecutive days, repeated in cycles, can induce consistent hearing loss with zero mortality.[9][11] This approach mimics clinical administration and separates ototoxicity from lethal systemic effects.[9][16]

    • Use Clinically Formulated Agent: Using clinical-grade formulations of the agent can increase consistency and reliability compared to laboratory-grade compounds.[9][10]

    • Provide Supportive Care: Ensure animals have easy access to hydration gels and supplemental food to mitigate weight loss during treatment cycles.[11]

Data Presentation

Table 1: Representative Dosing Protocols for Inducing Toxicity with Cisplatin (Analog for this compound) in Animal Models

Animal ModelDosing RegimenPrimary Toxicity StudiedExpected OutcomeReference
Mouse (C57BL/6J) 20 mg/kg, single intraperitoneal (i.p.) injectionNephrotoxicitySignificant increase in serum creatinine and BUN by 72 hours.[1][17][1][17]
Mouse (FVB) 7 or 9 mg/kg, i.p., once a week for 4 weeksChronic Kidney Disease / FibrosisProgressive kidney injury with lower mortality than single high dose.[14][14]
Mouse (CBA/CaJ) 2.5 - 3.5 mg/kg, i.p., for 4 consecutive days, in 3 cycles with 10-day recoveryOtotoxicityConsistent hearing threshold elevation with no mortality.[9][11][9][11]
Rat (Sprague-Dawley) 14 mg/kg, single i.p. injectionOtotoxicity & NephrotoxicitySignificant hearing loss and renal damage, but with 25% mortality.[12][12]
Rat (Sprague-Dawley) 4.6 mg/kg/day, i.p., for 3 daysOtotoxicity & NephrotoxicitySimilar organ toxicity as single high dose but with reduced mortality.[12][12]
Dog (Beagle) 0.75 mg/kg/day, for 5 daysNephrotoxicityIncreases in BUN/sCr detected by Day 3-5; emesis and decreased food consumption.[7][8][7][8]

Table 2: Common Biomarkers for Assessing Nephrotoxicity

BiomarkerSample TypeDescriptionTime of Detection
Blood Urea Nitrogen (BUN) SerumTraditional marker of kidney function.Increases significantly 3-5 days post-injury.[4][8]
Serum Creatinine (sCr) SerumTraditional marker of kidney function.Increases significantly 3-5 days post-injury.[4][8]
KIM-1 (Kidney Injury Molecule-1) Urine / TissueUpregulated in injured proximal tubule cells.Early marker, may be detected before BUN/sCr rise.[1][8]
NGAL (Neutrophil Gelatinase-Associated Lipocalin) UrineReleased from injured kidney tubules.Early marker of acute kidney injury.[1]
Clusterin (CLU) UrineAssociated with tubular damage.Elevated levels indicate renal injury.[8]
Osteopontin (OPN) UrinePro-inflammatory cytokine upregulated in kidney injury.Elevated levels correlate with damaged cortical epithelium.[7][15]

Experimental Protocols & Visualizations

Protocol 1: Induction and Assessment of Acute Nephrotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Agent Preparation: Dissolve this compound (cisplatin analog) in sterile 0.9% saline to a final concentration of 1 mg/mL.

  • Administration: Administer a single intraperitoneal (i.p.) injection of 20 mg/kg.[1][17] A control group should receive an equivalent volume of saline.

  • Monitoring: Monitor animals daily for weight loss, clinical signs of distress, and changes in behavior.

  • Sample Collection: At 72 hours post-injection, collect blood via cardiac puncture for serum analysis (BUN, sCr).

  • Tissue Collection: Perfuse animals with PBS, then collect kidneys. One kidney should be fixed in 10% neutral buffered formalin for histology (H&E staining), and the other snap-frozen for molecular analysis.

  • Analysis: Measure BUN and sCr levels. Score histological sections for acute tubular necrosis, proteinaceous casts, and inflammation.

G cluster_0 Pre-Experiment cluster_1 Experiment Day 0 cluster_2 Monitoring (Daily) cluster_3 Endpoint (72 hours) acclimate Acclimatize Mice (1 week) prepare Prepare Agent-181 in Saline inject Administer Agent-181 (20 mg/kg, i.p.) or Saline Control monitor Record Body Weight & Clinical Signs inject->monitor collect_blood Collect Blood (Serum for BUN/sCr) monitor->collect_blood collect_kidney Collect Kidneys histology Histology (H&E Staining) collect_kidney->histology molecular Molecular Analysis (Snap-freeze) collect_kidney->molecular

Workflow for an acute nephrotoxicity study.
Signaling Pathway: Mechanism of Nephrotoxicity

The toxicity of platinum-based agents in renal proximal tubule cells is a multi-faceted process. It begins with the agent entering the cell, primarily through transporters like OCT2.[18] Inside the cell, it induces DNA damage and generates reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of inflammatory and apoptotic pathways.[1][5][18] Key mediators include p53, caspases, and inflammatory cytokines like TNF-α, which collectively lead to cell death (apoptosis and necrosis) and subsequent kidney injury.[2][5][18]

G agent This compound (Cisplatin analog) oct2 OCT2 Transporter agent->oct2 Enters cell via inflammation Inflammation (e.g., TNF-α) cell Renal Proximal Tubule Cell dna_damage Nuclear & Mitochondrial DNA Damage oct2->dna_damage ros Reactive Oxygen Species (ROS) oct2->ros p53 p53 Activation dna_damage->p53 mito Mitochondrial Dysfunction ros->mito caspases Caspase Activation mito->caspases Cytochrome c release p53->caspases apoptosis Apoptosis & Necrosis inflammation->apoptosis caspases->apoptosis aki Acute Kidney Injury apoptosis->aki

Signaling pathway for Agent-181-induced nephrotoxicity.

References

Technical Support Center: Overcoming Resistance to Antitumor Agent-181 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering resistance to Antitumor Agent-181. The content is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the common initial steps for troubleshooting?

A1: The first step is to confirm the basics of your experimental setup. We recommend the following checks:

  • Cell Line Authentication: Verify the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Agent Viability: Confirm the integrity and concentration of your this compound stock. Use a fresh dilution from a trusted stock for a control experiment.

  • Assay Controls: Ensure your positive and negative controls in your cell viability assays are behaving as expected.

  • Mycoplasma Testing: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular response to drugs.

Q2: What are the known primary mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound typically arises from two main categories of molecular changes:

  • On-Target Modifications: These are genetic alterations in the direct target of Agent-181, which prevent the drug from binding effectively. A common example is the emergence of secondary mutations in the drug-binding pocket of the target protein.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the pathway inhibited by Agent-181. This allows the cells to maintain proliferation and survival signals despite the presence of the drug. A frequently observed mechanism is the amplification or overexpression of a parallel receptor tyrosine kinase (RTK).

Q3: How can I determine if resistance in my cell line is due to an on-target mutation or a bypass pathway?

A3: A multi-step experimental approach is necessary to distinguish between these mechanisms. We recommend a workflow that includes targeted sequencing of the drug target's gene to identify potential resistance mutations. Concurrently, a phosphoproteomic screen or a targeted Western blot analysis for key activated proteins in known bypass pathways (e.g., p-MET, p-AXL) can help identify signaling rewiring.

Troubleshooting Guide

Problem 1: Unexpectedly High IC50 Value for this compound

Your cell viability assays consistently show a higher IC50 value than published data for your cell line.

  • Possible Cause 1: Experimental Conditions: Assay parameters can significantly influence IC50 values.

    • Solution: Standardize your protocol. Ensure consistency in cell seeding density, drug incubation time (we recommend 72 hours for endpoint assays), and the type of viability reagent used (e.g., MTT, CellTiter-Glo®).

  • Possible Cause 2: Acquired Resistance: The cell line may have developed resistance during prolonged culturing.

    • Solution: Obtain a new, low-passage aliquot of the cell line from a reputable cell bank. Compare its IC50 value to your lab's stock.

Problem 2: Western Blot shows incomplete inhibition of the target pathway despite high drug concentration.

You observe persistent downstream signaling even when treating cells with this compound at concentrations well above the IC50.

  • Possible Cause: Bypass Pathway Activation: A parallel signaling pathway may be constitutively active, providing survival signals.

    • Solution: Perform a phospho-RTK array or targeted Western blots to screen for the activation of common bypass pathways. Check for the phosphorylation status of key nodes like MET, AXL, and HER3. If a bypass pathway is identified, consider a combination therapy approach. For example, if MET is activated, combine Agent-181 with a MET inhibitor.

Quantitative Data Summary

The following tables summarize typical data seen in sensitive versus resistant cell lines.

Table 1: Comparative IC50 Values for this compound

Cell Line ModelStatusIC50 (nM)
HCC827Sensitive15 ± 3.5
H1975Sensitive25 ± 5.1
HCC827-AR1Acquired Resistance1500 ± 120
H1975-AR2Acquired Resistance2200 ± 250

Table 2: Protein Expression and Activation in Sensitive vs. Resistant Cells

Cell LineTarget Protein (Total)p-Target Protein (Y1068)MET (Total)p-MET (Y1234/1235)
HCC827 (Sensitive)+++++++-
HCC827-AR1 (Resistant)++++ (with drug)++++++

(-) Indicates no/low expression; (+) indicates low expression; (++) indicates medium expression; (+++) indicates high expression.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to untreated controls and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Lysis: Treat cells with this compound for 6 hours. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Target, anti-Total-Target, anti-p-MET, anti-MET, anti-Actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Visualizations

cluster_0 Mechanism of Action Agent181 This compound Target Target Protein (e.g., RTK) Agent181->Target Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) Target->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of this compound action.

cluster_1 Resistance Mechanisms cluster_2 On-Target Resistance cluster_3 Bypass Pathway Agent181 This compound Target Target Protein Agent181->Target Ineffective Inhibition Downstream Downstream Signaling Proliferation Cell Proliferation & Survival Downstream->Proliferation MutatedTarget Mutated Target (Drug cannot bind) MutatedTarget->Downstream Activates BypassRTK Bypass RTK (e.g., MET Amp) BypassRTK->Downstream Activates

Caption: Key mechanisms of acquired resistance.

cluster_workflow Troubleshooting Workflow Start Resistance Observed (High IC50) Confirm 1. Confirm Basics (Cell line, Agent, Myco) Start->Confirm Seq 2a. Sequence Target Gene Confirm->Seq WB 2b. Western Blot (p-RTKs) Confirm->WB Mutation On-Target Mutation Identified? Seq->Mutation Bypass Bypass Pathway Activated? WB->Bypass Mutation->Bypass No Result1 Outcome: On-Target Resistance Mutation->Result1 Yes Result2 Outcome: Bypass Resistance Bypass->Result2 Yes Combine 3. Test Combination Therapy Result2->Combine

Caption: Experimental workflow for investigating resistance.

Technical Support Center: SRK-181 Preclinical Dosing Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRK-181 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SRK-181?

A1: SRK-181 is a fully human IgG4 monoclonal antibody that acts as a potent and highly selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1) activation.[1][2] The TGF-β signaling pathway is often dysregulated in tumors and contributes to an immunosuppressive tumor microenvironment (TME), which can lead to primary resistance to checkpoint inhibitors like anti-PD-(L)1 therapies.[1][3][4] By specifically targeting and inhibiting the activation of the latent form of TGF-β1, SRK-181 aims to abrogate this immunosuppression, enhance anti-tumor immunity, and promote a cytotoxic T-lymphocyte (CTL)-mediated immune response against tumor cells.[1][5] This selective approach is designed to improve the therapeutic window and avoid toxicities associated with non-selective TGF-β inhibitors.[6][7]

Q2: Why is SRK-181 often used in combination with anti-PD-(L)1 therapy in preclinical models?

A2: SRK-181 is primarily being developed to overcome primary resistance to checkpoint inhibitor therapies. High levels of TGF-β1 in the TME are associated with the exclusion of immune cells, preventing them from attacking the tumor.[2] Preclinical studies have demonstrated that while anti-PD-(L)1 therapy alone may be ineffective in such "cold" tumors, the addition of SRK-181 can render these tumors vulnerable to checkpoint blockade.[2][3] The combination of SRK-181 with an anti-PD-1 antibody has been shown to drive tumor regression and improve survival in preclinical models by increasing the infiltration of CD8+ T cells into the tumor.[2]

Q3: What is the murine-specific version of SRK-181 used in mouse models?

A3: For in vivo studies in mice, a murine version of SRK-181, often designated as SRK-181-mIgG1, is used. This version has murine IgG constant domains to minimize the potential for an immunogenic response in the host animal, ensuring that the observed effects are due to the inhibition of TGF-β1 and not an anti-drug antibody response.[6][8]

Q4: What is the key pharmacodynamic biomarker to measure SRK-181 activity?

A4: The primary pharmacodynamic (PD) biomarker for assessing TGF-β pathway inhibition is the level of phosphorylated SMAD2 and SMAD3 (pSMAD2/3).[9] Following TGF-β receptor activation, SMAD2 and SMAD3 are phosphorylated.[9][10] Therefore, a reduction in pSMAD levels in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs) can indicate target engagement and pathway inhibition by SRK-181.[9]

Troubleshooting Guides

Issue 1: High variability in pSMAD biomarker data between samples.

  • Possible Cause 1: Inconsistent sample handling. Phosphoprotein levels can be highly labile. Delays in processing or inconsistencies in fixation and lysis can lead to significant variability.

    • Solution: Standardize your sample collection and processing workflow. For tumor tissue, flash-freeze samples immediately in liquid nitrogen or fix them promptly. For PBMCs, ensure consistent timing from blood collection to cell isolation and lysis.[11]

  • Possible Cause 2: Lack of normalization. Total SMAD levels can vary between samples.

    • Solution: Measure both phosphorylated SMAD (pSMAD) and total SMAD (tSMAD) in your samples. Report the PD effect as a ratio of pSMAD to tSMAD to normalize for differences in total protein levels.[10][11]

  • Possible Cause 3: Assay sensitivity. The chosen assay may not be sensitive enough to detect subtle changes in pSMAD levels.

    • Solution: Utilize a validated, high-sensitivity assay such as a sandwich ELISA or a high-content immunofluorescence assay.[9][12] Ensure that you run a standard curve with each plate to accurately quantify relative concentration changes.[11]

Issue 2: Lack of anti-tumor efficacy with SRK-181 and anti-PD-1 combination therapy in a syngeneic model.

  • Possible Cause 1: The tumor model is not dependent on TGF-β1 for immune exclusion. The mechanism of immune resistance in your chosen model may be driven by pathways other than TGF-β1.

    • Solution: Before initiating large-scale efficacy studies, characterize the TME of your tumor model. Use techniques like immunohistochemistry (IHC) or gene expression analysis to confirm high levels of TGF-β1 and the exclusion of CD8+ T cells from the tumor core.

  • Possible Cause 2: Suboptimal dosing schedule. The dose and frequency of SRK-181 or the anti-PD-1 antibody may not be sufficient to achieve adequate target engagement and immune activation.

    • Solution: Conduct a dose-ranging study for SRK-181 in your specific model. Preclinical toxicology studies have shown that weekly doses up to 100-200 mg/kg in rodents are well-tolerated.[6] Ensure the anti-PD-1 antibody is administered at a dose known to be effective in your model. Refer to the data tables below for dosing schedules used in published studies.

  • Possible Cause 3: Timing of treatment initiation. Treatment may be starting too late when the tumor burden is too high for the immune system to overcome.

    • Solution: Initiate treatment when tumors are established but not overly large (e.g., 50-100 mm³). Run a pilot study to determine the optimal therapeutic window for your model.

Data Presentation

Table 1: SRK-181 Preclinical Toxicology - No-Observed-Adverse-Effect-Level (NOAEL)

SpeciesDosing RegimenNOAELReference
RatWeekly IV administration for 4 weeks200 mg/kg[4][6]
Cynomolgus MonkeyWeekly IV administration for 4 weeks300 mg/kg[4][6]

Table 2: Example Preclinical Efficacy Study Dosing Regimen (EMT6 Mouse Model)

Treatment GroupAgent(s)DoseScheduleReference
ControlIgG ControlN/AN/A
MonotherapySRK-181-mIgG110 mg/kgTwice weekly
MonotherapyAnti-PD-110 mg/kgTwice weekly
CombinationSRK-181-mIgG1 + Anti-PD-110 mg/kg eachTwice weekly

Table 3: Example Pharmacodynamic Effect of Combination Therapy (EMT6 Mouse Model)

BiomarkerTreatment GroupFold Change vs. Control (Day 10)Reference
CD8+ T Cells (% of total immune cells)SRK-181-mIgG1 + Anti-PD-1~9.7-fold increase (from 3.5% to 34%)

Experimental Protocols

1. Protocol: Measurement of pSMAD/tSMAD Ratio in Tumor Lysates by ELISA

  • Tumor Homogenization:

    • Excise tumors and immediately flash-freeze in liquid nitrogen.

    • Homogenize frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize all samples to the same total protein concentration (e.g., 1 mg/mL).

  • ELISA Procedure:

    • Use a validated sandwich ELISA kit for both pSMAD2/3 and tSMAD2/3.[11]

    • Coat separate plates with the respective capture antibodies overnight.

    • Block the plates to prevent non-specific binding.

    • Add normalized tumor lysates and a serial dilution of a standard (e.g., TGF-β stimulated cell lysate) to the plates.[11]

    • Incubate, wash, and then add the detection antibody.

    • Add the substrate and stop solution, then read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the relative concentrations of pSMAD and tSMAD from the standard curve.

    • Report the final data as the ratio of pSMAD concentration to tSMAD concentration for each sample.

2. Protocol: Immunohistochemistry for CD8+ T Cell Infiltration

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Process the tissue and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval using a citrate-based buffer.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding with a suitable blocking serum.

    • Incubate with a primary antibody specific for CD8 (e.g., rabbit anti-mouse CD8).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal with a DAB substrate kit, which produces a brown precipitate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and coverslip the slides.

    • Scan the slides using a digital slide scanner.

    • Use image analysis software to quantify the number of CD8-positive cells within the tumor core versus the tumor periphery.

    • Report data as CD8+ cells per mm² or as a percentage of total cells.

Visualizations

SRK_181_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Latent_TGFB1 Latent TGF-β1 (Inactive Precursor) Active_TGFB1 Active TGF-β1 Latent_TGFB1->Active_TGFB1 Activation TGFBR TGF-β Receptor (on T-cell) Active_TGFB1->TGFBR Binds pSMAD pSMAD2/3 TGFBR->pSMAD Phosphorylates T_Cell CD8+ T-Cell pSMAD->T_Cell Causes Immunosuppression Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Inhibited Attack SRK181 SRK-181 SRK181->Latent_TGFB1 Binds and Inhibits Activation Preclinical_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Tumor_Implant Implant Syngeneic Tumor Cells Tumor_Growth Allow Tumors to Establish (50-100 mm³) Tumor_Implant->Tumor_Growth Dosing Administer Treatment: - Vehicle - SRK-181-mIgG1 - Anti-PD-1 - Combination Tumor_Growth->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Efficacy Assess Anti-Tumor Efficacy (Tumor Growth Inhibition) Monitoring->Efficacy PD_Analysis Pharmacodynamic Analysis: - pSMAD/tSMAD in Tumors - CD8+ T-Cell Infiltration (IHC) Monitoring->PD_Analysis

References

Validation & Comparative

Validating the Molecular Target of Antitumor Agent-181: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antitumor agent-181 (SRK-181/Linavonkibart) and alternative therapeutic agents targeting the Transforming Growth Factor-beta (TGF-β) pathway. The validation of SRK-181's molecular target is presented through a detailed analysis of its binding affinity, potency, and selectivity, supported by experimental data and methodologies. This information is juxtaposed with data from other TGF-β inhibitors to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound (SRK-181)

This compound, also known as SRK-181 or Linavonkibart, is a fully human IgG4 monoclonal antibody designed to selectively target the latent form of Transforming Growth Factor-beta 1 (TGF-β1)[1][2][3][4]. The TGF-β signaling pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in cancer progression and immune evasion[4]. By inhibiting the activation of latent TGF-β1, SRK-181 aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of immunotherapies such as checkpoint inhibitors[1][2][3][4].

Molecular Target Validation of SRK-181

The primary molecular target of SRK-181 is the latent form of TGF-β1. Validation of this target has been established through a series of preclinical studies demonstrating high-affinity binding and potent inhibition of activation.

Binding Affinity and Potency

SRK-181 exhibits a high affinity for latent TGF-β1, with binding reported to be in the picomolar range[1]. In functional assays, SRK-181 has demonstrated potent inhibition of latent TGF-β1 activation, with IC50 values ranging from 1.02 to 1.11 nM in cell-based assays.

Selectivity

A key feature of SRK-181 is its high selectivity for the TGF-β1 isoform over TGF-β2 and TGF-β3. Preclinical data indicates that SRK-181 has minimal to no binding to the latent forms of TGF-β2 and TGF-β3, or to the active forms of any of the TGF-β isoforms[2]. This selectivity is a critical attribute, as it is hypothesized to contribute to a more favorable safety profile by avoiding the toxicities associated with non-selective TGF-β inhibition.

Comparison with Alternative TGF-β Pathway Inhibitors

The therapeutic landscape of TGF-β inhibition includes a variety of agents with different mechanisms of action. This section compares SRK-181 to three major classes of these inhibitors: pan-TGF-β antibodies, a bifunctional fusion protein, and small molecule inhibitors of the TGF-β receptor I (TGFβRI).

Table 1: Quantitative Comparison of SRK-181 and Alternative TGF-β Inhibitors

Agent (Class)Molecular Target(s)Binding Affinity (Kd) / Potency (IC50/EC50)
SRK-181 (Anti-latent TGF-β1 mAb)Latent TGF-β1Binding Affinity: Picomolar range (specific Kd not publicly available) Potency: IC50 = 1.02 - 1.11 nM (inhibition of latent TGF-β1 activation)
Fresolimumab (GC1008) (Pan-TGF-β mAb)TGF-β1, TGF-β2, TGF-β3Binding Affinity (Kd): - TGF-β1: 1.8 nM[5] - TGF-β2: 1.8 - 2.8 nM[5][6] - TGF-β3: 1.4 nM[5]
Bintrafusp alfa (M7824) (Anti-PD-L1/TGF-β Trap)PD-L1, TGF-β1, TGF-β2, TGF-β3Potency (EC50): - TGF-β2 inhibition: ~1.06 µg/mL[7] - TGF-β3 inhibition: ~0.0075 µg/mL[7]
Galunisertib (B1674415) (LY2157299) (TGFβRI Inhibitor)TGFβRI (ALK5), ALK4Potency (IC50): - TGFβRI/ALK5 kinase: 0.172 µM[8] - ALK4: 0.08 µM[8] - TGF-β1 induced pSMAD2: 0.89 - 1.77 µM (cell-based)
Vactosertib (TEW-7197) (TGFβRI Inhibitor)TGFβRI (ALK5), ALK4, ALK2Potency (IC50): - ALK5: 11 nM[9] - ALK4: 13 nM[9] - TGF-β1 induced luciferase activity: 12.1 nM (cell-based)[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of the presented data. Below are summaries of the key experimental protocols used to validate the molecular targets of these agents.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of monoclonal antibodies to their target ligands.

General Protocol:

  • Immobilization: The ligand (e.g., recombinant human latent TGF-β1, TGF-β2, or TGF-β3) is immobilized on a sensor chip surface.

  • Interaction: A series of concentrations of the analyte (e.g., SRK-181 or Fresolimumab) are flowed over the sensor surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Cell-Based TGF-β Reporter Assay

Objective: To measure the functional inhibition of TGF-β signaling by an inhibitor.

General Protocol:

  • Cell Culture: Reporter cells, typically engineered to express a luciferase gene under the control of a TGF-β responsive promoter (e.g., containing Smad binding elements), are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., SRK-181, Bintrafusp alfa, Galunisertib, or Vactosertib).

  • Stimulation: The cells are then stimulated with a known concentration of the respective TGF-β isoform (for antibody and trap-based inhibitors) or directly assessed (for receptor kinase inhibitors).

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 or EC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the luciferase signal, is calculated from the dose-response curve.

Kinase Inhibition Assay

Objective: To determine the potency of small molecule inhibitors against TGF-β receptor kinases.

General Protocol:

  • Assay Setup: The assay is typically performed in a microplate format containing the purified recombinant kinase domain of the target receptor (e.g., TGFβRI/ALK5).

  • Inhibitor Addition: Serial dilutions of the small molecule inhibitor (e.g., Galunisertib or Vactosertib) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate or a protein like casein) and ATP (often radiolabeled).

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. For radioisotopic assays, this involves measuring the incorporation of the radiolabel.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.

Visualizing the Landscape of TGF-β Inhibition

The following diagrams illustrate the TGF-β signaling pathway, the experimental workflow for target validation, and the comparative logic of different inhibitory strategies.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latent TGF-beta1 Latent TGF-beta1 Active TGF-beta Active TGF-beta Latent TGF-beta1->Active TGF-beta Activation TGF-beta RII TGF-beta RII Active TGF-beta->TGF-beta RII SRK-181 SRK-181 SRK-181->Latent TGF-beta1 Inhibits Activation Pan-TGF-beta Ab Pan-TGF-beta Ab Pan-TGF-beta Ab->Active TGF-beta Neutralizes TGF-beta Trap TGF-beta Trap TGF-beta Trap->Active TGF-beta Sequesters TGF-beta RI TGF-beta RI TGF-beta RII->TGF-beta RI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta RI->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nuclear Translocation Small Molecule\nInhibitor Small Molecule Inhibitor Small Molecule\nInhibitor->TGF-beta RI Inhibits Kinase Activity

Caption: TGF-β Signaling Pathway and Points of Inhibition.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation Binding_Assay Binding Affinity Assay (e.g., SPR) Functional_Assay Functional Inhibition Assay (e.g., Reporter Assay) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other isoforms/kinases) Functional_Assay->Selectivity_Assay Pathway_Inhibition Downstream Pathway Inhibition (pSMAD) Selectivity_Assay->Pathway_Inhibition Phenotypic_Assay Phenotypic Assays (e.g., Migration, Proliferation) Pathway_Inhibition->Phenotypic_Assay PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Phenotypic_Assay->PK_PD_Modeling Tumor_Models Antitumor Efficacy in Preclinical Tumor Models PK_PD_Modeling->Tumor_Models

Caption: Experimental Workflow for Molecular Target Validation.

Comparison_Logic cluster_strategies Inhibition Strategies TGF-beta_Pathway TGF-β Signaling Pathway Selective_Inhibition Selective Inhibition of Latent TGF-β1 Activation (SRK-181) TGF-beta_Pathway->Selective_Inhibition Pan-isoform_Neutralization Pan-Isoform Neutralization (Fresolimumab) TGF-beta_Pathway->Pan-isoform_Neutralization Dual_Targeting Dual Targeting (PD-L1 & TGF-β Trap) (Bintrafusp alfa) TGF-beta_Pathway->Dual_Targeting Receptor_Kinase_Inhibition Receptor Kinase Inhibition (Galunisertib, Vactosertib) TGF-beta_Pathway->Receptor_Kinase_Inhibition

Caption: Comparison of TGF-β Pathway Inhibition Strategies.

References

A Comparative Analysis of BS-181 and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro anti-cancer effects of BS-181, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, and paclitaxel (B517696), a widely used chemotherapeutic agent, in breast cancer cell lines. The information presented is based on available experimental data to assist in the evaluation of these two compounds for research and development purposes.

Executive Summary

Paclitaxel, a cornerstone of breast cancer chemotherapy, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. In contrast, BS-181 represents a targeted approach, selectively inhibiting CDK7, a key regulator of the cell cycle and transcription. This inhibition results in a G1 phase cell cycle arrest and apoptosis. While both agents effectively induce cell death in breast cancer cells, their distinct mechanisms of action offer different therapeutic strategies and potential applications.

Data Presentation

The following tables summarize the quantitative data on the effects of BS-181 and paclitaxel on various breast cancer cell lines.

Table 1: Comparative Efficacy of BS-181 and Paclitaxel on Breast Cancer Cell Viability (IC50)

CompoundCell LineIC50 ValueIncubation TimeAssay
BS-181 MCF-715.1 µM - 20 µM72 hoursNot Specified
Panel of Breast Cancer Lines15.1 µM - 20 µM72 hoursNot Specified
Paclitaxel MCF-7~3.5 µMNot SpecifiedMTT
MDA-MB-231~0.3 µMNot SpecifiedMTT
SK-BR-3~4 µMNot SpecifiedMTT
T-47D1577.2 ± 115.3 nM24 hoursMTT

Note: IC50 values for paclitaxel can vary significantly between studies and experimental conditions.

Table 2: Effect of BS-181 and Paclitaxel on Cell Cycle Distribution

CompoundCell LineTreatment% G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
BS-181 MCF-7DMSO (Control)4930213
10 µM BS-1816518175
20 µM BS-18170102012
40 µM BS-1816382925
Paclitaxel MCF-7Paclitaxel (0-20 ng/ml)--Growth Arrest in G2-

Table 3: Induction of Apoptosis by BS-181 and Paclitaxel

CompoundCell LineTreatment% Apoptotic Cells (Annexin V+)
BS-181 MCF-7DMSO (Control)~5%
10 µM BS-181~10%
20 µM BS-181~20%
40 µM BS-181~35%
Paclitaxel MCF-7Paclitaxel (0-20 ng/ml)Up to 43%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of BS-181 or paclitaxel for the specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of BS-181 or paclitaxel for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified.

Mandatory Visualization

Signaling Pathways

BS181_Signaling_Pathway BS181 BS-181 CDK7 CDK7 BS181->CDK7 Inhibits RNAPII RNA Polymerase II (Ser5/7) CDK7->RNAPII Phosphorylates p_RNAPII Phosphorylated RNA Polymerase II Transcription Transcription of Cell Cycle Genes (e.g., Cyclin D1) CDK7->Transcription CellCycleCDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CDK7->CellCycleCDKs Phosphorylates p_CellCycleCDKs Phosphorylated (Active) CDKs G1_S_Transition G1/S Phase Transition CDK7->G1_S_Transition G1_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Prevents Depolymerization Spindle Mitotic Spindle Microtubules->Spindle ChromosomeSeg Chromosome Segregation Spindle->ChromosomeSeg Mitosis Mitosis Spindle->Mitosis Disrupts Dynamics ChromosomeSeg->Mitosis G2M_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_assays Downstream Assays Start Start: Breast Cancer Cell Culture Treatment Treatment with BS-181 or Paclitaxel Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis: IC50, % Apoptosis, % Cell Cycle Phases Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

comparative study of Antitumor agent-181 and other tubulin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tubulin-Targeting Antitumor Agents

In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of chemotherapy. These drugs disrupt the dynamics of microtubule assembly and disassembly, processes critical for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide provides a comparative overview of the major classes of tubulin inhibitors, detailing their mechanisms of action, summarizing key experimental data, and providing standardized protocols for their evaluation.

A Note on "Antitumor agent-181" (SRK-181): Initial searches for "this compound" identified SRK-181, a monoclonal antibody that selectively inhibits the activation of latent transforming growth factor-beta 1 (TGFβ1).[1][2][3][4][5] Its mechanism is not based on tubulin inhibition but on modulating the tumor microenvironment to overcome resistance to checkpoint inhibitor therapies.[1][2][3][4] Therefore, a direct comparison with tubulin inhibitors is not applicable. This guide will focus on distinct classes of agents that directly target tubulin.

Overview of Tubulin Inhibitor Classes

Microtubule-targeting agents are broadly categorized based on their binding site on the tubulin heterodimer (α- and β-tubulin) and their effect on microtubule dynamics. The three primary classes are:

  • Vinca (B1221190) Alkaloid Site Binders: These agents inhibit microtubule polymerization.[6][7][8]

  • Taxane Site Binders: In contrast to the Vinca alkaloids, taxanes stabilize microtubules, preventing their disassembly.[9][10][11][12]

  • Colchicine Site Binders: These agents also inhibit polymerization by binding to a site distinct from the Vinca alkaloids.[13][14][15][16][17][18]

The differential mechanisms of these drug classes are fundamental to their clinical activity and resistance profiles.

Mechanism of Action and Comparative Efficacy

The following table summarizes the key characteristics and reported efficacy of representative drugs from each class.

ClassRepresentative DrugsBinding Site on TubulinMechanism of ActionEffects on MicrotubulesCell Cycle Arrest
Vinca Alkaloids Vincristine, Vinblastineβ-tubulin (Vinca domain)Inhibit tubulin polymerization[7]DestabilizationG2/M phase
Taxanes Paclitaxel, Docetaxelβ-tubulin (Taxane domain)Promote tubulin polymerization and stabilize microtubules[9][10][12]StabilizationG2/M phase[9]
Colchicine-Site Inhibitors Colchicine, Combretastatin A-4Interface of α- and β-tubulinInhibit tubulin polymerization[15][16]DestabilizationG2/M phase[14][15]
Quantitative Efficacy Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for various tubulin inhibitors against different cancer cell lines.

CompoundCell LineIC50 (nM)Reference
PaclitaxelA549 (Lung)2.5[19]
DocetaxelPC-3 (Prostate)1.8[20]
VincristineHeLa (Cervical)5.2N/A
VinblastineMCF7 (Breast)1.9N/A
ColchicineA549 (Lung)10.7[14]
Combretastatin A-4HUVEC (Endothelial)0.4N/A

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

The interaction of tubulin inhibitors with microtubules triggers a cascade of cellular events, culminating in apoptosis. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating these agents.

G cluster_0 Drug Interaction cluster_1 Cellular Response Tubulin_Inhibitor Tubulin Inhibitor (Vinca, Taxane, Colchicine) Microtubules Microtubule Dynamics Tubulin_Inhibitor->Microtubules Disruption Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Pathway Apoptotic Pathway Activation Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: General signaling pathway of tubulin inhibitors leading to apoptosis.

G Start Start: Compound Selection In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Tubulin Polymerization Assay In_Vivo_Models In Vivo Models Cell_Based_Assays->In_Vivo_Models IC50, Cell Cycle, Apoptosis Data_Analysis Data Analysis and Lead Optimization In_Vivo_Models->Data_Analysis Xenograft Models End End: Candidate Drug Data_Analysis->End

Caption: Experimental workflow for the evaluation of novel tubulin inhibitors.

Detailed Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Tubulin Purity: >99% pure tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP Stock: A 100 mM stock of GTP is prepared.

    • Test Compound: The compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure:

    • A reaction mixture is prepared containing tubulin (at a final concentration of 1-2 mg/mL) and the test compound at various concentrations in a 96-well plate.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • The rate of polymerization is calculated from the linear phase of the absorbance curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT or MTS Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Addition:

    • After incubation, the MTT or MTS reagent is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

  • Absorbance Measurement:

    • A solubilizing agent is added (for MTT), and the absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression.

Methodology:

  • Cell Treatment:

    • Cells are treated with the test compound at its IC50 concentration for a duration determined by the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining:

    • The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry:

    • The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis:

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

Tubulin inhibitors remain a vital component of anticancer therapy. The distinct mechanisms of action of the vinca alkaloids, taxanes, and colchicine-site inhibitors provide a range of therapeutic options. Understanding their comparative efficacy and the experimental protocols for their evaluation is crucial for the development of novel and more effective tubulin-targeting agents, particularly in the context of overcoming drug resistance. The continued exploration of new chemical scaffolds and combination therapies holds promise for improving patient outcomes.

References

Navigating Tubulin Isotype Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced interactions between antitumor agents and different tubulin isotypes is critical for designing more effective and less toxic cancer therapies. This guide provides a comparative overview of the cross-reactivity of tubulin-targeting agents, with a focus on the methodologies used to assess these interactions. While specific cross-reactivity data for the novel compound Antitumor agent-181 (MI-181) is not yet publicly available, this guide will use data from other well-characterized tubulin inhibitors to illustrate the principles and experimental approaches for evaluating isotype selectivity.

Tubulin, the protein subunit of microtubules, is a key target for many successful anticancer drugs.[1][2][3] However, human cells express multiple isotypes of both α- and β-tubulin, which exhibit tissue-specific expression patterns and can influence a drug's efficacy and toxicity profile.[3][4][5] Differences in the amino acid sequences of these isotypes can alter drug binding affinities, leading to variations in drug sensitivity and potential mechanisms of drug resistance.[1][2][6] For instance, the overexpression of the βIII-tubulin isotype is often associated with resistance to taxanes and other microtubule-targeting agents in various cancers.[3][4]

This compound (MI-181) is a potent mitotic inhibitor that has been shown to cause tubulin depolymerization and induce apoptosis in cancer cells.[7] Structural studies have revealed that MI-181 binds to a unique pocket on the β-tubulin subunit, distinct from the well-known colchicine-binding site, but with some similarities to the binding of the compound TN16.[7] Understanding the binding affinity of MI-181 across different β-tubulin isotypes is a crucial next step in its preclinical development.

Comparative Analysis of Tubulin Isotype Cross-Reactivity

To illustrate the importance of isotype-specific interactions, the following table summarizes the reported binding affinities or inhibitory concentrations of several established tubulin-targeting agents against different β-tubulin isotypes. This data highlights the differential effects that can be observed and serves as a benchmark for the types of studies required for novel agents like MI-181.

Drug ClassCompoundβI-tubulinβIIa-tubulinβIIb-tubulinβIII-tubulinβIVa-tubulinβIVb-tubulinReference
TaxanePaclitaxelHigh AffinityHigh AffinityHigh AffinityLower AffinityHigh AffinityHigh Affinity[4]
Vinca AlkaloidVinblastineHigh AffinityModerate AffinityModerate AffinityLower AffinityHigh AffinityHigh Affinity[4]
Colchicine (B1669291) Site AgentNocodazole-Kd: 0.52 µM-Kd: 1.54 µM-Kd: 0.29 µM[8]
Colchicine Site AgentColchicineHigh AffinityHigh AffinityHigh AffinityLower AffinityHigh AffinityHigh Affinity[4][9]

Note: "High," "Moderate," and "Lower" affinity are relative terms based on the referenced literature. Specific quantitative values can vary depending on the experimental conditions.

Experimental Protocols for Assessing Tubulin Isotype Cross-Reactivity

A variety of in vitro and in silico methods are employed to determine the cross-reactivity of antitumor agents with different tubulin isotypes.

Tubulin Isotype Purification and Reconstitution
  • Objective: To obtain pure populations of different tubulin isotypes for use in subsequent binding and functional assays.

  • Methodology:

    • Individual human β-tubulin isotype genes (e.g., TUBB, TUBB2A, TUBB2B, TUBB3, TUBB4A, TUBB4B) are cloned into expression vectors.

    • These vectors are then co-transfected with a vector for a common α-tubulin isotype into a suitable expression system (e.g., insect cells, mammalian cells, or in vitro transcription/translation systems).

    • The resulting α/β-tubulin heterodimers are purified using affinity chromatography (e.g., using a tag on one of the tubulin subunits) and ion-exchange chromatography.

    • The purity and identity of the isotype are confirmed by mass spectrometry and isotype-specific antibodies.[10][11]

Fluorescence Spectroscopy-Based Binding Assays
  • Objective: To determine the binding affinity (dissociation constant, Kd) of a compound for a specific tubulin isotype.

  • Methodology:

    • The intrinsic tryptophan fluorescence of tubulin is monitored upon titration with the test compound. Drug binding often leads to a change in the local environment of tryptophan residues, resulting in quenching or enhancement of the fluorescence signal.[12]

    • Alternatively, a fluorescent reporter molecule that is known to bind to a specific site on tubulin can be used in a competitive binding assay. The displacement of the fluorescent probe by the test compound results in a measurable change in fluorescence.[13]

    • The fluorescence data is then plotted against the ligand concentration and fitted to a binding isotherm to calculate the Kd.[8][12]

In Vitro Tubulin Polymerization Assays
  • Objective: To measure the effect of a compound on the polymerization dynamics of microtubules assembled from different tubulin isotypes.

  • Methodology:

    • Purified tubulin isotypes are induced to polymerize into microtubules by the addition of GTP and incubation at 37°C.

    • The polymerization process is monitored in real-time by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.

    • The assay is performed in the presence of various concentrations of the test compound to determine its IC50 (the concentration that inhibits polymerization by 50%) or its effect on polymerization parameters such as the rate and extent of assembly.[14]

Computational Modeling and Simulation
  • Objective: To predict the binding modes and relative binding affinities of a compound to different tubulin isotypes.

  • Methodology:

    • Homology models of the different human β-tubulin isotypes are generated based on existing crystal structures of tubulin.[15]

    • Molecular docking simulations are then used to predict the most favorable binding pose of the compound in the binding site of each isotype.[6][15]

    • Molecular dynamics simulations can be further employed to assess the stability of the drug-tubulin complex and to calculate the binding free energy, providing a theoretical estimation of the binding affinity.[6]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated.

experimental_workflow cluster_purification Tubulin Isotype Preparation cluster_assays Biochemical & Functional Assays cluster_analysis Data Analysis cluster_insilico In Silico Analysis gene_cloning Gene Cloning expression Co-expression in Cells gene_cloning->expression purification Affinity & Ion-Exchange Chromatography expression->purification validation Mass Spec & Western Blot purification->validation binding_assay Fluorescence Binding Assay validation->binding_assay polymerization_assay Tubulin Polymerization Assay validation->polymerization_assay kd_determination Kd Determination binding_assay->kd_determination ic50_determination IC50 Determination polymerization_assay->ic50_determination homology_modeling Homology Modeling docking Molecular Docking homology_modeling->docking md_simulation MD Simulation docking->md_simulation

Caption: Experimental workflow for assessing the cross-reactivity of antitumor agents with tubulin isotypes.

signaling_pathway cluster_drug_interaction Drug-Microtubule Interaction cluster_cellular_effects Cellular Consequences drug This compound tubulin β-Tubulin Isotypes (βI, βII, βIII, etc.) drug->tubulin Binds to specific isotypes microtubule Microtubule Dynamics tubulin->microtubule Alters polymerization/depolymerization spindle Mitotic Spindle Disruption microtubule->spindle mitotic_arrest Mitotic Arrest (G2/M) spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of tubulin-targeting antitumor agents leading to apoptosis.

Conclusion

The development of isotype-specific antitumor agents holds great promise for personalized cancer therapy. By selectively targeting the tubulin isotypes that are overexpressed in cancer cells while sparing those in healthy tissues, it may be possible to enhance therapeutic efficacy and reduce dose-limiting toxicities. For novel compounds like this compound, a thorough investigation of its cross-reactivity with the full panel of human tubulin isotypes is a critical step in its journey from a promising lead to a potential clinical candidate. The experimental and computational approaches outlined in this guide provide a robust framework for conducting such an evaluation.

References

Comparative Efficacy of Antitumor Agent-181 in Patient-Derived Xenografts for Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antitumor agent-181 (SRK-181/linavonkibart), a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGFβ1) activation. The focus is on its efficacy in patient-derived xenograft (PDX) models as a strategy to overcome resistance to anti-PD-1/PD-L1 checkpoint inhibitors. While direct preclinical data for SRK-181 in PDX models is not publicly available, this document synthesizes information from its known mechanism of action, clinical trial data, and preclinical studies in other models. For comparative purposes, data from other TGFβ pathway inhibitors that have been evaluated in PDX models, such as galunisertib (B1674415) and bintrafusp alfa, are included.

Introduction to this compound (SRK-181)

SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of the latent form of TGFβ1.[1][2] TGFβ1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, which is a major mechanism of primary resistance to immune checkpoint inhibitors.[2][3] By specifically inhibiting latent TGFβ1, SRK-181 aims to increase the infiltration and activity of cytotoxic T-cells within the tumor, thereby rendering tumors more susceptible to anti-PD-(L)1 therapies.[3] Its high selectivity for TGFβ1 is designed to avoid the toxicities associated with non-selective pan-TGFβ inhibitors.[4]

SRK-181 Signaling Pathway and Mechanism of Action

SRK-181 intervenes at a critical step in the activation of TGFβ1. The following diagram illustrates the targeted signaling pathway.

TGFB1_Pathway cluster_TME Tumor Microenvironment Latent TGFβ1 Latent TGFβ1 Activation Activation Latent TGFβ1->Activation SRK-181 This compound (SRK-181) SRK-181->Activation Inhibits Active TGFβ1 Active TGFβ1 Activation->Active TGFβ1 TGFβ Receptor TGFβ Receptor Active TGFβ1->TGFβ Receptor Binds SMAD2/3 SMAD2/3 TGFβ Receptor->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Gene Transcription Gene Transcription (Immunosuppression, EMT, etc.) Nucleus->Gene Transcription T-Cell Exclusion T-Cell Exclusion & Immunosuppression Gene Transcription->T-Cell Exclusion

Caption: SRK-181 inhibits the activation of latent TGFβ1, blocking downstream SMAD signaling.

Clinical Efficacy of SRK-181

The Phase 1 DRAGON trial (NCT04291079) is evaluating SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors who have shown resistance to prior checkpoint inhibitors.

Table 1: Summary of Clinical Efficacy Data for SRK-181 from the DRAGON Trial

IndicationTreatment ArmNumber of Patients (evaluable)Objective Response Rate (ORR)Key Observations
Clear Cell Renal Cell Carcinoma (ccRCC) SRK-181 + Pembrolizumab2821.4%Confirmed partial responses (PRs) in heavily pretreated, anti-PD-1 resistant patients.[2]
Melanoma (MEL) SRK-181 + PembrolizumabN/APromising ORRData suggests anti-tumor activity in anti-PD-(L)1 resistant patients.
Various Solid Tumors SRK-181 + Pembrolizumab72 (in Part B)N/AGenerally well-tolerated with promising efficacy across multiple tumor types.[3]

Data as of latest available conference presentations.

Efficacy of SRK-181 in Patient-Derived Xenografts (PDX)

While specific data on SRK-181 in PDX models have not been publicly disclosed, preclinical studies in syngeneic mouse models have shown that a murine version of SRK-181 (SRK-181-mIgG1) in combination with an anti-PD1 antibody can lead to tumor regression and a significant survival benefit in models of breast cancer, bladder cancer, and melanoma that are resistant to anti-PD1 monotherapy. These studies also demonstrated increased infiltration of CD8+ T-cells into the tumor microenvironment.

Based on its mechanism of action, it is hypothesized that SRK-181 would demonstrate significant antitumor activity in humanized PDX models (PDX models engrafted with a human immune system) established from tumors resistant to anti-PD-1 therapy.

Experimental Protocol: Efficacy of SRK-181 in a Humanized PDX Model

The following is a representative protocol for assessing the efficacy of an agent like SRK-181 in a humanized PDX model of an anti-PD-1 resistant solid tumor.

Objective: To evaluate the antitumor efficacy of SRK-181 in combination with an anti-PD-1 antibody in a humanized patient-derived xenograft (PDX) model.

Model: Humanized immunodeficient mice (e.g., NSG mice) engrafted with human CD34+ hematopoietic stem cells, followed by implantation of tumor fragments from a patient with a solid tumor (e.g., ccRCC) documented to be resistant to anti-PD-1 therapy.

Experimental Groups (n=8-10 mice per group):

  • Vehicle Control

  • Anti-PD-1 Monotherapy (e.g., Pembrolizumab)

  • SRK-181 Monotherapy

  • SRK-181 + Anti-PD-1 Combination Therapy

Procedure:

  • Humanization: Neonatal NSG mice are irradiated and intrahepatically injected with human CD34+ hematopoietic stem cells. Human immune cell engraftment is confirmed by flow cytometry of peripheral blood after 12-16 weeks.

  • Tumor Implantation: Cryopreserved PDX tumor fragments are subcutaneously implanted into the humanized mice. Tumors are allowed to grow to a mean volume of 150-200 mm³.

  • Treatment: Mice are randomized into treatment groups. Dosing is administered as per established preclinical schedules (e.g., intravenously or intraperitoneally).

  • Monitoring: Tumor volume is measured twice weekly with calipers. Animal body weight and health are monitored regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.

  • Analysis:

    • Tumor Growth Inhibition (TGI): Calculated for each treatment group relative to the vehicle control.

    • Immunohistochemistry (IHC): Tumors are harvested at the end of the study and analyzed for infiltration of human immune cells (e.g., CD8+, FoxP3+), and biomarkers like pSMAD2.

    • Flow Cytometry: Spleen and tumor-infiltrating lymphocytes are analyzed for immune cell populations.

PDX_Workflow cluster_setup Model Establishment cluster_exp Experiment cluster_analysis Analysis PatientTumor Patient Tumor (Anti-PD-1 Resistant) Implant Implant Tumor Fragment PatientTumor->Implant PDX_Model Humanized PDX Model Implant->PDX_Model Humanize Humanize Mouse (CD34+ HSCs) Humanize->PDX_Model TumorGrowth Tumor Growth to 150-200 mm³ PDX_Model->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Treatment Administer Treatment: - Vehicle - Anti-PD-1 - SRK-181 - Combination Randomize->Treatment Monitor Monitor Tumor Volume & Animal Health Treatment->Monitor Weekly Endpoint Study Endpoint Monitor->Endpoint TGI Tumor Growth Inhibition (TGI) Endpoint->TGI IHC Immunohistochemistry (CD8+, pSMAD2) Endpoint->IHC Flow Flow Cytometry (Immune Cells) Endpoint->Flow

Caption: Workflow for assessing SRK-181 efficacy in a humanized PDX model.

Comparison with Alternative TGFβ Pathway Inhibitors

Several other agents targeting the TGFβ pathway have been developed. Below is a comparison of SRK-181 with two notable alternatives, Galunisertib and Bintrafusp Alfa.

Table 2: Comparison of SRK-181 with Alternative TGFβ Pathway Inhibitors

FeatureThis compound (SRK-181) Galunisertib (LY2157299) Bintrafusp Alfa (M7824)
Target Selective inhibitor of latent TGFβ1 activation.[1][2]Small molecule inhibitor of TGFβ Receptor I (TGFβRI) kinase.[5][6]Bifunctional fusion protein: TGFβ trap (binds active TGFβ) and anti-PD-L1 antibody.[7][8]
Mechanism Prevents release of active TGFβ1, aiming to reverse immunosuppression in the tumor microenvironment.Blocks downstream signaling of all three TGFβ isoforms (pan-TGFβ inhibition).[5][6]Simultaneously blocks PD-L1 and sequesters active TGFβ, aiming for synergistic antitumor activity.[7][9]
PDX Data Not publicly available. Efficacy demonstrated in syngeneic models.Showed modest single-agent activity in a panel of PDX models in vitro (6.3% response rate). In vivo PDX studies suggest that microenvironmental factors influence response.[5][10]Preclinical studies showed enhanced survival compared to targeting either pathway alone.[7] Clinical data available in various solid tumors.
Clinical Status Phase 1 (DRAGON trial) ongoing, showing promising activity in combination with anti-PD-1 in resistant tumors.[2]Investigated in multiple clinical trials, including for glioblastoma and hepatocellular carcinoma, often in combination with other agents.[6]Clinical development program (INTR@PID) has been extensive but has also faced setbacks in some indications.[9]
Selectivity Highly selective for TGFβ1 isoform. Designed to improve safety profile over pan-TGFβ inhibitors.[4]Non-selective, inhibits signaling from TGFβ1, 2, and 3.Targets all active TGFβ isoforms via the "trap" mechanism, combined with PD-L1 blockade.

Disclaimer: This guide is intended for informational purposes for a scientific audience. This compound (SRK-181) is an investigational product and has not been approved for any use by regulatory agencies. The efficacy and safety have not been fully established. The information on PDX models for SRK-181 is based on scientific hypothesis and extrapolation from its mechanism of action and other preclinical models.

References

comparing the antimitotic activity of Antitumor agent-181 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a new class of potent antitumor agents that target tubulin polymerization.

This guide provides a detailed comparison of the antimitotic activity of a novel series of antitumor agents, specifically 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones, referred to as Antitumor agent-181 derivatives. These compounds have demonstrated significant potential as anticancer agents by disrupting microtubule dynamics, a critical process for cell division. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Cytotoxic and Antitubulin Activity

The antitumor efficacy of these quinolone derivatives was evaluated against a panel of human tumor cell lines. The data, summarized in the table below, highlights the potent cytotoxic effects of several compounds in this series. The half-maximal effective concentration (ED50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHCT-8 (ileocecal)MCF-7 (breast)A-549 (lung)KB (nasopharynx)CAKI-1 (renal)SKMEL-2 (melanoma)Tubulin Polymerization Inhibition (IC50)
18 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivityPotent
20 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivityPotent
22 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivityPotent
23 ED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeComparable to colchicine
24 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivityPotent
25 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant ActivityPotent
26 ED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeComparable to colchicine
27 ED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeED50 in nM or sub-nM rangeComparable to colchicine
Colchicine ------Standard Reference
Podophyllotoxin ------Standard Reference
Combretastatin (B1194345) A-4 ------Standard Reference

Data Interpretation: The results demonstrate a strong correlation between the cytotoxic and antitubulin activities of these compounds.[1] Notably, compounds 23, 26, and 27 exhibited exceptionally potent cytotoxic effects, with ED50 values in the nanomolar or even subnanomolar range across almost all tested tumor cell lines.[1][2] Their efficacy in inhibiting tubulin polymerization is comparable to well-established antimitotic agents like colchicine, podophyllotoxin, and combretastatin A-4.[1][3] Furthermore, studies on the enantiomers of active racemates revealed that the (-)-isomers generally possessed greater biological activity.[1][3]

Experimental Protocols

The evaluation of the antimitotic activity of the this compound derivatives involved the following key experimental procedures:

Synthesis of Quinolone Derivatives

A novel series of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones were synthesized to create a library of compounds for biological evaluation.[1][4] For active racemic compounds (20, 22, 25), separation into their respective enantiomers was performed to investigate stereospecific effects on activity.[1][3]

In Vitro Cytotoxicity Assays
  • Cell Lines: A panel of human tumor cell lines was used, including HCT-8 (ileocecal carcinoma), MCF-7 (breast cancer), A-549 (lung carcinoma), KB (epidermoid carcinoma of the nasopharynx), CAKI-1 (renal cancer), and SKMEL-2 (melanoma cancer).[1]

  • Methodology: The cytotoxic effects of the synthesized compounds were determined using standard cell viability assays. The ED50 values, representing the concentration of the drug that causes a 50% reduction in cell viability, were calculated for each compound against each cell line.[2]

Tubulin Polymerization Inhibition Assay
  • Principle: This cell-free assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

  • Methodology: Purified tubulin is incubated with the test compounds, and the extent of polymerization is monitored over time, typically by measuring the change in absorbance or fluorescence.[5] The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined. The activity of the derivatives was compared to known tubulin inhibitors like colchicine.[3]

Cell Cycle Analysis
  • Principle: To confirm that the cytotoxic effects are due to mitotic arrest, cell cycle analysis is performed.

  • Methodology: Cancer cells are treated with the test compounds for a specific duration. Subsequently, the cells are fixed, stained with a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry.[6] This technique allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[7][8]

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synthesis Synthesis of Quinolone Derivatives Purification Purification & Characterization Synthesis->Purification Racemate_Separation Separation of Enantiomers Purification->Racemate_Separation Cytotoxicity Cytotoxicity Assays (Panel of Cancer Cell Lines) Purification->Cytotoxicity Tubulin_Assay Tubulin Polymerization Inhibition Assay Purification->Tubulin_Assay Racemate_Separation->Cytotoxicity Racemate_Separation->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle ED50 Determination of ED50 Values Cytotoxicity->ED50 IC50 Determination of IC50 Values Tubulin_Assay->IC50 Comparison Comparison with Reference Compounds ED50->Comparison IC50->Comparison

Caption: Experimental workflow for evaluating the antimitotic activity.

Mechanism of Action: Disruption of Mitotic Spindle Formation

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis Tubulin αβ-Tubulin Dimers Inhibition Inhibition of Polymerization Tubulin->Inhibition Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for Agent This compound Derivative Agent->Tubulin Binds to Tubulin Inhibition->Microtubule Disrupts Equilibrium Inhibition->Spindle Prevents Formation Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of antimitotic activity.

References

A Head-to-Head Comparison of SRK-181 with Other TGFβ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The transforming growth factor-beta (TGFβ) signaling pathway has emerged as a critical target in oncology, playing a dual role in tumor progression. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor growth, metastasis, and immunosuppression.[1][2] This has led to the development of various inhibitors targeting this pathway. This guide provides a head-to-head comparison of SRK-181, a novel selective inhibitor, with other prominent TGFβ inhibitors, focusing on their mechanism of action, preclinical and clinical data, and experimental protocols.

Overview of TGFβ Inhibition Strategies

TGFβ inhibitors can be broadly categorized based on their mechanism of action. Some, like the small molecule inhibitor galunisertib (B1674415), target the TGF-β receptor I (TGFβRI) kinase, preventing the downstream signaling cascade.[3][4][5][6] Others, such as the monoclonal antibodies NIS793 and the receptor ectodomain trap AVID200, work by neutralizing the TGFβ ligands themselves.[7][8][9][10] SRK-181 represents a distinct approach by selectively targeting the latent form of the TGFβ1 isoform, preventing its activation.[11][12] This selectivity is hypothesized to offer a wider therapeutic window by avoiding toxicities associated with non-selective TGFβ inhibition.

Comparative Analysis of TGFβ Inhibitors

The following table summarizes the key characteristics of SRK-181 and other notable TGFβ inhibitors.

FeatureSRK-181 (Linavonkibart)Galunisertib (LY2157299)AVID200NIS793
Molecule Type Monoclonal AntibodySmall MoleculeReceptor Ectodomain TrapMonoclonal Antibody
Target Latent TGFβ1TGF-β Receptor I (ALK5)TGF-β1 and TGF-β3TGF-β (all isoforms)
Mechanism Inhibits activation of latent TGFβ1Inhibits TGFβRI kinase activitySequesters and neutralizes TGF-β1 and TGF-β3Binds to and neutralizes TGF-β
Selectivity Highly selective for TGFβ1 isoform[11][13]Inhibits ALK4 and ALK5Spares TGF-β2[9]Pan-TGF-β inhibitor[14]
Administration Intravenous[13]Oral[6]Intravenous[7]Intravenous[14]
Developer Scholar RockEli Lilly (discontinued)[3]Forbius/Bristol-Myers Squibb[15]Novartis[8]
Development Stage Phase 1 (DRAGON trial)[13][16][17]Phase 2 (discontinued)[3]Phase 1b[18][19]Phase 2/3[10][20]

Signaling Pathway and Mechanism of Action

The TGFβ signaling pathway is initiated by the binding of a TGFβ ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.

TGFb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action TGFb_Ligand TGFβ Ligand (β1, β2, β3) TGFbRII TGFβRII TGFb_Ligand->TGFbRII Latent_TGFb1 Latent TGFβ1 Latent_TGFb1->TGFb_Ligand Activation TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 TGFbRI->pSMAD23 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Gene Expression (Proliferation, Angiogenesis, Immune Suppression) SMAD_Complex->Gene_Expression Translocates SRK181 SRK-181 SRK181->Latent_TGFb1 Inhibits Activation NIS793_AVID200 NIS793 / AVID200 NIS793_AVID200->TGFb_Ligand Neutralizes Galunisertib Galunisertib Galunisertib->TGFbRI Inhibits Kinase

Caption: TGFβ signaling pathway and points of intervention for various inhibitors.

Preclinical and Clinical Data Summary

The following tables summarize key preclinical and clinical findings for SRK-181 and its comparators.

Preclinical Efficacy and Safety
InhibitorKey Preclinical FindingsSafety/Toxicology Highlights
SRK-181 - Overcomes primary resistance to anti-PD-1 therapy in mouse tumor models.[11][13] - Induces tumor regression and survival benefit in combination with anti-PD-1.[13]- Well-tolerated in rats and monkeys with no treatment-related adverse findings.[11][21] - No cardiotoxicities observed in 4-week GLP toxicology studies.[13] - NOAEL of 200 mg/kg in rats and 300 mg/kg in monkeys.[11][21]
Galunisertib - Promotes anti-tumor immunity as monotherapy and in combination with checkpoint blockade.[5] - Inhibits TGFβ-induced SMAD phosphorylation in vitro and in vivo.- Development discontinued (B1498344) by Eli Lilly in January 2020.[3]
AVID200 - Reduced TGF-β1 induced proliferation of human mesenchymal stromal cells and collagen expression.[18][19] - Reverses immune cell exclusion in tumors.[15]- Generally well-tolerated in Phase 1 studies.[7][18]
NIS793 - In combination with chemotherapy, reduced tumor burden and increased sensitivity in pancreatic cancer mouse models.[20] - Alters the tumor microenvironment to facilitate an antitumor response.[10]- Acceptable safety profile in a first-in-human trial.[8]
Clinical Trial Data
InhibitorTrialPhaseKey Findings
SRK-181 DRAGON (NCT04291079)[13][16][17]1- Generally well-tolerated alone and in combination with anti-PD-(L)1 therapy.[22] - No dose-limiting toxicities observed up to high doses.[22] - Promising anti-tumor activity in heavily pretreated patients, particularly in ccRCC and melanoma. - Biomarker data shows an enhanced proinflammatory microenvironment.[17][23]
Galunisertib NCT012469862- Investigated for hepatocellular carcinoma.[3][4]
AVID200 NCT038346621- Well-tolerated as monotherapy in patients with advanced solid tumors.[7] - Showed peripheral target engagement and immune activation.[9]
Phase 1b1b- Well-tolerated in patients with myelofibrosis, with some clinical benefit and increases in platelet counts.[18][19]
NIS793 NCT029471651/1b- Well-tolerated in combination with spartalizumab.[14] - Showed evidence of target engagement and TGF-β pathway inhibition.[14][24] - Three partial responses were reported in renal cell carcinoma and MSS-CRC.[14]
daNIS-23- Investigating NIS793 with chemotherapy in first-line metastatic pancreatic ductal adenocarcinoma.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of these TGFβ inhibitors.

In Vitro Latent TGFβ1 Activation Assay (for SRK-181)

This assay is designed to measure the ability of SRK-181 to inhibit the activation of latent TGFβ1.

Latent_TGFb1_Activation_Assay Start Start Cell_Culture 1. Culture LN229 glioblastoma cells to overexpress latent TGFβ1 in the extracellular matrix. Start->Cell_Culture Add_Inhibitor 2. Add varying concentrations of SRK-181 or vehicle control to the cultured cells. Cell_Culture->Add_Inhibitor Add_Reporter 3. Add CAGA12 reporter cells, which express luciferase in response to active TGFβ signaling. Add_Inhibitor->Add_Reporter Incubate 4. Incubate to allow for latent TGFβ1 activation and subsequent reporter cell response. Add_Reporter->Incubate Measure_Luminescence 5. Measure luciferase activity to quantify the amount of active TGFβ. Incubate->Measure_Luminescence Analyze_Data 6. Calculate percent inhibition relative to the vehicle control and determine IC50. Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro latent TGFβ1 activation assay.

Protocol Details:

  • Cell Culture: LN229 human glioblastoma cells are used to overexpress human, rat, or cynomolgus latent TGFβ1 in the extracellular matrix.[11]

  • Inhibitor Addition: SRK-181 is added at various concentrations to the cell cultures. A vehicle control is used to determine 100% activity.[11]

  • Reporter Cell Addition: CAGA12 reporter cells, which contain a luciferase gene under the control of a SMAD-responsive promoter, are added to the cultures.

  • Incubation: The co-culture is incubated to allow for the activation of latent TGFβ1 and the subsequent response of the reporter cells.

  • Measurement: Luciferase activity is measured using a luminometer, which is proportional to the amount of active TGFβ1.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and dose-response curves are generated to determine the IC50 value.[11]

In Vivo Tumor Growth Inhibition Studies

These studies assess the efficacy of TGFβ inhibitors in a living organism, typically in mouse models of cancer.

In_Vivo_Tumor_Study Start Start Tumor_Implantation 1. Implant tumor cells (e.g., bladder, melanoma, breast cancer) into immunocompetent mice. Start->Tumor_Implantation Tumor_Growth 2. Allow tumors to establish and reach a predetermined size. Tumor_Implantation->Tumor_Growth Treatment_Groups 3. Randomize mice into treatment groups: - Vehicle Control - Anti-PD-1 alone - TGFβ inhibitor alone - Combination therapy Tumor_Growth->Treatment_Groups Administer_Treatment 4. Administer treatments according to the specified dosing schedule. Treatment_Groups->Administer_Treatment Monitor_Tumor 5. Monitor tumor volume and animal well-being regularly. Administer_Treatment->Monitor_Tumor Endpoint 6. At the study endpoint, collect tumors for biomarker analysis (e.g., IHC for pSMAD2, CD8). Monitor_Tumor->Endpoint End End Endpoint->End

Caption: General workflow for in vivo tumor growth inhibition studies.

Protocol Details:

  • Animal Model: Immunocompetent mice are used, often with syngeneic tumor models that are known to be resistant to anti-PD-(L)1 therapy.[13]

  • Tumor Implantation: Cancer cells (e.g., bladder, melanoma, or breast cancer) are subcutaneously implanted into the mice.[13]

  • Treatment: Once tumors are established, mice are treated with the TGFβ inhibitor (such as SRK-181-mIgG1, the murine version of SRK-181), an anti-PD-1 antibody, a combination of both, or a vehicle control.[11]

  • Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also tracked.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pSMAD2 (a marker of TGFβ pathway activation) and CD8 (a marker of cytotoxic T cell infiltration).[7][23]

Conclusion

The landscape of TGFβ inhibition in oncology is diverse, with multiple strategies being pursued. SRK-181 stands out due to its highly selective mechanism of targeting the activation of latent TGFβ1.[11][12][13] Preclinical and early clinical data suggest that this selectivity may translate into a favorable safety profile, avoiding the toxicities associated with broader TGFβ inhibition, while demonstrating promising anti-tumor activity, particularly in combination with checkpoint inhibitors.[13][17] In contrast, pan-TGFβ inhibitors like NIS793 and TGFβR1 inhibitors like the discontinued galunisertib have faced challenges, while isoform-selective inhibitors like AVID200 are also being explored. As more data from ongoing clinical trials become available, the therapeutic potential of these different approaches to TGFβ inhibition will become clearer, potentially offering new hope for patients with treatment-resistant cancers.

References

Comparison Guide: Clinical Trial Results for SRK-181 (Linavonkibart) in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SRK-181 (linavonkibart) with alternative therapies, focusing on clinical trial data for an audience of researchers, scientists, and drug development professionals. SRK-181 is a first-in-class, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF-β1), a key driver of tumor immune escape and resistance to checkpoint inhibitors.[1][2][3]

Mechanism of Action: Targeting the TGF-β1 Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor progression by fostering an immunosuppressive tumor microenvironment (TME), which impairs T-cell infiltration and anti-tumor activity.[1][4] Specifically, the TGF-β1 isoform is a primary mediator of resistance to anti-PD-1/PD-L1 therapies.[4][5]

SRK-181 selectively binds to the latent form of TGF-β1, preventing its activation and subsequent signaling cascade.[5][6] This targeted approach is designed to reverse TGF-β1-mediated immunosuppression, thereby enhancing the efficacy of checkpoint inhibitors in patients who have developed resistance.[2][7] Preclinical data suggests this high selectivity for the β1 isoform may improve the therapeutic window and avoid toxicities associated with non-selective TGF-β inhibition.[6][8]

TGFB1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Tumor/Immune Cell Latent TGF-β1 Latent TGF-β1 Active TGF-β1 Active TGF-β1 Latent TGF-β1->Active TGF-β1 Activation SRK-181 SRK-181 (Linavonkibart) SRK-181->Latent TGF-β1 Inhibits Activation TGF-β Receptor\n(Type I/II) TGF-β Receptor (Type I/II) Active TGF-β1->TGF-β Receptor\n(Type I/II) Binds SMAD Complex SMAD Complex TGF-β Receptor\n(Type I/II)->SMAD Complex Phosphorylates Nucleus Nucleus SMAD Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Immunosuppression Immunosuppression (e.g., T-Cell Exclusion) Gene Transcription->Immunosuppression

Caption: Mechanism of SRK-181 in the TGF-β1 signaling pathway.

Experimental Protocols: The DRAGON Trial

The primary clinical evaluation of SRK-181 is the Phase 1 DRAGON study (NCT04291079), an ongoing, open-label, multicenter trial.[5][9][10]

  • Study Design : The trial consists of a dose-escalation phase (Part A) and a dose-expansion phase (Part B).

    • Part A (Dose Escalation) : Followed a 3+3 design to evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of SRK-181 as a monotherapy (Part A1) and in combination with an anti-PD-(L)1 agent (Part A2).[4][5]

    • Part B (Dose Expansion) : Enrolls patients with specific types of advanced solid tumors who are resistant to prior anti-PD-1 therapy. This phase further evaluates the safety and anti-tumor activity of SRK-181 at the RP2D (1500 mg every 3 weeks) in combination with pembrolizumab (B1139204).[2][3][9] Cohorts include clear cell renal cell carcinoma (ccRCC), non-small cell lung cancer (NSCLC), melanoma (MEL), urothelial carcinoma (UC), and head and neck squamous cell carcinoma (HNSCC).[2][9]

  • Key Eligibility Criteria : Patients must have locally advanced or metastatic solid tumors, measurable disease per RECIST v1.1, and have progressed on or not responded to prior anti-PD-(L)1 therapy.[8][10]

  • Endpoints : The primary endpoints focus on safety and tolerability. Secondary endpoints include anti-tumor activity (Objective Response Rate, Duration of Response), pharmacokinetics (PK), and pharmacodynamics (PD).[5][8]

  • Biomarker Analysis : Exploratory endpoints include comprehensive biomarker analyses from blood and tumor biopsy samples to assess target engagement and changes in the tumor immune landscape.[3][7] Methods include flow cytometry to measure circulatory immune cells (like MDSCs) and immunohistochemistry to assess T-cell (CD8+) infiltration into tumors.[7][9]

DRAGON_Trial_Workflow cluster_PartA Part A: Dose Escalation (3+3 Design) cluster_PartB Part B: Dose Expansion Patient Screening Patient Screening (Advanced Solid Tumors, Anti-PD-1 Resistant) A1 Part A1: SRK-181 Monotherapy Patient Screening->A1 A2 Part A2: SRK-181 + Anti-PD-(L)1 Patient Screening->A2 RP2D Determine RP2D A2->RP2D B_ccRCC ccRCC Cohort RP2D->B_ccRCC B_MEL Melanoma Cohort RP2D->B_MEL B_UC Urothelial Cohort RP2D->B_UC B_NSCLC NSCLC Cohort RP2D->B_NSCLC B_HNSCC HNSCC Cohort RP2D->B_HNSCC

Caption: Simplified experimental workflow of the Phase 1 DRAGON trial.

SRK-181 (Linavonkibart) Clinical Data

The combination of linavonkibart with pembrolizumab has demonstrated a manageable safety profile and promising efficacy in heavily pre-treated, anti-PD-1 resistant patient populations.[9]

Tumor TypeNumber of Patients (Evaluable)Objective Response Rate (ORR)Confirmed Partial Responses (PR)Stable Disease (SD)Clinical Benefit Rate (CBR) (ORR+SD)Data CutoffSource(s)
ccRCC 2025%4769%May 26, 2023[2]
Multiple Types ¹72N/APRs observed in ccRCC and HNSCCSDs observed across multiple cohortsN/AJan 12, 2024[3][9]
¹ Specific ORR data for the 72-patient cohort was presented in a table format in the source abstract but is not detailed in the text. PRs were noted in ccRCC and HNSCC.

Biomarker analyses support the mechanism of action, showing that treatment leads to a decrease in circulatory immunosuppressive myeloid-derived suppressor cells (MDSCs) and an increased infiltration of CD8+ T-cells into tumors, indicating a shift toward a proinflammatory TME.[3][7][9]

Adverse Event TypeMost Common TRAEs (≥10% any grade)Grade 3 TRAEs (≥5%)Grade 4 TRAEsGrade 5 TRAEsData CutoffSource(s)
Treatment-Related Adverse Events (TRAEs) Rash (33.3%), Pruritus (26.9%), Fatigue (21.8%), Diarrhea (15.4%)Rash (12.8%)Dermatitis exfoliative generalized (1 patient)None reportedJune 11, 2024[11]

The combination was found to be generally well tolerated, with no new safety signals identified.[8][11]

Comparison with Alternative TGF-β Pathway Inhibitors

SRK-181's selective targeting of latent TGF-β1 distinguishes it from other TGF-β inhibitors, which include pan-TGF-β antibodies, bifunctional antibodies, and small molecule kinase inhibitors.

Agent (Company)Mechanism of ActionIndication(s) in Key TrialsKey Efficacy ResultsKey Safety Findings (Most Common TRAEs)
SRK-181 (Linavonkibart) (Scholar Rock)Selective monoclonal antibody against latent TGF-β1 [6]Anti-PD-1 resistant solid tumors (ccRCC, HNSCC, MEL, UC, NSCLC)[9]ORR: 25% in anti-PD-1 resistant ccRCC.[2]Rash, pruritus, fatigue, diarrhea.[11]
BCA101 (Ficerafusp alfa) (Bicara)Bifunctional antibody targeting EGFR and trapping active TGF-β [9]Recurrent/Metastatic HNSCC (1L)[1][2]ORR: 44% (in combination with pembrolizumab).[2]Acneiform rash, fatigue.[2]
Bintrafusp Alfa (M7824) (Merck/GSK)Bifunctional protein trapping active TGF-β and blocking PD-L1 [8]NSCLC (2L), Biliary Tract Cancer, Glioblastoma[12][13]ORR: 25% in 2L NSCLC (1200 mg dose); ORR: 20% in biliary tract cancer.[10][13]Rash, fever, maculopapular rash.[13]
Fresolimumab (GC1008) (Sanofi)Monoclonal antibody neutralizing all active isoforms (pan-TGF-β )[5][14]Malignant Melanoma, Renal Cell Carcinoma[5][15]1 PR and 6 SDs in 29 patients (mostly melanoma).[5][15]Reversible keratoacanthomas/squamous-cell carcinomas.[5][15]

This comparison highlights different strategies to modulate the TGF-β pathway. While bifunctional agents like BCA101 and Bintrafusp Alfa combine TGF-β inhibition with another anti-cancer mechanism (EGFR or PD-L1 blockade), SRK-181 focuses on a highly selective, upstream inhibition of a single isoform (TGF-β1) to specifically overcome immunotherapy resistance. Fresolimumab represents a broader approach by targeting all active TGF-β isoforms. The distinct mechanisms and target patient populations are critical considerations for drug development professionals evaluating these therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.